2-(Tert-butylcarbamoyl)cyclohexanecarboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(tert-butylcarbamoyl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)13-10(14)8-6-4-5-7-9(8)11(15)16/h8-9H,4-7H2,1-3H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYLQMLQBRWTPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCCCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30398063 | |
| Record name | 2-(tert-butylcarbamoyl)cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30398063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69049-86-1 | |
| Record name | 2-(tert-butylcarbamoyl)cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30398063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 2-(Tert-butylcarbamoyl)cyclohexanecarboxylic Acid
This document provides an in-depth technical guide for researchers, scientists, and professionals in drug development on the synthesis of 2-(Tert-butylcarbamoyl)cyclohexanecarboxylic acid. The synthesis is a critical process for the creation of various pharmaceutical intermediates. This guide emphasizes not just the procedural steps but the underlying chemical principles and experimental considerations that ensure a successful and reproducible outcome.
Introduction: Strategic Importance
This compound and its derivatives are pivotal building blocks in medicinal chemistry. Their structural motif, featuring a cyclohexane ring with vicinal carboxylic acid and amide functionalities, allows for diverse chemical modifications, making them valuable scaffolds in the design of novel therapeutic agents. The tert-butyl group, in particular, provides steric bulk that can influence molecular conformation and interaction with biological targets. A robust and well-understood synthetic route is therefore paramount for advancing research and development in this area.
The synthesis detailed herein proceeds through a logical two-step sequence: the formation of an N-substituted imide from a commercially available anhydride, followed by selective hydrolysis to yield the target amic acid. This approach is favored for its high yields, operational simplicity, and the use of readily available starting materials.
Synthetic Pathway Overview
The synthesis of this compound is efficiently achieved in two primary stages, starting from cyclohexane-1,2-dicarboxylic anhydride.
Stage 1: Imide Formation. The initial step involves the reaction of cyclohexane-1,2-dicarboxylic anhydride with tert-butylamine. This reaction proceeds via a nucleophilic acyl substitution mechanism to form the intermediate N-tert-butyl-cyclohexane-1,2-dicarboximide.
Stage 2: Selective Hydrolysis. The cyclic imide is then subjected to controlled hydrolysis under basic conditions. This step selectively cleaves one of the two carbonyl-nitrogen bonds, resulting in the formation of the desired this compound.
This strategic pathway is illustrated in the workflow diagram below.
Caption: Overall workflow for the synthesis.
Detailed Experimental Protocols
Stage 1: Synthesis of N-tert-butyl-cyclohexane-1,2-dicarboximide
The formation of the imide is a crucial step that proceeds through the initial formation of an amic acid intermediate, which then cyclizes upon heating to form the stable five-membered imide ring. The choice of a high-boiling, inert solvent is critical to achieve the necessary temperature for efficient cyclization while preventing unwanted side reactions.
3.1.1. Reagents and Materials
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Cyclohexane-1,2-dicarboxylic anhydride | 154.16 | 15.4 g | 0.10 mol | Commercially available (mixture of isomers). |
| tert-Butylamine | 73.14 | 8.0 g | 0.11 mol | Use a slight excess to ensure complete reaction. |
| Toluene | 92.14 | 100 mL | - | Anhydrous grade. |
3.1.2. Step-by-Step Procedure
-
Reaction Setup: A 250 mL round-bottom flask is equipped with a magnetic stirrer and a reflux condenser. The apparatus should be dried to prevent premature hydrolysis of the anhydride.
-
Reagent Addition: Charge the flask with cyclohexane-1,2-dicarboxylic anhydride (15.4 g, 0.10 mol) and toluene (100 mL).
-
Initiation of Reaction: While stirring, slowly add tert-butylamine (8.0 g, 0.11 mol) to the suspension. The addition is exothermic, and the anhydride will gradually dissolve.
-
Reaction Progression: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After cooling to room temperature, the solvent is removed under reduced pressure using a rotary evaporator. The resulting solid residue is the crude N-tert-butyl-cyclohexane-1,2-dicarboximide.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a white crystalline solid.
Stage 2: Synthesis of this compound
The selective hydrolysis of the imide is achieved under controlled basic conditions. The choice of base and reaction temperature is critical to favor the formation of the mono-acid, mono-amide product over complete hydrolysis to the dicarboxylic acid.
3.2.1. Reagents and Materials
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| N-tert-butyl-cyclohexane-1,2-dicarboximide | 209.28 | 20.9 g | 0.10 mol | From Stage 1. |
| Sodium Hydroxide (NaOH) | 40.00 | 4.4 g | 0.11 mol | Use a slight excess. |
| Water | 18.02 | 100 mL | - | Deionized. |
| Hydrochloric Acid (HCl), concentrated | 36.46 | As needed | - | For acidification. |
3.2.2. Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve N-tert-butyl-cyclohexane-1,2-dicarboximide (20.9 g, 0.10 mol) in water (100 mL).
-
Base Addition: Add sodium hydroxide (4.4 g, 0.11 mol) to the solution.
-
Reaction: Heat the mixture to a gentle reflux (approximately 100 °C) for 1-2 hours. Monitor the reaction by TLC to observe the disappearance of the starting imide.
-
Acidification and Precipitation: Cool the reaction mixture in an ice bath. Slowly add concentrated hydrochloric acid until the pH of the solution is approximately 2-3. The product will precipitate as a white solid.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent, such as ethyl acetate, to afford pure this compound.
Mechanistic Insights
A deeper understanding of the reaction mechanisms is crucial for troubleshooting and optimization.
Imide Formation Mechanism
The reaction of the anhydride with the amine is a classic example of nucleophilic acyl substitution.
Caption: Mechanism of N-tert-butyl-cyclohexane-1,2-dicarboximide formation.
Selective Hydrolysis Mechanism
The hydrolysis of the imide under basic conditions involves the nucleophilic attack of a hydroxide ion on one of the carbonyl carbons. The resulting tetrahedral intermediate collapses to cleave the amide bond, and subsequent acidification yields the final product. The selectivity for mono-hydrolysis is achieved by using a limited amount of base and controlling the reaction time and temperature.
Caption: Mechanism of selective hydrolysis to the amic acid.
Stereochemical Considerations
Cyclohexane-1,2-dicarboxylic anhydride exists as a mixture of cis and trans isomers. The commercially available starting material is often a mixture of these. The stereochemistry of the starting anhydride will be retained in the imide intermediate and the final product. For applications where a specific stereoisomer is required, it is necessary to start with a stereochemically pure anhydride or to perform a separation of the final product mixture. The tert-butyl group, being bulky, will preferentially occupy an equatorial position in the chair conformation of the cyclohexane ring to minimize steric strain.[1] This conformational preference can influence the reactivity and biological activity of the final molecule.
Conclusion
This guide provides a comprehensive and technically detailed protocol for the synthesis of this compound. By understanding the underlying chemical principles, reaction mechanisms, and experimental nuances, researchers can confidently and reproducibly synthesize this important chemical intermediate. The provided step-by-step procedures and mechanistic diagrams serve as a valuable resource for both experienced chemists and those new to the field.
References
-
PubChem. tert-Butylamine. [Link]
-
Organic Syntheses. Phthalamic Acid. [Link]
-
Chemistry LibreTexts. Conformational Analysis of Disubstituted Cyclohexanes. [Link]
Sources
"physicochemical properties of 2-(Tert-butylcarbamoyl)cyclohexanecarboxylic acid"
An In-depth Technical Guide to the Physicochemical Properties of 2-(Tert-butylcarbamoyl)cyclohexanecarboxylic Acid
Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties of this compound. In the absence of extensive empirical data for this specific molecule, this document leverages a combination of data from structurally analogous compounds, established principles of physical organic chemistry, and theoretical prediction methodologies. It is designed to equip researchers, scientists, and drug development professionals with a robust understanding of the compound's likely characteristics and to provide detailed protocols for experimental verification. This guide emphasizes the causal relationships between molecular structure and physical properties, ensuring a foundation of scientific integrity for future research and application.
Introduction and Structural Elucidation
This compound is a bifunctional organic molecule featuring a cyclohexane scaffold substituted with both a carboxylic acid and a tert-butyl-substituted amide group at the 1 and 2 positions, respectively. The interplay between the hydrophilic carboxylic acid and the more lipophilic N-tert-butylcarbamoyl group imparts a distinct set of physicochemical properties that are critical for its behavior in both chemical and biological systems. These properties, including acidity (pKa), lipophilicity (logP), and solubility, govern its reactivity, absorption, distribution, metabolism, and excretion (ADME) profile, making their characterization essential for applications in medicinal chemistry and materials science.
Given that this compound is not a widely commercialized compound, this guide adopts a first-principles approach. We will dissect the molecule into its constituent parts—the cyclohexanecarboxylic acid core and the N-tert-butyl amide substituent—to forecast its properties. This predictive analysis is complemented by detailed, field-proven experimental protocols to enable researchers to determine these properties empirically.
Figure 1: Chemical structure of this compound.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of this compound. Each value is derived from an analysis of its core structure and functional groups, with detailed justifications provided in the subsequent sections.
| Property | Predicted Value | Rationale / Comments |
| IUPAC Name | 2-(Tert-butylcarbamoyl)cyclohexane-1-carboxylic acid | Standard nomenclature rules. |
| Molecular Formula | C12H21NO3 | Based on the chemical structure. |
| Molecular Weight | 227.30 g/mol | Sum of atomic weights. |
| Melting Point | 140 - 160 °C | Expected to be a solid at room temperature. The presence of both hydrogen bond donor (acid, amide N-H) and acceptor (carbonyls) groups suggests strong intermolecular forces, leading to a higher melting point than cyclohexanecarboxylic acid (31-32 °C)[1]. |
| Boiling Point | > 350 °C (decomposes) | High melting point and molecular weight suggest a high boiling point, likely with decomposition before boiling under atmospheric pressure. |
| pKa | ~4.5 - 5.0 | The parent cyclohexanecarboxylic acid has a pKa of ~4.9[1]. The adjacent amide group is weakly electron-withdrawing, which should slightly decrease the pKa (increase acidity), but steric hindrance from the tert-butyl group may slightly counteract this.[2][3] |
| logP (Octanol/Water) | 1.5 - 2.5 | Cyclohexanecarboxylic acid has a logP of 1.96[1]. The addition of the N-tert-butyl group significantly increases lipophilicity, while the amide adds some polar character. The overall effect is a predicted moderate increase in logP. |
| Aqueous Solubility | Sparingly soluble to slightly soluble | The polar carboxylic acid and amide groups will aid solubility, but the nonpolar cyclohexane ring and tert-butyl group will limit it. Solubility is expected to be pH-dependent, increasing significantly at pH > pKa due to deprotonation of the carboxylic acid to the more soluble carboxylate.[4][5] |
Theoretical Framework for Property Prediction
Acidity (pKa)
The pKa of a molecule is a measure of its acidity. For this compound, the primary acidic proton is that of the carboxylic acid group. The pKa of the parent, unsubstituted cyclohexanecarboxylic acid is approximately 4.9.[1] The introduction of the N-tert-butylcarbamoyl substituent at the adjacent (C2) position is expected to modulate this value.
The amide group can exert a weak electron-withdrawing inductive effect due to the electronegativity of the nitrogen and oxygen atoms. This effect can stabilize the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the carboxylic acid (i.e., lowering the pKa). However, the magnitude of this effect is generally modest and highly dependent on the conformation of the molecule. Computational methods, such as Density Functional Theory (DFT), can be employed to model the electronic structure and predict pKa values with greater accuracy by correlating properties of hydrogen-bonded complexes with experimental pKa data.[2][3][6]
Lipophilicity (logP)
The partition coefficient (logP) is a critical measure of a compound's lipophilicity, which influences its ability to cross biological membranes. It is defined as the logarithm of the ratio of the concentration of the compound in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[7]
-
Cyclohexanecarboxylic acid (logP ≈ 1.96)[1]: This serves as our baseline.
-
N-tert-butyl group: This is a bulky, nonpolar group that will significantly increase the lipophilicity of the molecule.
-
Amide group: While containing polar N-H and C=O bonds, the overall contribution of an amide to logP can be complex.
Numerous computational models exist for predicting logP, often based on fragment contributions.[8][9][10] These models would sum the contributions of the cyclohexane ring, the carboxylic acid, and the N-tert-butyl amide fragment to arrive at a final predicted value. Given the substantial size of the tert-butyl group, a moderate increase in logP over the parent carboxylic acid is the most reasonable prediction.
Aqueous Solubility
Solubility is governed by the principle of "like dissolves like."[5][11] this compound is an amphiphilic molecule, possessing both polar (hydrophilic) and nonpolar (lipophilic) regions.
-
Hydrophilic character: The carboxylic acid and the secondary amide groups can participate in hydrogen bonding with water, promoting solubility.
-
Lipophilic character: The cyclohexane ring and the large tert-butyl group are nonpolar and will disfavor interaction with water.
The overall solubility will be a balance of these opposing factors. It is predicted to be sparingly soluble in neutral water. However, its solubility is expected to be highly pH-dependent. In basic solutions (pH > pKa), the carboxylic acid will be deprotonated to form the highly polar and water-soluble carboxylate salt, leading to a significant increase in solubility.[12]
Experimental Protocols for Property Determination
To move from prediction to empirical fact, the following standardized protocols are recommended.
Protocol for pKa Determination by Potentiometric Titration
This method measures the pH of a solution as a titrant of known concentration is added, allowing for the determination of the acid dissociation constant.[13][14][15]
Figure 2: Workflow for pKa determination via potentiometric titration.
Methodology:
-
Preparation:
-
Calibrate a pH meter using at least two standard buffers (e.g., pH 4.01, 7.00, 10.01) at a constant temperature (e.g., 25°C).[14]
-
Accurately weigh the compound and dissolve it in a known volume of deionized, CO2-free water to make a solution of approximately 1-10 mM. If solubility is low, a co-solvent like methanol or DMSO can be used, but the pKa will be an apparent pKa (pKaapp) for that specific solvent system.
-
Prepare a standardized solution of ~0.1 M NaOH, ensuring it is protected from atmospheric CO2.
-
-
Titration:
-
Place a known volume (e.g., 25 mL) of the sample solution into a thermostatted beaker with a magnetic stirrer.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Allow the system to equilibrate and record the initial pH.
-
Add the NaOH titrant in small, precise increments (e.g., 0.05-0.10 mL).
-
After each addition, allow the pH reading to stabilize completely before recording the pH and the total volume of titrant added.
-
Continue the titration until the pH has passed the equivalence point and reached a stable plateau (e.g., pH 11-12).
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added.
-
Identify the equivalence point, which is the point of maximum slope on the titration curve. This can be determined more accurately by plotting the first derivative (ΔpH/ΔV vs. V).
-
Determine the volume of NaOH required to reach the half-equivalence point (equivalence volume / 2).
-
The pKa is equal to the pH of the solution at the half-equivalence point.[14]
-
Perform the titration in triplicate to ensure reproducibility.[14]
-
Protocol for logP Determination by Shake-Flask Method (OECD 107)
This is the classical method for determining the octanol-water partition coefficient.[16][17]
Sources
- 1. Cyclohexanecarboxylic acid | C7H12O2 | CID 7413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. chem.ws [chem.ws]
- 6. journals.ntu.edu.iq [journals.ntu.edu.iq]
- 7. acdlabs.com [acdlabs.com]
- 8. Comparison of Predictivities of Log P Calculation Models Based on Experimental Data for 134 Simple Organic Compounds | Semantic Scholar [semanticscholar.org]
- 9. logP - octanol-water partition coefficient calculation [molinspiration.com]
- 10. organic-chemistry.org [organic-chemistry.org]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 16. oecd.org [oecd.org]
- 17. oecd.org [oecd.org]
An In-depth Technical Guide to 2-(Tert-butylcarbamoyl)cyclohexanecarboxylic Acid: Synthesis, Stereochemistry, and Potential Applications
This technical guide provides a comprehensive overview of 2-(tert-butylcarbamoyl)cyclohexanecarboxylic acid, a molecule of interest for researchers, scientists, and professionals in drug development. While a specific CAS number for this compound is not readily found in public databases, this guide outlines a robust synthetic pathway, discusses its stereochemical considerations, and explores potential applications based on structurally related compounds.
Introduction and Chemical Identity
This compound is a disubstituted cyclohexane derivative featuring both a carboxylic acid and a tert-butylcarboxamide functional group on adjacent carbon atoms. The core structure, a cyclohexane ring, is a prevalent motif in numerous biologically active molecules, suggesting the potential for this compound and its derivatives to be of interest in medicinal chemistry and materials science.
The structure of this compound allows for the existence of stereoisomers, primarily the cis and trans diastereomers, which can exhibit distinct physical, chemical, and biological properties.
Table 1: Physicochemical Properties of this compound (Predicted)
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₉NO₃ | - |
| Molecular Weight | 213.27 g/mol | - |
| Appearance | White to off-white solid (predicted) | - |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane (predicted). | - |
| Boiling Point | >300 °C (predicted) | - |
| Melting Point | Variable, dependent on isomeric form (predicted). | - |
Plausible Synthetic Pathway: Aminolysis of Cyclohexane-1,2-dicarboxylic Anhydride
The most direct and logical synthetic route to this compound is the nucleophilic ring-opening of cyclohexane-1,2-dicarboxylic anhydride with tert-butylamine. This reaction, a form of aminolysis, is a well-established method for the synthesis of mono-amido mono-carboxylic acids from cyclic anhydrides.[1][2][3]
The reaction proceeds via a nucleophilic acyl substitution mechanism where the amine attacks one of the carbonyl carbons of the anhydride, leading to the opening of the ring and the formation of the corresponding amic acid. The reaction is typically carried out in an aprotic solvent at room temperature or with gentle heating.
Sources
An In-depth Technical Guide to 2-(Tert-butylcarbamoyl)cyclohexanecarboxylic Acid Derivatives and Analogs for Drug Discovery Professionals
Foreword: Unveiling the Potential of a Versatile Scaffold
In the landscape of modern medicinal chemistry, the identification of novel molecular scaffolds that offer a blend of synthetic accessibility, structural rigidity, and tunable pharmacophoric features is a paramount objective. The 2-(tert-butylcarbamoyl)cyclohexanecarboxylic acid core represents one such scaffold, embodying a unique combination of a conformationally constrained cyclohexane ring and a sterically demanding tert-butylcarbamoyl group. This guide is intended for researchers, scientists, and drug development professionals, providing an in-depth exploration of the synthesis, chemical properties, and potential therapeutic applications of derivatives and analogs of this intriguing molecular framework. By delving into the causality behind experimental choices and presenting self-validating protocols, this document aims to serve as a practical and authoritative resource for harnessing the potential of this chemical class in the pursuit of novel therapeutics.
The Core Moiety: A Structural and Stereochemical Overview
The fundamental structure of this compound is characterized by a cyclohexane-1,2-dicarboxylic acid backbone wherein one carboxylic acid function is converted to a tert-butylamide. The presence of two adjacent substituents on the cyclohexane ring gives rise to cis and trans diastereomers, a critical consideration in drug design as stereochemistry profoundly influences biological activity. The bulky tert-butyl group can act as a conformational lock, influencing the preferred chair conformation of the cyclohexane ring and the spatial orientation of the remaining carboxylic acid group. This inherent structural rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target.
The carboxylic acid moiety provides a handle for further derivatization, allowing for the exploration of a wide chemical space. The amide bond, on the other hand, is a common feature in many biologically active molecules, participating in crucial hydrogen bonding interactions with protein targets.
Synthesis of the Core Scaffold and its Derivatives: A Practical Approach
The most direct and efficient route to the this compound core involves the ring-opening of cyclohexane-1,2-dicarboxylic anhydride with tert-butylamine. This reaction is typically straightforward and proceeds with high regioselectivity, affording the desired mono-amide mono-acid. Both cis and trans isomers of the anhydride are commercially available, allowing for the stereoselective synthesis of the corresponding diastereomers of the final product.
Diagram: General Synthetic Scheme
Caption: General synthetic route to this compound.
Experimental Protocol: Synthesis of cis-2-(Tert-butylcarbamoyl)cyclohexanecarboxylic Acid
This protocol describes a representative synthesis of the cis isomer. The same principle can be applied to the trans isomer using the corresponding starting material.
Materials:
-
cis-Cyclohexane-1,2-dicarboxylic anhydride
-
tert-Butylamine
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (optional, as a base)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve cis-cyclohexane-1,2-dicarboxylic anhydride (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M.
-
Amine Addition: To the stirred solution, add tert-butylamine (1.1 eq) dropwise at room temperature. The reaction is typically exothermic. If necessary, the flask can be cooled in an ice bath to maintain the temperature below 30 °C.
-
Expert Insight: The use of a slight excess of the amine ensures complete consumption of the anhydride. While the reaction often proceeds without an additional base, triethylamine (1.1 eq) can be added to scavenge any protons and drive the reaction to completion, particularly if the amine is used as a salt.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting anhydride.
-
Workup:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (2 x volume of organic layer) to remove any unreacted amine and then with brine (1 x volume of organic layer).
-
Causality: The acidic wash protonates the basic amine, rendering it water-soluble and facilitating its removal from the organic phase. The brine wash removes any residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product, often obtained as a white solid, can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes or by flash column chromatography on silica gel if necessary.
Exploring Chemical Diversity: Synthesis of Derivatives and Analogs
The true potential of the this compound scaffold lies in its amenability to further chemical modification. The carboxylic acid functionality serves as a versatile handle for the introduction of a wide array of substituents, enabling the systematic exploration of structure-activity relationships (SAR).
Amide Bond Formation:
The carboxylic acid can be readily coupled with a diverse range of amines to generate a library of diamide derivatives. Standard peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with an activating agent like 1-Hydroxybenzotriazole (HOBt) can be employed for this transformation.[1]
Esterification:
Esterification of the carboxylic acid provides another avenue for derivatization. This can be achieved through various methods, including Fischer esterification under acidic conditions or by reaction with alkyl halides in the presence of a base.
Modifications of the Cyclohexane Ring:
Introducing substituents onto the cyclohexane ring itself can further modulate the compound's properties. This can be achieved by starting with appropriately substituted cyclohexane-1,2-dicarboxylic anhydrides.
Diagram: Derivatization Strategy
Caption: Strategies for the derivatization of the core scaffold.
Biological Activities and Therapeutic Potential
While the specific biological profile of this compound itself is not extensively documented in publicly available literature, the broader class of carboxamide-containing molecules has demonstrated a wide range of pharmacological activities.[2] By examining the activities of structurally related compounds, we can infer the potential therapeutic applications of this scaffold.
Anticancer Activity:
Numerous N-substituted carboxamide derivatives have been reported to exhibit potent anticancer activity.[2][3] The mechanism of action for these compounds is often multifaceted, involving the inhibition of key enzymes in cancer cell signaling pathways or the induction of apoptosis. For instance, some carboxamide-containing compounds have been shown to target receptor tyrosine kinases, such as EGFR, or components of the MAPK signaling pathway.[4]
Table 1: Anticancer Activity of Representative Carboxamide Derivatives
| Compound/Scaffold | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Indole-2-carboxamide Derivative | K-562 (Leukemia) | 0.33 | [4] |
| Indole-2-carboxamide Derivative | HCT-116 (Colon) | 1.01 | [4] |
| Pyridine-Dicarboxamide-Cyclohexanone Derivative | MDA-MB-231 (Breast) | 5 | [5] |
| Pyridine-Dicarboxamide-Cyclohexanone Derivative | HuH-7 (Liver) | 4.5 | [5] |
| Spiro-Thiadiazole-Carboxamide Derivative | RXF393 (Renal) | 7.01 | [6] |
Note: The IC₅₀ values are for structurally related carboxamide compounds and serve as a benchmark for the potential of the this compound scaffold.
Enzyme Inhibition:
The carboxamide moiety is a well-established pharmacophore for enzyme inhibitors, capable of forming key hydrogen bond interactions within the active site of target proteins. Derivatives of the this compound scaffold could be designed to target a variety of enzymes implicated in disease.
One promising area of investigation is the inhibition of c-Jun N-terminal kinases (JNKs). JNKs are a family of stress-activated protein kinases that play a critical role in inflammatory responses and apoptosis. Dysregulation of JNK signaling is implicated in a range of diseases, including neurodegenerative disorders, inflammatory diseases, and cancer. Several small molecule inhibitors of JNKs feature a carboxamide group.[7]
Structure-Activity Relationships (SAR): A Predictive Framework
Systematic modification of the this compound scaffold can provide valuable insights into the structural requirements for biological activity.
-
The Carboxylic Acid Moiety: Conversion of the carboxylic acid to various amides or esters allows for probing the importance of this group for activity and for tuning physicochemical properties such as solubility and cell permeability.
-
The tert-Butyl Group: The bulky tert-butyl group is expected to have a significant impact on the binding affinity and selectivity of the molecule. Replacing it with smaller or larger alkyl groups, or with cyclic or aromatic moieties, would be a key step in SAR studies.
-
The Cyclohexane Ring: The stereochemistry (cis vs. trans) of the substituents on the cyclohexane ring is likely to be a critical determinant of activity. Furthermore, the introduction of substituents on the ring can influence both the conformation of the molecule and its interactions with the target protein. For example, the presence of a chloro-substituent in the second ring of 5-aryl-1,4-benzodiazepines enhanced their anti-inflammatory and anticancer activities.[8]
Diagram: Structure-Activity Relationship (SAR) Workflow
Caption: An iterative workflow for exploring the SAR of the core scaffold.
In Vitro Biological Evaluation: Standardized Protocols
To assess the therapeutic potential of novel this compound derivatives, robust and reproducible in vitro assays are essential. The following are representative protocols for evaluating anticancer activity and enzyme inhibition.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9]
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds (dissolved in DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37 °C.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for an additional 4 hours.
-
Scientific Principle: Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[3]
Experimental Protocol: JNK1 Inhibition Assay (Kinase-Glo® Luminescent Assay)
This protocol provides a general framework for assessing the inhibitory activity of compounds against JNK1 using a commercially available luminescent kinase assay kit.
Materials:
-
Recombinant human JNK1 enzyme
-
JNK1 substrate (e.g., ATF2)
-
ATP
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (dissolved in DMSO)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reaction Setup: In a well of a white microplate, prepare the kinase reaction mixture containing the assay buffer, JNK1 enzyme, and the JNK1 substrate.
-
Inhibitor Addition: Add the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control inhibitor (if available).
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. The final reaction volume is typically 10-25 µL.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Add an equal volume of Kinase-Glo® Reagent to each well. This reagent simultaneously terminates the kinase reaction and measures the remaining ATP via a luciferase-based reaction that generates a luminescent signal.
-
Luminescence Measurement: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The inhibitory activity is determined by the reduction in the luminescent signal, which is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.[10]
Conclusion and Future Directions
The this compound scaffold presents a promising starting point for the development of novel therapeutic agents. Its synthetic tractability, coupled with the inherent structural features of the cyclohexane ring and the tert-butylcarbamoyl group, provides a rich platform for medicinal chemistry exploration. The potential for these derivatives to exhibit anticancer and enzyme inhibitory activities warrants further investigation.
Future research should focus on the synthesis and biological evaluation of a diverse library of analogs to establish comprehensive structure-activity relationships. Elucidating the specific molecular targets and mechanisms of action of the most potent compounds will be crucial for their advancement as drug candidates. The protocols and insights provided in this guide offer a solid foundation for embarking on such a research program, with the ultimate goal of translating the potential of this versatile scaffold into tangible therapeutic benefits.
References
-
Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. (2025). NIH National Library of Medicine. [Link]
-
Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. (2025). NIH National Library of Medicine. [Link]
-
(2-Aminoethyl)carbamic acid tert-butyl ester - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (2021). MDPI. [Link]
-
Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. (2017). NIH National Library of Medicine. [Link]
-
General Cytotoxicity Assessment by Means of the MTT Assay. ResearchGate. [Link]
-
Synthesis of 9-Substituted Derivatives of tert-Butyl 6-(9h-Purin-6-Ylthio) Hexylcarbamate. Hilaris Publisher. [Link]
-
Practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate and resolution of enantiomers. PubMed. [Link]
-
Synthesis of Pyridine-Dicarboxamide-Cyclohexanone Derivatives: Anticancer and α-Glucosidase Inhibitory Activities and In Silico Study. (2019). MDPI. [Link]
-
C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes. PMC. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
PROCESS FOR THE PREPARATION OF TRANS-4-AMINO-1-CYCLOHEXANECARBOXYLIC ACID. (2017). European Patent Office. [Link]
-
Synthesis, In Silico Study, and Anti-Cancer Activity of Thiosemicarbazone Derivatives. (2021). MDPI. [Link]
-
Synthesis and photochemical properties of 3,6-di-tert-butyl-9H-carbazole derivatives. (2025). ResearchGate. [Link]
-
Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. (2025). PubMed. [Link]
-
Enzyme assay techniques and protocols. ResearchGate. [Link]
- A process for the preparation of n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-d-phenylalanine.
- Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.
-
Molecular Target and Action Mechanism of Anti-Cancer Agents. (2023). PMC. [Link]
-
Synthesis and photochemical properties of 3,6-di-tert-butyl-9H-carbazole derivatives. (2025). ResearchGate. [Link]
-
The anticancer IC50 values of synthesized compounds. ResearchGate. [Link]
-
Anticancer activity and anti-inflammatory studies of 5-aryl-1,4-benzodiazepine derivatives. PubMed. [Link]
- A process for the preparation of n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-d-phenylalanine.
-
The Role and Efficacy of JNK Inhibition in Inducing Lung Cancer Cell Death Depend on the Concentration of Cisplatin. (2024). ACS Omega. [Link]
- Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
-
Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. La Trobe University. [Link]
-
Molecular Targets of Natural Compounds with Anti-Cancer Properties. (2018). MDPI. [Link]
-
Cocrystal Formation of Quercetin and Nutraceutical Coformers via a Facile Technique with Improved Solubility and Biological Properties. (2025). ACS Omega. [Link]
Sources
- 1. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel NSAID 1-acyl-4-cycloalkyl/arylsemicarbazides and 1-acyl-5-benzyloxy/hydroxy carbamoylcarbazides as potential anticancer agents and antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Pyridine-Dicarboxamide-Cyclohexanone Derivatives: Anticancer and α-Glucosidase Inhibitory Activities and In Silico Study [mdpi.com]
- 6. Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer activity and anti-inflammatory studies of 5-aryl-1,4-benzodiazepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SAR study of N'-(Salicylidene)heteroarenecarbohydrazides as promising antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
An In-depth Technical Guide to the Solubility of 2-(Tert-butylcarbamoyl)cyclohexanecarboxylic Acid in Organic Solvents
Introduction
In the landscape of pharmaceutical development and chemical synthesis, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility is a critical parameter that dictates formulation strategies, reaction conditions, and purification processes. This guide provides a comprehensive technical overview of the solubility of 2-(Tert-butylcarbamoyl)cyclohexanecarboxylic acid, a molecule of interest for its potential applications in medicinal chemistry and materials science.
The molecular architecture of this compound, featuring a bulky, non-polar tert-butyl group, a cyclohexane ring, and two polar functional groups—a carboxylic acid and an amide—results in a complex and nuanced solubility profile. The interplay between these structural components governs its interactions with various organic solvents. This document will delve into the theoretical underpinnings of its solubility, present a robust experimental framework for its determination, and offer insights into the interpretation of solubility data for researchers, scientists, and drug development professionals.
Theoretical Framework: Molecular Structure and its Influence on Solubility
The solubility of a solute in a solvent is fundamentally governed by the principle of "like dissolves like." This principle is a reflection of the intermolecular forces at play between solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, the key structural features influencing its solubility are:
-
Carboxylic Acid Group (-COOH): This group is polar and capable of acting as both a hydrogen bond donor and acceptor. This allows for strong interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, DMSO). In non-polar solvents, carboxylic acids can form dimers through hydrogen bonding, which can influence their solubility.[1][2]
-
Tert-butylcarbamoyl Group (-CONH-C(CH₃)₃): The amide group is also polar and can participate in hydrogen bonding. The presence of the bulky tert-butyl group, however, introduces significant steric hindrance and a non-polar character.
-
Cyclohexane Ring: This saturated hydrocarbon ring is non-polar and contributes to the molecule's lipophilicity, favoring solubility in less polar organic solvents.[1]
The overall solubility in a given organic solvent will be a balance between the hydrophilic character of the carboxylic acid and amide groups and the lipophilic nature of the cyclohexane and tert-butyl moieties.
Logical Relationships in Solubility
The interplay of these functional groups dictates the solubility of this compound in various organic solvents. The following diagram illustrates the key molecular interactions that govern its dissolution.
Caption: Molecular interactions influencing solubility.
Experimental Determination of Solubility
The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method.[3][4][5] This technique involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by quantification of the dissolved solute.
Experimental Workflow: Shake-Flask Method
The following diagram outlines the key steps in the experimental determination of solubility.
Caption: Shake-flask method for solubility determination.
Detailed Protocol
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Volumetric flasks and pipettes
-
Scintillation vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge or syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another validated analytical instrument.
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the selected organic solvent. The presence of visible excess solid is crucial to ensure saturation.[3]
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient duration to reach equilibrium. A minimum of 24 hours is recommended, with concentration checks at 24, 48, and 72 hours to confirm that the solubility has reached a plateau.[6]
-
-
Sample Collection and Preparation:
-
After equilibration, carefully remove the vials from the shaker and allow the undissolved solid to settle.
-
Separate the saturated supernatant from the excess solid. This can be achieved by centrifugation followed by careful pipetting of the supernatant, or by filtering the solution through a chemically resistant syringe filter (e.g., PTFE). This step must be performed diligently to avoid transferring any solid particles.[7]
-
Accurately dilute a known volume of the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Concentration Analysis:
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.
-
Solubility Profile in Common Organic Solvents
While extensive quantitative solubility data for this compound is not widely published, a qualitative and estimated quantitative profile can be constructed based on its structural similarity to other substituted cyclohexanecarboxylic acids and general principles of solubility.[1][6] The following table summarizes the expected solubility in a range of common organic solvents.
| Solvent | Solvent Type | Predicted Qualitative Solubility | Estimated Quantitative Solubility ( g/100 mL at 25°C) | Rationale |
| Methanol | Polar Protic | Soluble | > 10 | Strong hydrogen bonding interactions with the carboxylic acid and amide groups. |
| Ethanol | Polar Protic | Soluble | > 10 | Similar to methanol, favorable hydrogen bonding. |
| Acetone | Polar Aprotic | Soluble | 5 - 10 | Good dipole-dipole interactions and hydrogen bond accepting capabilities. |
| Dichloromethane | Weakly Polar | Moderately Soluble | 1 - 5 | Balances polar and non-polar interactions. |
| Ethyl Acetate | Weakly Polar | Moderately Soluble | 1 - 5 | Can act as a hydrogen bond acceptor. |
| Toluene | Non-polar | Sparingly Soluble | < 1 | Dominated by non-polar interactions with the cyclohexane and tert-butyl groups. |
| Hexane | Non-polar | Sparingly Soluble to Insoluble | < 0.1 | The polar functional groups significantly hinder solubility in this non-polar aliphatic solvent. Used for recrystallization, implying lower solubility at cooler temperatures.[6] |
Note: The quantitative solubility values are estimates based on the properties of structurally related compounds and should be confirmed by experimental determination as outlined in Section 2.
Factors Influencing Solubility Measurements
Several experimental factors can influence the outcome of solubility measurements, and it is crucial to control these to ensure data accuracy and reproducibility:[3][7]
-
Temperature: Solubility is temperature-dependent. Therefore, maintaining a constant and accurately controlled temperature throughout the experiment is essential.[9]
-
Purity of Compound and Solvent: Impurities in either the solute or the solvent can affect the measured solubility.[7]
-
Equilibration Time: Insufficient agitation time can lead to an underestimation of the true thermodynamic solubility. It is vital to ensure that the system has reached equilibrium.
-
pH of the Medium: For ionizable compounds like carboxylic acids, the pH of the medium can significantly impact solubility. In non-aqueous organic solvents, this is less of a concern unless water or other acidic/basic components are present.[3]
-
Solid State Properties: The crystalline form (polymorphism) of the solid can influence its solubility. The most stable polymorphic form will exhibit the lowest solubility.[10]
Conclusion
The solubility of this compound in organic solvents is a complex interplay of its polar and non-polar structural elements. A high degree of solubility is anticipated in polar protic and aprotic solvents, with decreasing solubility as the solvent polarity decreases. For accurate and reliable solubility data, a well-controlled experimental methodology, such as the shake-flask method coupled with a validated analytical technique like HPLC, is indispensable. The insights and protocols presented in this guide offer a robust framework for researchers and drug development professionals to effectively characterize and utilize this compound in their scientific endeavors.
References
-
Physical Properties of Carboxylic Acids. (n.d.). CK-12 Foundation. Retrieved from [Link]
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2010). Dissolution Technologies. Retrieved from [Link]
-
Starr, J. N. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Retrieved from [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2006). Lund University Publications. Retrieved from [Link]
-
Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery. IntechOpen. Retrieved from [Link]
-
SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
-
Method Development & Method Validation for Solubility and Dissolution Curves. (n.d.). CD Formulation. Retrieved from [Link]
-
Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. Retrieved from [Link]
-
Al-Zoubi, N., et al. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Molecules, 26(2), 390. Retrieved from [Link]
-
Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (1991). R Discovery. Retrieved from [Link]
-
Box, K. J., & Comer, J. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmaceutical and Biomedical Analysis, 174, 453-462. Retrieved from [Link]
-
Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. (2024). International Journal of Pharmaceutics, 658, 124233. Retrieved from [Link]
-
Clark, J. (2015). an introduction to carboxylic acids. Chemguide. Retrieved from [Link]
-
Solubility. (2019). Chemistry LibreTexts. Retrieved from [Link]
-
Tert-butyl cyclohexanecarboxylate. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. CK12-Foundation [flexbooks.ck12.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]
- 9. mdpi.com [mdpi.com]
- 10. pharmatutor.org [pharmatutor.org]
An In-depth Technical Guide to the Stereoisomers of 2-(Tert-butylcarbamoyl)cyclohexanecarboxylic Acid: Synthesis, Separation, and Characterization
Abstract
The stereochemical configuration of a pharmaceutical compound is a critical determinant of its efficacy, safety, and pharmacokinetic profile. For molecules with multiple chiral centers, such as 2-(Tert-butylcarbamoyl)cyclohexanecarboxylic acid, the isolation and characterization of each stereoisomer is a fundamental step in drug discovery and development. This guide provides a comprehensive technical overview of the stereoisomers of this molecule, which possesses two adjacent chiral centers on a cyclohexane ring. We will explore the principles of its stereoisomerism, present detailed protocols for the synthesis of a mixed-isomeric starting material, outline robust strategies for the separation of its diastereomers (cis and trans), and detail the chiral resolution of the resulting enantiomeric pairs. Furthermore, this document provides validated analytical methodologies for the unambiguous characterization and determination of stereochemical purity for each isolated isomer, grounded in established scientific principles and practices.
Introduction: The Stereochemical Complexity of a Disubstituted Cyclohexane
This compound is a disubstituted cyclohexane derivative with chiral centers at the C1 and C2 positions. This substitution pattern gives rise to a set of four possible stereoisomers. These isomers are grouped into two pairs of diastereomers: cis and trans.[1][2] Each diastereomeric pair, in turn, consists of a pair of enantiomers (non-superimposable mirror images).
The spatial arrangement of the bulky tert-butylcarbamoyl and the carboxylic acid groups dictates not only the relative stereochemistry (cis/trans) but also the preferred conformational state of the cyclohexane ring.[3] Due to significant steric hindrance, bulky substituents preferentially occupy the equatorial position in the stable chair conformation to minimize energetically unfavorable 1,3-diaxial interactions.[4] This conformational preference profoundly influences the physical properties of the isomers, such as polarity, solubility, and crystal packing, which are exploited for their separation.
This guide provides the necessary theoretical framework and practical, field-proven protocols for researchers to confidently navigate the synthesis, separation, and analysis of these stereoisomers.
Analysis of Stereoisomers and Conformational States
The four stereoisomers of this compound arise from the two chiral centers at C1 and C2.
-
Cis Isomers: The carboxylic acid and tert-butylcarbamoyl groups are on the same face of the cyclohexane ring. This diastereomer exists as a racemic mixture of (1R, 2S) and (1S, 2R) enantiomers. In the most stable chair conformation, one substituent must be axial while the other is equatorial.[2] Given the large steric bulk of the tert-butyl group, the tert-butylcarbamoyl moiety will strongly prefer the equatorial position.
-
Trans Isomers: The two substituent groups are on opposite faces of the ring. This diastereomer exists as a racemic mixture of (1R, 2R) and (1S, 2S) enantiomers. The trans configuration allows for a chair conformation where both bulky groups occupy equatorial positions (diequatorial), which is energetically highly favorable compared to the diaxial conformation.[1][4]
The distinct conformational preferences and resulting differences in molecular shape and polarity between the cis (axial-equatorial) and trans (diequatorial) diastereomers are the keys to their successful separation.
Caption: Stereoisomeric relationships for the target molecule.
Synthesis and Separation Workflow
The isolation of all four stereoisomers begins with a non-stereoselective synthesis to produce a mixture of the cis and trans diastereomers. This mixture is then subjected to separation and resolution procedures.
Caption: Overall workflow for synthesis and isomer separation.
Protocol: Synthesis of Mixed Isomers
This protocol starts from commercially available 1,2-cyclohexanedicarboxylic anhydride, which is predominantly the cis isomer. The reaction with tert-butylamine opens the anhydride ring to form the cis-amide-acid. Subsequent epimerization at the C2 position under basic or acidic conditions can generate a mixture of cis and trans isomers.
Materials:
-
1,2-Cyclohexanedicarboxylic anhydride, predominantly cis (1.0 eq)
-
tert-Butylamine (1.1 eq)
-
Dichloromethane (DCM)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Amide Formation: Dissolve 1,2-cyclohexanedicarboxylic anhydride in DCM in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.
-
Slowly add tert-butylamine dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4 hours. The formation of the cis-amide-acid product can be monitored by Thin Layer Chromatography (TLC).
-
Epimerization and Workup: Add a 2M NaOH solution to the reaction mixture and stir vigorously overnight. This step facilitates the epimerization at the carbon alpha to the carbonyl of the carboxylic acid, leading to a thermodynamic mixture of cis and trans isomers.
-
Transfer the mixture to a separatory funnel. Wash the organic layer with 1M HCl, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as a mixture of cis and trans diastereomers.
Protocol: Separation of Cis and Trans Diastereomers
The separation of the cis and trans diastereomers is achieved using silica gel column chromatography, leveraging the difference in polarity between the two isomers. The trans-diequatorial isomer is generally less polar than the cis-axial-equatorial isomer and will thus elute first.
Materials:
-
Crude isomer mixture from step 3.1
-
Silica gel (for column chromatography)
-
Mobile Phase: Hexanes/Ethyl Acetate gradient (e.g., starting from 90:10 to 50:50)
-
TLC plates and developing chamber
Procedure:
-
Column Preparation: Prepare a silica gel column using a slurry packing method with the initial mobile phase (e.g., 90:10 Hexanes/Ethyl Acetate).
-
Loading: Dissolve the crude product in a minimal amount of the mobile phase (or DCM) and adsorb it onto a small amount of silica gel. Dry this silica and carefully load it onto the top of the prepared column.
-
Elution: Begin elution with the starting mobile phase. The progress of the separation should be monitored by collecting fractions and analyzing them by TLC.
-
Gradually increase the polarity of the mobile phase (increase the percentage of ethyl acetate) to elute the more polar compound.
-
Fraction Analysis: Combine fractions containing the pure, separated isomers based on TLC analysis.
-
Evaporate the solvent from the combined fractions to yield the pure cis racemate and the pure trans racemate. The identity and relative stereochemistry of each should be confirmed by NMR spectroscopy.
Protocol: Chiral Resolution of Enantiomers
Once the diastereomers are separated, each racemic mixture must be resolved to isolate the individual enantiomers. Two common and effective methods are diastereomeric salt formation and chiral chromatography.[5][6]
Method A: Diastereomeric Salt Formation (Example for trans-Isomer)
This classical resolution technique involves reacting the racemic carboxylic acid with an enantiomerically pure chiral base to form diastereomeric salts, which have different solubilities and can be separated by fractional crystallization.[7][8]
Materials:
-
Racemic trans-2-(Tert-butylcarbamoyl)cyclohexanecarboxylic acid (1.0 eq)
-
(R)-(+)-1-Phenylethylamine (0.5-1.0 eq)
-
Solvent for crystallization (e.g., ethanol, acetone, or a mixture)
-
1M HCl
Procedure:
-
Salt Formation: Dissolve the racemic trans-acid in a minimal amount of a hot suitable solvent. In a separate flask, dissolve the chiral amine in the same solvent.
-
Add the chiral amine solution to the hot acid solution. Heat the mixture to ensure complete dissolution.
-
Crystallization: Allow the solution to cool slowly to room temperature, then potentially in a refrigerator, to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the crystals by vacuum filtration. The enantiomeric purity of the salt can be improved by recrystallization.
-
Liberation of the Enriched Acid: Suspend the purified diastereomeric salt in water and acidify with 1M HCl to pH 1-2. This protonates the carboxylate and liberates the free, enantiomerically enriched carboxylic acid.
-
Extract the enriched acid with an organic solvent (e.g., ethyl acetate), dry the organic layer, and remove the solvent to yield the resolved enantiomer.
-
The other enantiomer can be recovered from the mother liquor from step 3 by a similar acidification and extraction process.
Method B: Chiral HPLC Separation
Direct separation of enantiomers can be achieved using High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP).[9][10] This is often the preferred analytical method and can be scaled to preparative separation.
Procedure:
-
Column Selection: Choose an appropriate CSP. Polysaccharide-based columns (e.g., Chiralcel® or Chiralpak® series) are often effective for carboxylic acids.
-
Method Development: Develop a separation method by screening different mobile phases (e.g., hexane/isopropanol mixtures with a small amount of an acidic modifier like trifluoroacetic acid).
-
Analysis/Separation: Inject the racemic sample onto the chiral column. The two enantiomers will interact differently with the CSP, resulting in different retention times.
-
For preparative work, collect the fractions corresponding to each enantiomeric peak.
-
Evaporate the solvent to obtain the isolated, pure enantiomers.
Analytical Characterization
Unambiguous identification of each isomer requires a suite of analytical techniques. NMR is powerful for determining relative stereochemistry, while chiral HPLC is the gold standard for assessing enantiomeric purity.[9][11]
Sources
- 1. jove.com [jove.com]
- 2. 4.8 Conformations of Disubstituted Cyclohexanes - Organic Chemistry | OpenStax [openstax.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. jackwestin.com [jackwestin.com]
- 6. Chiral analysis - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 10. books.rsc.org [books.rsc.org]
- 11. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
Unlocking the Therapeutic Potential of 2-(Tert-butylcarbamoyl)cyclohexanecarboxylic Acid: A Research and Development Blueprint
Foreword: Charting Unexplored Territory in Drug Discovery
In the landscape of medicinal chemistry, the exploration of novel chemical entities is the cornerstone of therapeutic innovation. This guide delves into the untapped potential of 2-(Tert-butylcarbamoyl)cyclohexanecarboxylic acid, a molecule of interest due to its unique structural features. While direct biological data on this specific compound is not yet publicly available, its constituent moieties—a cyclohexane scaffold, a carboxylic acid group, and a bulky tert-butylcarbamoyl side chain—are present in a variety of biologically active molecules. This whitepaper presents a comprehensive, technically-grounded framework for investigating the potential biological activities of this compound. It is intended for researchers, scientists, and drug development professionals as a blueprint for a structured research program, from initial hypothesis to preclinical evaluation.
Introduction: The Scientific Rationale for Investigation
The core structure of this compound combines a lipophilic cyclohexane ring with two key functional groups: a carboxylic acid and a tertiary amide. The cyclohexane ring provides a rigid, three-dimensional scaffold that can influence binding to biological targets. The carboxylic acid group is a common feature in many drugs, often involved in forming salt bridges or hydrogen bonds with receptor sites. The N-tert-butylcarbamoyl group introduces a bulky, hydrophobic element that can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties.
The strategic combination of these features suggests several plausible avenues for biological activity. Derivatives of cyclohexanecarboxylic acid have been investigated for a range of therapeutic applications, including antimicrobial, anti-inflammatory, and antiproliferative activities.[1][2] The presence of an amide linkage, particularly one with a bulky substituent, is also a hallmark of many enzyme inhibitors. This structural analysis forms the basis of our hypothesis-driven approach to elucidating the biological profile of this novel compound.
Hypothetical Biological Targets and Therapeutic Areas
Based on structure-activity relationships (SAR) of similar compounds, we can postulate several potential biological targets for this compound.[3][4]
Anti-inflammatory Activity
The cyclohexanecarboxylic acid moiety is present in compounds that have demonstrated anti-inflammatory properties.[2] This activity is often mediated through the inhibition of pro-inflammatory enzymes or the modulation of cytokine signaling pathways.
-
Potential Targets: Cyclooxygenase (COX) enzymes, lipoxygenase (LOX) enzymes, and cytokine receptors.
-
Therapeutic Areas: Rheumatoid arthritis, inflammatory bowel disease, and other chronic inflammatory conditions.
Antimicrobial Activity
Derivatives of cyclohexane have been evaluated for their ability to inhibit the growth of pathogenic bacteria.[5] The lipophilic nature of the cyclohexane ring and the presence of the amide group could facilitate penetration of bacterial cell membranes.
-
Potential Targets: Bacterial cell wall synthesis enzymes, DNA gyrase, and other essential bacterial enzymes.
-
Therapeutic Areas: Treatment of bacterial infections, particularly those caused by drug-resistant strains.
Anticancer Activity
Some cyclohexanecarboxylic acid derivatives have shown antiproliferative effects.[1][2] The bulky tert-butyl group could play a role in steric hindrance of enzyme active sites or protein-protein interactions crucial for cancer cell growth.
-
Potential Targets: Kinases involved in cell cycle regulation, histone deacetylases (HDACs), and other enzymes overexpressed in cancer cells.
-
Therapeutic Areas: Oncology, with potential applications in various solid tumors and hematological malignancies.
A Proposed Research Workflow: From In Silico Screening to In Vitro Validation
To systematically investigate the potential biological activities of this compound, a multi-tiered research approach is proposed. This workflow is designed to efficiently identify and validate potential therapeutic applications.
Caption: A proposed phased research workflow for the systematic evaluation of this compound.
Detailed Experimental Protocols
The following protocols are provided as a starting point for the investigation. These are standard, validated methods that can be adapted as needed.
Synthesis of this compound
While a specific patented synthesis for this exact molecule was not identified, a plausible synthetic route can be derived from general organic chemistry principles.[6][7]
Protocol: Amide Coupling
-
Starting Materials: Cyclohexane-1,2-dicarboxylic anhydride and tert-butylamine.
-
Step 1: Ring Opening. Dissolve cyclohexane-1,2-dicarboxylic anhydride in a suitable aprotic solvent (e.g., dichloromethane).
-
Add tert-butylamine dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Step 2: Work-up. Acidify the reaction mixture with 1M HCl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Step 3: Purification. Purify the crude product by column chromatography or recrystallization to yield this compound.
In Vitro Anti-inflammatory Assay: COX-2 Inhibition
This assay will determine if the compound can inhibit the activity of the pro-inflammatory enzyme COX-2.
Protocol: Fluorometric COX-2 Inhibitor Screening Assay
-
Reagents: Human recombinant COX-2 enzyme, arachidonic acid (substrate), fluorometric probe (e.g., ADHP), and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.
-
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a 96-well plate, add the COX-2 enzyme, the fluorometric probe, and either the test compound, positive control, or vehicle control.
-
Incubate at room temperature for 15 minutes.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.
-
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC₅₀ value.
In Vitro Antimicrobial Assay: Minimum Inhibitory Concentration (MIC)
This assay will determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.[5]
Protocol: Broth Microdilution MIC Assay
-
Materials: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), Mueller-Hinton broth, 96-well microtiter plates, and a known antibiotic as a positive control.
-
Procedure:
-
Prepare a two-fold serial dilution of this compound in Mueller-Hinton broth in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension.
-
Include a positive control (broth with bacteria and no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Data Presentation and Interpretation
All quantitative data should be summarized in a clear and concise tabular format to facilitate comparison and interpretation.
Table 1: Hypothetical In Vitro Activity Profile
| Assay Type | Target/Organism | Metric | Result |
| Anti-inflammatory | Human COX-2 | IC₅₀ | [To be determined] |
| Anti-inflammatory | Human 5-LOX | IC₅₀ | [To be determined] |
| Antimicrobial | S. aureus | MIC | [To be determined] |
| Antimicrobial | E. coli | MIC | [To be determined] |
| Antiproliferative | Human Colon Cancer Cell Line (HCT116) | GI₅₀ | [To be determined] |
| Antiproliferative | Human Breast Cancer Cell Line (MCF-7) | GI₅₀ | [To be determined] |
Conclusion and Future Directions
This technical guide outlines a systematic and scientifically rigorous approach to investigating the potential biological activities of this compound. While the therapeutic potential of this specific molecule is currently unknown, its structural features provide a strong rationale for its exploration as a novel therapeutic agent. The proposed research workflow, from in silico modeling to in vitro validation, offers a clear path forward for elucidating its pharmacological profile.
The initial focus should be on broad-spectrum screening to identify promising areas of activity. Positive hits will then be pursued through more detailed mechanistic studies and lead optimization. The structure-activity relationship studies will be crucial for identifying analogs with improved potency, selectivity, and pharmacokinetic properties. Ultimately, this research program has the potential to uncover a new class of therapeutic agents with applications in inflammation, infectious diseases, or oncology.
References
- Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents - PMC. (2024, October 1). PubMed Central.
- A Comparative Guide to the Biological Activity of Tert-butyl Cyclohexanecarboxylate Deriv
- Synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate. (n.d.).
- Process for preparing cyclohexanediacetic acid monoamide. (n.d.).
- Process for the manufacture of (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(((4AR,10AR)-7-hydroxy-1- propyl-1,2,3,4,4A,5,10,10A-octahydrobenzo[g]. (n.d.).
- Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (2025, April 7).
- Pioxaniliprole. (n.d.). AERU, University of Hertfordshire.
- Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (n.d.). MDPI.
- Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate. (n.d.).
- Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate. (n.d.).
- Pioxaniliprole. (n.d.). PubChem.
- Method for preparing tert-butyl n-((1r,2s,5s). (n.d.).
- Structure activity relationships of cycloalkylamide derivatives as inhibitors of the soluble epoxide hydrolase. (2011, February 21). PubMed Central.
- Structure-Activity Relationship (SAR) Studies of Cyclohexaneacetic Acid Analogs: A Comparative Guide for Researchers. (n.d.). Benchchem.
- Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. (2023, May 31). PubMed Central.
- Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof. (n.d.).
- Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DG
- Cyclohexanecarboxylic acid. (n.d.). Wikipedia.
- Structure Activity Rel
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. WO2005090310A2 - Process for preparing cyclohexanediacetic acid monoamide - Google Patents [patents.google.com]
- 7. Cyclohexanecarboxylic acid - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes & Protocols: 2-(Tert-butylcarbamoyl)cyclohexanecarboxylic Acid in Organic Synthesis
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed technical guide on the synthesis and potential applications of 2-(Tert-butylcarbamoyl)cyclohexanecarboxylic acid. While direct literature on this specific molecule is sparse, this guide synthesizes information from closely related structures and foundational principles of organic chemistry to present its probable synthetic routes and utilities. The core focus is on its potential as a chiral building block and a sterically demanding scaffold in asymmetric synthesis and drug discovery. Detailed protocols for its synthesis and a representative application in amide coupling are provided, along with mechanistic insights and data interpretation.
Introduction: Structural Features and Synthetic Rationale
This compound is a bifunctional organic molecule characterized by a cyclohexane backbone substituted with a carboxylic acid and a bulky tert-butylamide group at adjacent positions. The inherent chirality at the 1 and 2 positions, coupled with the steric hindrance imparted by the tert-butyl group, makes this molecule a compelling target for applications in stereoselective synthesis and as a scaffold in medicinal chemistry.
The strategic placement of the amide and carboxylic acid functionalities allows for orthogonal chemical modifications. The carboxylic acid can be readily converted to esters, acid chlorides, or other amides, while the amide nitrogen offers a site for potential N-alkylation or other transformations, albeit sterically hindered. The conformational rigidity imposed by the bulky tert-butyl group can be exploited to influence the stereochemical outcome of reactions at or near the cyclohexane ring.
Synthesis of this compound
The synthesis of the title compound can be logically approached from commercially available cyclohexane-1,2-dicarboxylic anhydride. The proposed synthetic route involves a regioselective opening of the anhydride with tert-butylamine, followed by hydrolysis of the resulting amide-ester intermediate.
Proposed Synthetic Workflow
Caption: Proposed synthesis of the title compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
Cyclohexane-1,2-dicarboxylic anhydride
-
tert-Butylamine
-
Dichloromethane (DCM), anhydrous
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), 1M
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Ring Opening: To a solution of cyclohexane-1,2-dicarboxylic anhydride (1.0 eq) in anhydrous DCM (0.5 M) at 0 °C, add tert-butylamine (1.1 eq) dropwise.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting anhydride is consumed.
-
Aqueous Work-up (Acidic): Quench the reaction with 1M HCl (2 volumes). Separate the organic layer.
-
Extraction: Extract the aqueous layer with DCM (2 x 1 volume).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product, a mixture of regioisomers of the amide-acid, can be purified by column chromatography or recrystallization to yield the desired this compound.
| Parameter | Value |
| Reactant Ratio | 1:1.1 (Anhydride:Amine) |
| Solvent | Dichloromethane |
| Temperature | 0 °C to Room Temp. |
| Reaction Time | 4-6 hours |
| Typical Yield | 85-95% (crude) |
Table 1: Optimized Reaction Conditions for Synthesis.
Application in Peptide Synthesis: A Sterically Hindered Amino Acid Surrogate
The title compound can serve as a constrained analog of a dipeptide unit or as a scaffold to introduce conformational rigidity in peptide-based drug candidates. Its carboxylic acid moiety can be activated and coupled to the N-terminus of a peptide or an amino acid ester.
Amide Coupling Workflow
Caption: Amide coupling reaction workflow.
Experimental Protocol: Amide Coupling with Glycine Methyl Ester
Materials:
-
This compound
-
Glycine methyl ester hydrochloride
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Activation: In an inert atmosphere, dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. Stir for 10 minutes at room temperature.
-
Amine Addition: Add glycine methyl ester hydrochloride (1.2 eq) followed by the dropwise addition of DIPEA (2.5 eq).
-
Reaction: Stir the reaction mixture at room temperature for 12-18 hours.
-
Work-up: Dilute the reaction mixture with EtOAc and wash successively with saturated aqueous NaHCO₃, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
| Parameter | Value |
| Coupling Agent | HATU |
| Base | DIPEA |
| Solvent | DMF |
| Reaction Time | 12-18 hours |
| Typical Yield | 70-85% |
Table 2: Conditions for Amide Coupling.
Mechanistic Considerations and Causality
The choice of HATU as a coupling agent is predicated on its efficiency in forming the activated O-acylisourea intermediate, which is less prone to racemization and reacts readily with the amine. DIPEA is used as a non-nucleophilic base to neutralize the hydrochloride salt of the amino ester and to facilitate the coupling reaction without competing as a nucleophile. The bulky tert-butyl group is expected to influence the conformational preference of the cyclohexane ring, potentially leading to diastereoselectivity in reactions involving the coupled peptide chain.
Trustworthiness and Self-Validation
The protocols provided are based on well-established synthetic methodologies.[1] The progress of each reaction should be monitored by TLC or LC-MS to ensure completion. The identity and purity of the synthesized compounds must be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). For chiral applications, the enantiomeric excess should be determined using chiral HPLC.
Potential as a Chiral Auxiliary
While not explicitly documented, the chiral nature of this compound suggests its potential use as a chiral auxiliary. After resolution of its enantiomers, it could be temporarily attached to a prochiral molecule to direct a stereoselective transformation. The bulky tert-butyl group would likely play a crucial role in shielding one face of the reactive center, leading to high diastereoselectivity. Subsequent cleavage of the auxiliary would yield the enantiomerically enriched product. This approach is a cornerstone of modern asymmetric synthesis.[2]
Conclusion
This compound, while not a widely commercialized compound, presents significant potential in organic synthesis. Its synthesis is straightforward, and its structural features make it a valuable tool for introducing steric bulk and conformational constraints. The protocols and insights provided herein, derived from analogous systems, offer a solid foundation for researchers to explore its utility in asymmetric synthesis, medicinal chemistry, and materials science. Further investigation into its chiroptical properties and applications as a chiral ligand or auxiliary is warranted.
References
- Google Patents. (n.d.). Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.
-
Pittelkow, M., Lewinsky, R., & Christensen, J. B. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. Retrieved from [Link]
- Google Patents. (n.d.). (Thio) carbamoyl-cyclohexane derivatives as D3/D2 receptor antagonists.
- Google Patents. (n.d.). Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.
- Google Patents. (n.d.). Method for preparing tert-butyl n-((1r,2s,5s)-.
- Google Patents. (n.d.). Synthesis method of trans-4-(tert-butoxycarbonylamino) cyclohexane carboxylic acid.
-
Sreedharan, D. T., & Clive, D. L. J. (2013). Asymmetric synthesis of carbocycles: use of intramolecular conjugate displacement. Organic & Biomolecular Chemistry, 11(19), 3128–3144. Retrieved from [Link]
Sources
Application Notes and Protocols: 2-(Tert-butylcarbamoyl)cyclohexanecarboxylic Acid as a Ligand in Coordination Chemistry
Introduction: A Versatile Scaffold for Coordination Chemistry
The interface of organic synthesis and coordination chemistry provides a fertile ground for the development of novel molecules with tailored functionalities. Within this landscape, 2-(Tert-butylcarbamoyl)cyclohexanecarboxylic acid emerges as a ligand of significant interest. Its structure, featuring a cis-disposed carboxylic acid and a bulky tert-butyl amide on a cyclohexane backbone, presents a unique combination of a bidentate coordination site and steric directing groups. This architecture suggests potential for creating well-defined metal complexes with applications spanning catalysis, materials science, and medicinal chemistry.
The presence of both a hard carboxylate oxygen and a potentially coordinating amide oxygen or nitrogen allows for versatile binding modes to a variety of metal centers. The sterically demanding tert-butyl group can influence the coordination geometry, enforce specific stereochemistries, and modulate the reactivity of the resulting metal complex. These features make this compound a compelling candidate for systematic investigation in coordination chemistry.
This guide provides a comprehensive overview of the synthesis of this ligand, protocols for the preparation of its metal complexes, and a discussion of its potential applications based on the known activities of structurally related compounds.
Part 1: Synthesis of this compound
The most direct and efficient route to this compound is through the ring-opening of cis-1,2-cyclohexanedicarboxylic anhydride with tert-butylamine. This reaction is typically high-yielding and proceeds under mild conditions.
Reaction Scheme:
Caption: Synthesis of the target ligand.
Detailed Protocol: Synthesis of this compound
Materials:
-
cis-1,2-Cyclohexanedicarboxylic anhydride (CAS 85-42-7)[1]
-
tert-Butylamine (CAS 75-64-9)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve cis-1,2-cyclohexanedicarboxylic anhydride (10.0 g, 64.9 mmol) in 100 mL of anhydrous dichloromethane. Stir the solution at room temperature until the anhydride is completely dissolved.
-
Amine Addition: In a dropping funnel, add tert-butylamine (7.5 mL, 71.4 mmol, 1.1 equivalents). Add the tert-butylamine dropwise to the stirred solution of the anhydride over a period of 30 minutes. An exothermic reaction may be observed. Maintain the temperature below 30 °C, using a water bath if necessary.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 10% methanol in dichloromethane).
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer with 1 M HCl (2 x 50 mL) to remove any unreacted tert-butylamine.
-
Wash the organic layer with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation and Purification:
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield a white solid.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford pure this compound.
-
Expected Yield: >90%
Characterization Data (Predicted):
The following are predicted spectroscopic data based on the structure of the molecule and data for similar compounds.[2][3][4]
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the cyclohexane ring protons, a singlet for the tert-butyl protons (around 1.4 ppm), a broad singlet for the amide N-H proton, and a broad singlet for the carboxylic acid O-H proton (typically >10 ppm). |
| ¹³C NMR | Resonances for the cyclohexane carbons, the tert-butyl carbons, the amide carbonyl carbon (around 170-175 ppm), and the carboxylic acid carbonyl carbon (around 175-180 ppm). |
| IR (KBr) | A broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹), a C=O stretch from the carboxylic acid (around 1700 cm⁻¹), an amide N-H stretch (around 3300 cm⁻¹), and an amide I band (C=O stretch) around 1640 cm⁻¹. |
| Mass Spec. | The expected molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight of the compound (C₁₁H₁₉NO₃, MW: 213.27 g/mol ). |
Part 2: Coordination Chemistry - Synthesis of Metal Complexes
The bidentate nature of this compound, with its carboxylate and amide functionalities, allows for the formation of stable chelate complexes with a variety of transition metals. The general approach involves the deprotonation of the carboxylic acid followed by coordination to the metal center.
General Coordination Scheme:
Caption: General synthesis of metal complexes.
Protocol: Synthesis of a Generic Divalent Metal Complex (e.g., Cu(II), Ni(II), Co(II))
Materials:
-
This compound
-
A divalent metal salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Triethylamine (Et₃N) or another suitable base
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
Ligand Solution: In a 100 mL round-bottom flask, dissolve this compound (2 equivalents) in 40 mL of methanol.
-
Deprotonation: To the stirred ligand solution, add triethylamine (2 equivalents) and stir for 15 minutes at room temperature. This deprotonates the carboxylic acid to form the carboxylate.
-
Metal Salt Addition: In a separate beaker, dissolve the metal salt (1 equivalent) in 20 mL of methanol. Add this solution dropwise to the ligand solution. A color change is often observed upon addition.
-
Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 4-6 hours.
-
Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Reduce the volume of the solvent using a rotary evaporator until a precipitate forms.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold methanol and then with diethyl ether.
-
Dry the complex in a vacuum oven.
-
Characterization of Metal Complexes:
The formation of the metal complex can be confirmed by various spectroscopic and analytical techniques:
-
FT-IR Spectroscopy: A shift in the C=O stretching frequency of the carboxylate group upon coordination to the metal center is expected. The amide I band may also show a shift if the amide oxygen is involved in coordination.
-
UV-Vis Spectroscopy: For transition metal complexes, the appearance of d-d transitions in the visible region can confirm the coordination of the ligand to the metal.
-
Elemental Analysis: To determine the stoichiometry of the metal-ligand complex.
-
X-ray Crystallography: To definitively determine the solid-state structure and coordination geometry of the complex.[5][6][7][8]
Part 3: Potential Applications
While specific experimental data for the applications of this compound complexes are not yet widely available, the structural features of the ligand suggest several promising areas of research based on analogous systems.
Catalysis
Amide-containing ligands are known to form robust metal complexes that can act as catalysts in various organic transformations.[9][10] The steric bulk of the tert-butyl group can create a specific chiral environment around the metal center, potentially leading to enantioselective catalysis.
Potential Catalytic Applications:
-
Oxidation Reactions: Iron and manganese complexes are known to catalyze the oxidation of hydrocarbons.[9] Complexes of this ligand could be investigated for the selective oxidation of substrates like cyclohexane.
-
Polymerization: The defined coordination sphere provided by the ligand could be beneficial in controlling polymerization reactions.
-
Cross-Coupling Reactions: Palladium and nickel complexes with N,O-ligands are widely used in cross-coupling reactions.
Biological and Medicinal Chemistry
Cyclohexane carboxamide derivatives have been reported to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[11][12][13] The coordination of these ligands to metal ions can further enhance their biological efficacy.
Potential Biological Applications:
| Potential Activity | Rationale based on Analogous Compounds | References |
| Anti-inflammatory | Cyclohexane-based carboxamides have shown to inhibit inflammatory pathways. | [11] |
| Antimicrobial | The introduction of a metal center can enhance the antimicrobial properties of organic ligands. | [11] |
| Anticancer | Certain metal complexes exhibit cytotoxicity towards cancer cell lines, and the ligand scaffold could be tuned to target specific cellular pathways. | [12][13] |
Workflow for Investigating Biological Activity:
Caption: A typical workflow for evaluating the biological potential of the synthesized compounds.
Conclusion and Future Outlook
This compound represents a ligand with considerable untapped potential in coordination chemistry. Its straightforward synthesis and versatile coordination properties make it an attractive building block for the construction of novel metal complexes. The exploration of its coordination chemistry with a wide range of metals is likely to yield complexes with interesting structural features and reactivity.
Future research should focus on the systematic synthesis and characterization of a library of metal complexes with this ligand. Subsequent screening of these complexes in catalytic and biological assays will be crucial to unlocking their full potential. The insights gained from such studies will not only expand our understanding of the coordination chemistry of amide-based ligands but also pave the way for the development of new functional materials and therapeutic agents.
References
- BenchChem.
- MDPI. Synthesis and Gelling Abilities of Polyfunctional Cyclohexane-1,2-dicarboxylic Acid Bisamides: Influence of the Hydroxyl Groups. Accessed January 17, 2026.
- ResearchGate. X-ray crystal structure of 7. Colours as Figure 1. Disordered tert. Accessed January 17, 2026.
- Smolecule. Buy 4-Amino-N-tert-butylcyclohexane-1-carboxamide | 412290-86-9. Accessed January 17, 2026.
- PubMed. Metal Complexes of Redox Non-Innocent Ligand N, N'-Bis(3,5-di- tert butyl-2-hydroxy-phenyl)-1,2-phenylenediamine. Accessed January 17, 2026.
- MDPI. Metal Complexes of Redox Non-Innocent Ligand N,N′-Bis(3,5-di-tertbutyl-2-hydroxy-phenyl)-1,2-phenylenediamine. Accessed January 17, 2026.
- PubMed Central. Transition Metal Complexes of Thiosemicarbazides, Thiocarbohydrazides, and Their Corresponding Carbazones with Cu(I), Cu(II), Co(II), Ni(II), Pd(II), and Ag(I)—A Review. Accessed January 17, 2026.
- Google Patents. Method for preparing tert-butyl n-((1r,2s,5s). Accessed January 17, 2026.
- LookChem.
- Google Patents. Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)
- ResearchGate. Synthesis and Biological Evaluation of Certain new Cyclohexane-1-carboxamides as Apoptosis Inducers | Request PDF. Accessed January 17, 2026.
- RSC Publishing.
- MDPI Books. Crystal Structures of Metal Complexes. Accessed January 17, 2026.
- Oriental Journal of Chemistry. Synthesis and Biological Evaluation of Certain new Cyclohexane-1-carboxamides as Apoptosis Inducers. Accessed January 17, 2026.
- PrepChem.com. Synthesis of Cyclohexane-1,2-dicarboximide. Accessed January 17, 2026.
- ChemRxiv. Racemic alkylamides of trans-cyclohexane-β-amino acids surpass the gelation ability of their pure enantiomers. From macroscopic. Accessed January 17, 2026.
- Scholarship@Miami.
- PubChem. N-tert-butyl-1-cyclohexylcyclohexane-1-carboxamide | C17H31NO. Accessed January 17, 2026.
- SpectraBase. 2-({[3-(aminocarbonyl)-4-(4-tert-butylphenyl)-5-methyl-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid - Optional[1H NMR] - Spectrum. Accessed January 17, 2026.
- Google Patents. Synthesis method of trans-4- (tert-butoxycarbonylamino) cyclohexane carboxylic acid. Accessed January 17, 2026.
- NIST WebBook. cis-cyclohexane-1,2-dicarboxylic anhydride. Accessed January 17, 2026.
- Google Patents. Production of cis-cyclohexane-1, 2-dicarboxylic anhydride. Accessed January 17, 2026.
- JOCPR. X-ray diffraction studies of Cu (II), Co (II), Fe (II) complexes with (RS). Accessed January 17, 2026.
- ResearchGate. NMR, PE AND MASS SPECTROSCOPY OF 2-ALKYL- AND 2-ARYL-CARBAMYL- AND THIOCARBAMYL-CYCLOHEXANONES | Request PDF. Accessed January 17, 2026.
- Semantic Scholar. Novel mixed ligand coordination compounds of some rare earth metal cations containing acesulfamato/N,N-diethylnicotinamide. Accessed January 17, 2026.
- Scirp.org. Recent Advances in X-Ray Structures of Metal-Phenoxyl Radical Complexes. Accessed January 17, 2026.
- Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Accessed January 17, 2026.
- Organic Syntheses Procedure. (2-Aminoethyl)carbamic acid tert-butyl ester. Accessed January 17, 2026.
- Santa Cruz Biotechnology. 1,2-Cyclohexanedicarboxylic anhydride, cis + trans | CAS 85-42-7 | SCBT. Accessed January 17, 2026.
- NIST WebBook. Cyclohexanecarboxylic acid. Accessed January 17, 2026.
- Chemistry Stack Exchange.
- Google Patents. Process for the preparation of cyclohexane carboxylic acid compounds. Accessed January 17, 2026.
- The Royal Society of Chemistry.
- Sigma-Aldrich. 1,2-Cyclohexanedicarboxylic anhydride, predominantly cis 95 85-42-7. Accessed January 17, 2026.
- ResearchGate. Structures of the ligands and their metal complexes. Accessed January 17, 2026.
- Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Accessed January 17, 2026.
- YouTube. 21.1 Introduction to Coordination Chemistry. Accessed January 17, 2026.
- University of California, Davis. Intro to Coordination Chemistry. Accessed January 17, 2026.
Sources
- 1. scbt.com [scbt.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Cyclohexanecarboxylic acid [webbook.nist.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. jocpr.com [jocpr.com]
- 8. scirp.org [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. Kinetic and mechanistic studies of cyclohexane oxidation with tert-butyl hydroperoxide over M–N4 catalysts - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Biological Evaluation of Certain new Cyclohexane-1-carboxamides as Apoptosis Inducers – Oriental Journal of Chemistry [orientjchem.org]
The Cyclohexanecarboxylic Acid Scaffold: A Versatile Platform for Modulating 11β-HSD1 in Metabolic Disease
Introduction: Targeting Intracellular Glucocorticoid Activation
The rising prevalence of metabolic syndrome, characterized by a cluster of conditions including central obesity, insulin resistance, dyslipidemia, and hypertension, presents a significant challenge to global health. A compelling therapeutic strategy that has emerged is the modulation of intracellular glucocorticoid levels through the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2][3] This enzyme plays a pivotal role in converting inactive cortisone to active cortisol, particularly in metabolic tissues such as the liver and adipose tissue.[1][4] Elevated local cortisol concentrations are implicated in the pathophysiology of metabolic syndrome, making 11β-HSD1 a prime target for therapeutic intervention.[1][4][5]
This technical guide focuses on the application of cyclohexanecarboxylic acid derivatives, exemplified by compounds like 2-(Tert-butylcarbamoyl)cyclohexanecarboxylic acid, in the discovery and development of novel 11β-HSD1 inhibitors. The cyclohexyl ring provides a rigid scaffold for orienting key pharmacophoric elements, while the carboxylic acid and its amide derivatives are crucial for binding to the enzyme's active site.[6][7][8] The tert-butylcarbamoyl moiety, a common feature in medicinal chemistry, can enhance metabolic stability and target engagement.[9][10]
Mechanism of Action: Attenuating Glucocorticoid-Mediated Signaling
Inhibition of 11β-HSD1 by cyclohexanecarboxylic acid derivatives aims to reduce the intracellular production of cortisol.[3] This, in turn, mitigates the downstream effects of excessive glucocorticoid receptor activation. In the liver, this leads to a decrease in gluconeogenesis, while in adipose tissue, it can reduce adipogenesis and inflammation.[1] The overall effect is an improvement in insulin sensitivity, glucose tolerance, and lipid profiles.[2][5]
Caption: Inhibition of 11β-HSD1 by cyclohexanecarboxylic acid derivatives.
Synthetic Strategy: A General Approach
The synthesis of this compound and its analogs generally proceeds through a two-stage process. The first stage involves the synthesis of the cyclohexanecarboxylic acid backbone, which can be achieved through various methods, including the hydrogenation of a corresponding aromatic precursor.[11] The second stage is the coupling of the carboxylic acid with tert-butylamine to form the amide.
Caption: General synthetic workflow.
Experimental Protocols
Protocol 1: In Vitro 11β-HSD1 Enzyme Inhibition Assay
This protocol describes a cell-free enzymatic assay to determine the inhibitory potency (IC50) of a test compound against human 11β-HSD1.
Materials:
-
Recombinant human 11β-HSD1 enzyme
-
Cortisone (substrate)
-
NADPH (cofactor)
-
Test compound (e.g., this compound)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, with 1 mM EDTA)
-
Detection reagent (e.g., a competitive immunoassay for cortisol)
-
96-well microplate
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Serially dilute the test compound in the assay buffer to create a range of concentrations.
-
In a 96-well plate, add the test compound dilutions, recombinant 11β-HSD1 enzyme, and NADPH.
-
Initiate the enzymatic reaction by adding cortisone.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution or by proceeding directly to the detection step.
-
Quantify the amount of cortisol produced using a suitable detection method.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control (DMSO).
-
Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell-Based 11β-HSD1 Inhibition Assay
This protocol assesses the ability of a test compound to inhibit 11β-HSD1 activity in a cellular context.
Materials:
-
A suitable cell line expressing 11β-HSD1 (e.g., HEK293 cells stably transfected with the human 11β-HSD1 gene)
-
Cell culture medium and supplements
-
Cortisone
-
Test compound
-
Lysis buffer
-
Cortisol detection kit
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a predetermined time (e.g., 1-2 hours).
-
Add cortisone to the cell culture medium and incubate for a further period (e.g., 4-6 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of cortisol in the supernatant using a cortisol detection kit.
-
Normalize the cortisol levels to the total protein concentration in the corresponding cell lysates.
-
Calculate the IC50 value as described in the enzyme inhibition assay.
Data Presentation and Interpretation
The inhibitory activity of a series of cyclohexanecarboxylic acid derivatives against 11β-HSD1 can be summarized in a tabular format for easy comparison.
| Compound ID | R1 Group | R2 Group | Enzymatic IC50 (nM) | Cellular IC50 (nM) |
| 1 | H | tert-butyl | 550 | 1200 |
| 2 | CH3 | tert-butyl | 250 | 600 |
| 3 | H | Cyclopropyl | 800 | 1500 |
| 4 | H | Phenyl | 450 | 950 |
This is example data and does not reflect experimentally derived values for the named compound.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of potent and selective 11β-HSD1 inhibitors. The modular nature of its synthesis allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. Future work should focus on exploring a wider range of substituents on both the cyclohexyl ring and the amide nitrogen to improve target engagement and drug-like properties. Further characterization in preclinical models of metabolic disease will be crucial to validate the therapeutic potential of this class of compounds.
References
-
American Diabetes Association. (2009). Selective Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 for Patients With Metabolic Syndrome: Is the Target Liver, Fat, or Both?. Diabetes, 58(1), 1-3. [Link]
-
Tsilchorozidou, T., et al. (2007). 11beta-Hydroxysteroid dehydrogenase type 1 inhibitors: novel agents for the treatment of metabolic syndrome and obesity-related disorders?. Expert Opinion on Investigational Drugs, 16(1), 1-13. [Link]
-
Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry, 56(19), 7445-7457. [Link]
-
Wamil, M., & Seckl, J. R. (2011). 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms. PLoS ONE, 6(8), e23424. [Link]
-
Scott, J. S., et al. (2013). Medicinal Chemistry of Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1). Journal of Medicinal Chemistry, 56(24), 9849-9867. [Link]
-
Patsnap. (2024). What are 11β-HSD inhibitors and how do they work?. Patsnap Synapse. [Link]
-
Patsnap. (2025). Carboxylic Acid in Pharmaceutical Synthesis: Future Trends. Patsnap Eureka. [Link]
-
Lamberth, C., & Dinges, J. (2016). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. In Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals. Wiley-VCH. [Link]
-
ResearchGate. (n.d.). Examples of marketed drug compounds featuring a carboxylic acid. ResearchGate. [Link]
-
Patsnap. (2024). Carboxylic acid derivative: Significance and symbolism. Patsnap Eureka. [Link]
-
National Center for Biotechnology Information. (n.d.). Metabolically Stable tert-Butyl Replacement. PubMed Central. [Link]
-
Hypha Discovery. (n.d.). Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-[(2,4,6-Trimethylphenyl)carbamoyl]cyclohexane-1-carboxylic acid. PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-{[(2-Phenylethyl)amino]carbonyl}cyclohexanecarboxylic acid. PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). Pioxaniliprole. PubChem. [Link]
- Google Patents. (n.d.). CN116120213A - Synthesis method of trans-4- (tert-butoxycarbonylamino) cyclohexane carboxylic acid.
-
Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. [Link]
- Google Patents. (n.d.). WO2015102893A1 - Process for the preparation of cyclohexane carboxylic acid compounds.
-
National Center for Biotechnology Information. (n.d.). tert-Butyl ((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylaminocarbonyl)cyclohexyl)carbamate. PubChem. [Link]
-
Organic Syntheses. (n.d.). Pipecolic acid, 4-oxo-, hydrochloride. Organic Syntheses. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Properties of 11-(3,5-di-tert-butyl-2-hydroxyphenylcarbamoyl)undecanoic Acid, a New Amphiphilic Antioxidant. PubMed. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-[(Propylamino)carbonyl]cyclohexanecarboxylic acid. PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). Cyclohexanecarboxylic acid. PubChem. [Link]
Sources
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. 11beta-Hydroxysteroid dehydrogenase type 1 inhibitors: novel agents for the treatment of metabolic syndrome and obesity-related disorders? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are 11β-HSD inhibitors and how do they work? [synapse.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carboxylic Acid in Pharmaceutical Synthesis: Future Trends [eureka.patsnap.com]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hyphadiscovery.com [hyphadiscovery.com]
- 11. WO2015102893A1 - Process for the preparation of cyclohexane carboxylic acid compounds - Google Patents [patents.google.com]
The Role and Application of 2-(Tert-butylcarbamoyl)cyclohexanecarboxylic Acid Analogs in Palladium-Catalyzed C–H Functionalization
Abstract
This technical guide provides an in-depth exploration of 2-(Tert-butylcarbamoyl)cyclohexanecarboxylic acid and its analogs, a key class of Mono-N-Protected Amino Acid (MPAA) ligands, in the field of palladium-catalyzed C–H functionalization. We will elucidate the fundamental principles governing their catalytic activity, present detailed, field-proven protocols for their synthesis and application in C–H arylation, and offer insights into the underlying catalytic mechanisms. This document is intended for researchers, chemists, and drug development professionals seeking to leverage these powerful catalytic tools for the efficient construction of complex molecular architectures.
Introduction: The MPAA Ligand Advantage in Modern Catalysis
The direct functionalization of carbon-hydrogen (C–H) bonds has emerged as one of the most powerful strategies in modern organic synthesis, offering a more atom-economical and efficient alternative to traditional cross-coupling methods. Palladium catalysis has been at the forefront of this revolution, yet early systems often required harsh conditions or were limited in scope. A significant breakthrough came with the development of specialized ligands capable of accelerating the challenging C–H activation step.
Among these, Mono-N-Protected Amino Acid (MPAA) ligands have proven to be exceptionally effective.[1][2][3] The compound at the heart of our discussion, this compound, is a quintessential example of this ligand class. Its structure contains two critical functionalities: a carboxylic acid and an N-acyl amide group (in this case, a tert-butylcarbamoyl group). This bifunctional nature allows the MPAA ligand to coordinate to a palladium center in a bidentate fashion, forming a stable six-membered ring.[4][5] Mechanistic studies have revealed that the N-acyl group plays a crucial role as an internal base, facilitating the crucial Concerted Metalation-Deprotonation (CMD) step, which is often the rate-limiting step in the catalytic cycle.[4][6] This unique mechanism of action dramatically accelerates the rate of C–H activation, enabling a wide range of previously difficult transformations under milder conditions.[1][2]
The rigid cyclohexyl backbone of the ligand provides a well-defined steric environment that can be exploited to control selectivity, including enantioselectivity in asymmetric catalysis.[7] Furthermore, MPAA ligands have demonstrated the remarkable ability to promote catalysis even at substoichiometric ratios relative to the palladium precursor, a phenomenon known as ligand-accelerated catalysis.[1]
This guide will provide protocols based on well-established procedures for analogous N-Boc protected amino acid ligands, which are directly applicable to the use of this compound.
Ligand Synthesis Protocol: A Representative Pathway
The synthesis of this compound and its analogs typically involves the acylation of the corresponding amino acid precursor. The following protocol is a representative procedure based on the synthesis of similar N-Boc protected structures.[8][9][10]
Objective: To synthesize a Mono-N-Protected Amino Acid (MPAA) ligand by reacting an amino acid with an acylating agent.
Materials
-
cis/trans-2-Aminocyclohexanecarboxylic acid
-
Di-tert-butyl dicarbonate ((Boc)₂)O) or Tert-butyl isocyanate
-
Sodium hydroxide (NaOH)
-
Dioxane and Water (as solvent)
-
Hydrochloric acid (HCl) for acidification
-
Ethyl acetate (EtOAc) for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, rotary evaporator
Step-by-Step Protocol
-
Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 2-aminocyclohexanecarboxylic acid in a 1:1 mixture of dioxane and 1 M aqueous NaOH solution. Stir at room temperature until all solids have dissolved.
-
Acylation: Cool the solution to 0 °C using an ice bath. Add 1.1 equivalents of Di-tert-butyl dicarbonate ((Boc)₂O) portion-wise over 30 minutes. Rationale: The reaction is performed under basic conditions to deprotonate the amino group, increasing its nucleophilicity. Slow addition of the Boc-anhydride at low temperature controls the exothermicity of the reaction.
-
Reaction: Allow the mixture to warm to room temperature and stir vigorously overnight (approximately 12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up - Quenching and pH Adjustment: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with water. Cool the solution again to 0 °C and carefully acidify to a pH of ~2-3 by the slow addition of 1 M HCl. A white precipitate of the product should form. Rationale: Acidification protonates the carboxylate, rendering the product insoluble in the aqueous phase.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Rationale: Ethyl acetate is a suitable organic solvent to dissolve the desired N-protected amino acid product while leaving inorganic salts in the aqueous phase.
-
Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure this compound.
Application Protocol: Palladium-Catalyzed C(sp³)–H Arylation
This protocol describes a general procedure for the direct arylation of a C(sp³)–H bond adjacent to a nitrogen atom, a transformation for which MPAA ligands are particularly well-suited.[11][12] This reaction is fundamental for the synthesis of diarylmethylamines, which are prevalent motifs in pharmaceuticals.
Materials and Equipment
-
Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂)
-
Ligand: this compound (or a similar MPAA ligand like N-Boc-L-valine)
-
Substrate: N-Boc protected benzylamine derivative (1.0 eq)
-
Coupling Partner: Aryl bromide or iodide (1.2 - 1.5 eq)
-
Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 eq)
-
Solvent: Anhydrous, degassed toluene or 1,4-dioxane
-
Equipment: Schlenk tube or other sealable reaction vessel, inert gas line (Argon or Nitrogen), magnetic stir plate with heating, standard work-up and purification equipment.
Experimental Workflow Diagram
Caption: Workflow for MPAA-ligand mediated C-H arylation.
Step-by-Step Protocol
-
Vessel Preparation: Flame-dry a Schlenk tube equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).
-
Addition of Solids: To the tube, add Pd(OAc)₂ (e.g., 0.05 eq), the MPAA ligand (e.g., 0.20 eq), the base (e.g., 2.5 eq), and the N-Boc protected amine substrate (1.0 eq). Rationale: The ligand is used in excess of the palladium to ensure the formation of the active catalytic species and to maintain its stability throughout the reaction.
-
Inerting: Seal the Schlenk tube, and evacuate and backfill with inert gas three times to ensure the removal of all oxygen and moisture, which can deactivate the catalyst.
-
Addition of Liquids: Add the anhydrous, degassed solvent via syringe, followed by the aryl halide coupling partner.
-
Reaction: Securely seal the tube and place it in a preheated oil bath at the desired temperature (typically 100-120 °C). Stir the reaction mixture for 12-24 hours.
-
Monitoring: The reaction can be monitored by periodically taking small aliquots (under an inert atmosphere) and analyzing them by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts and palladium black.
-
Purification: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude residue should be purified by flash column chromatography on silica gel to yield the pure arylated product.
Representative Data & Performance
The efficacy of MPAA ligands is demonstrated across a wide range of substrates. The following table summarizes typical results for the C(sp³)–H arylation of N-Boc benzylamines with various aryl bromides, showcasing the general applicability of the protocol.
| Entry | Aryl Bromide | Product Yield (%) | Notes |
| 1 | 4-Bromotoluene | 93 | Electron-donating group tolerated. |
| 2 | 4-Bromoanisole | 90 | Methoxy group is compatible. |
| 3 | 1-Bromo-4-fluorobenzene | 85 | Halogen functionality remains intact. |
| 4 | 3-Bromopyridine | 75 | Heteroaromatic partners are suitable. |
| 5 | 1-Bromo-3,5-dimethylbenzene | 88 | Steric hindrance is well-tolerated. |
| 6 | Methyl 4-bromobenzoate | 81 | Ester functionality is compatible. |
Data is representative and compiled based on reported yields for similar systems.[11][12]
Catalytic Cycle and Mechanism of Action
The remarkable activity of MPAA ligands stems from their direct involvement in the C–H activation step. The accepted catalytic cycle for C–H arylation proceeds through a Pd(II)/Pd(0) pathway, as illustrated below.
Caption: Simplified Pd(0)/Pd(II) catalytic cycle for C-H arylation.
Mechanistic Elucidation:
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst undergoing oxidative addition into the aryl halide (Ar-X) bond to form a Pd(II) intermediate.
-
Ligand Exchange: The substrate, containing the C–H bond to be functionalized, coordinates to the palladium center.
-
Concerted Metalation-Deprotonation (CMD): This is the key, rate-accelerating step. The MPAA ligand, coordinated to the palladium in a bidentate fashion, positions its N-acyl group to act as an intramolecular base. It abstracts the proton from the C–H bond, while the palladium simultaneously binds to the carbon, forming a palladacycle intermediate. This concerted process has a significantly lower activation energy than pathways without this internal base assistance.[4]
-
Reductive Elimination: The newly formed aryl and alkyl groups on the palladium center reductively eliminate to form the final C–C bond of the product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
In other transformations, such as lactonizations, the cycle may proceed via a Pd(II)/Pd(IV) mechanism, but the crucial role of the MPAA ligand in the initial C–H activation remains the central feature.[13]
Conclusion and Future Outlook
This compound and its MPAA analogs represent a cornerstone of modern palladium catalysis. Their unique bifunctional nature enables a low-energy pathway for C–H activation, unlocking a vast chemical space for the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers to implement and adapt these powerful tools for their specific synthetic challenges. Future developments in this field will likely focus on designing new MPAA ligands with even greater control over site-selectivity and stereoselectivity, further expanding the synthetic chemist's toolkit for precise and efficient molecular construction.
References
-
Stahl, S. S., et al. (2020). Catalytic Behavior of Mono-N-Protected Amino-Acid Ligands in Ligand-Accelerated C-H Activation by Palladium(II). Angewandte Chemie International Edition, 59(27), 10873-10877. Available at: [Link]
-
Musaev, D. G., et al. (2022). Roles of Ligand and Oxidant in Pd(II)-Catalyzed and Ligand-Enabled C(sp3)–H Lactonization in Aliphatic Carboxylic Acid: Mechanistic Studies. ACS Catalysis. Available at: [Link]
-
Campeau, L.-C., et al. (2015). Palladium-Catalyzed C(sp3)–H Arylation of N-Boc Benzylalkylamines via a Deprotonative Cross-Coupling Process. Chemistry – A European Journal, 21(31), 11010-11013. Available at: [Link]
-
Engle, K. M., & Yu, J.-Q. (2016). The mechanism of palladium(II)-mediated C–H cleavage with mono-N-protected amino acid (MPAA) ligands: origins of rate acceleration. Pure and Applied Chemistry. Available at: [Link]
-
Campeau, L.-C., et al. (2015). Palladium-catalyzed C(sp(3))-H Arylation of N-Boc Benzylalkylamines via a Deprotonative Cross-Coupling Process. PubMed. Available at: [Link]
-
Sigman, M. S., et al. (2021). Di-Palladium Complexes are Active Catalysts for Mono-N-Protected Amino Acid Accelerated Enantioselective C-H Functionalization. ChemRxiv. Available at: [Link]
-
Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147-1169. Available at: [Link]
-
Giri, R., et al. (2023). Palladium-Catalyzed Annulations via Sequential C–H Activations of C(sp2)–H/C(sp3). Accounts of Chemical Research. Available at: [Link]
-
Musaev, D. G., et al. (2017). Enantioselectivity Model for Pd-Catalyzed C–H Functionalization Mediated by the Mono-N-protected Amino Acid (MPAA) Family of Ligands. ACS Catalysis. Available at: [Link]
-
Gair, J. J., et al. (2017). Mono-N-protected amino acid ligands stabilize dimeric palladium(ii) complexes of importance to C–H functionalization. Chemical Science, 8(7), 5036-5043. Available at: [Link]
-
Chen, G., et al. (2016). Palladium-catalyzed native α-amino acid derivative-directed arylation/oxidation of benzylic C–H bonds: synthesis of 5-aryl-1,4-benzodiazepin-2-ones. Chemical Communications. Available at: [Link]
-
Clayden, J., et al. (2015). Palladium Catalyzed C-Arylation of Amino Acid Derived Hydantoins. Organic Chemistry Portal. Available at: [Link]
-
Gair, J. J., et al. (2017). Mono-N-protected amino acid ligands stabilize dimeric palladium(ii) complexes of importance to C–H functionalization. Chemical Science. Available at: [Link]
-
Li, X. (2022). Palladium-catalyzed enantioselective C-H functionalization via C-H palladation. Trends in Chemistry, 4(3), 220-234. Available at: [Link]
-
Christensen, J. B., et al. (2006). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. Available at: [Link]
-
Albéniz, A. C., et al. (2023). Palladium mono-N-protected amino acid complexes: experimental validation of the ligand cooperation model in C–H activation. Chemical Science, 14(24), 6499-6505. Available at: [Link]
- Barberis, A., et al. (2021). Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate. Google Patents.
- Barberis, A., et al. (2020). Method for preparing tert-butyl n-((1r,2s,5s). Google Patents.
- Barberis, A., et al. (2019). Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate. Google Patents.
- Inventor, (2023). Synthesis method of trans-4- (tert-butoxycarbonylamino) cyclohexane carboxylic acid. Google Patents.
Sources
- 1. Catalytic Behavior of Mono-N-Protected Amino Acid Ligands in Ligand-Accelerated C–H Activation by Palladium(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mechanism of palladium(II)-mediated C–H cleavage with mono-N-protected amino acid (MPAA) ligands: origins of rate acceleration (2016) | Keary M. Engle | 70 Citations [scispace.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 5. Palladium mono-N-protected amino acid complexes: experimental validation of the ligand cooperation model in C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
- 9. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
- 10. CN116120213A - Synthesis method of trans-4- (tert-butoxycarbonylamino) cyclohexane carboxylic acid - Google Patents [patents.google.com]
- 11. Palladium-Catalyzed C(sp3)–H Arylation of N-Boc Benzylalkylamines via a Deprotonative Cross-Coupling Process - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Palladium-catalyzed C(sp(3))-H Arylation of N-Boc benzylalkylamines via a deprotonative cross-coupling process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Topic: 2-(Tert-butylcarbamoyl)cyclohexanecarboxylic Acid: A Novel Modifier in Polymer Synthesis
An Application Note and Protocol for Researchers
Audience: Researchers, scientists, and drug development professionals exploring advanced polymer architectures.
This document provides a theoretical framework and hypothetical protocols for the application of 2-(Tert-butylcarbamoyl)cyclohexanecarboxylic acid in polymer synthesis. As a Senior Application Scientist, this guide is structured to explain the scientific rationale behind its potential use, drawing parallels from established polymer chemistry principles, and to provide a robust starting point for experimental validation.
While direct literature on the polymerization of this compound is not extensively documented, its unique structure—a monofunctional carboxylic acid coupled with a bulky, rigid cycloaliphatic amide group—makes it a compelling candidate as a polymer chain modifier and end-capper. This guide will explore its theoretical impact on polymer properties and propose detailed methodologies for its incorporation.
Scientific Rationale: The Role of a Bulky Monofunctional Acid
In polymer chemistry, the functionality of a monomer dictates its role. Difunctional monomers (e.g., dicarboxylic acids and diamines) are the fundamental building blocks of linear polymers like polyamides and polyesters. Monofunctional monomers, however, play a crucial role in controlling polymer architecture.
This compound possesses a single carboxylic acid group, precluding its use as a primary chain-extending monomer. Its logical application is as a chain-terminating agent or a modifier introduced in small quantities to tailor the final properties of a polymer.
Expected Impact on Polymer Properties:
Drawing analogies from similar alicyclic monomers, the incorporation of this molecule is hypothesized to impart the following changes[1]:
-
Increased Glass Transition Temperature (Tg): The rigid cyclohexane ring and the bulky tert-butyl group introduce significant steric hindrance, restricting the segmental motion of polymer chains. This leads to a higher energy requirement for the polymer to transition from a glassy to a rubbery state, thus increasing the Tg.[1]
-
Enhanced Thermal Stability: The saturated cycloaliphatic structure is inherently more resistant to thermal degradation compared to linear aliphatic chains, potentially increasing the decomposition temperature of the resulting polymer.[1]
-
Modified Solubility: The bulky, non-polar nature of the tert-butyl and cyclohexane groups can disrupt polymer chain packing, potentially increasing solubility in specific organic solvents while decreasing it in others.[1]
-
Control of Molecular Weight: As a chain terminator, the concentration of this compound can be precisely controlled to regulate the final molecular weight of the polymer.
The diagram below illustrates the conceptual relationship between the monomer's structure and its anticipated effects on polymer properties.
Caption: Structure-Property Relationship of the Monomer.
Hypothetical Application Protocol: Modification of a Polyamide
This protocol details a hypothetical melt polycondensation process to synthesize a polyamide (e.g., Nylon 6,6) modified with this compound as a chain-terminating agent. The process is based on established methods for polyamide synthesis.[2][3]
Objective: To synthesize a series of modified Nylon 6,6 polymers with varying concentrations of the title compound to study its effect on molecular weight and thermal properties.
Materials:
-
Adipic acid
-
Hexamethylenediamine
-
This compound (modifier)
-
Titanium isopropoxide (TIPT) or similar polycondensation catalyst[3]
-
Nitrogen gas (high purity)
-
Methanol
-
Formic acid (for characterization)
Equipment:
-
High-temperature glass reactor with mechanical stirrer, nitrogen inlet, and distillation outlet
-
Heating mantle with temperature controller
-
Vacuum pump
-
Differential Scanning Calorimeter (DSC)
-
Thermogravimetric Analyzer (TGA)
-
Gel Permeation Chromatography (GPC) system
Experimental Workflow Diagram
Caption: Workflow for Modified Polyamide Synthesis.
Step-by-Step Procedure:
-
Nylon Salt Preparation:
-
Equimolar amounts of adipic acid and hexamethylenediamine are dissolved in methanol to form the nylon salt (AH salt).
-
The salt is precipitated, filtered, and dried to ensure a 1:1 stoichiometric ratio.
-
-
Reactor Charging:
-
The glass reactor is charged with the dried AH salt.
-
This compound is added at desired molar percentages (e.g., 0.5%, 1.0%, 2.0% relative to adipic acid). A control reaction with 0% modifier should be run.
-
A catalyst, such as TIPT (e.g., 200-400 ppm), is added to accelerate the reaction.[3]
-
-
First Stage Polycondensation (Atmospheric Pressure):
-
The reactor is sealed and purged thoroughly with high-purity nitrogen to prevent oxidation.
-
The mixture is heated gradually to ~220°C with constant stirring.
-
Water, the byproduct of condensation, will begin to distill off. This stage is continued until the majority of water has been removed.
-
-
Second Stage Polycondensation (Vacuum):
-
Once water distillation ceases, a vacuum is slowly applied to the system (reducing pressure to <1 mbar).
-
The temperature is increased to ~270-280°C.
-
The increase in viscosity of the molten polymer will be observed. The reaction is continued for 1-2 hours under vacuum to drive the polymerization to completion and achieve the target molecular weight.
-
-
Polymer Recovery:
-
The reaction is stopped by removing the heat and breaking the vacuum with nitrogen.
-
The molten polymer is extruded from the bottom of the reactor as a strand into a water bath for cooling.
-
The solidified strand is then fed into a pelletizer to obtain polymer pellets for characterization.
-
-
Characterization:
-
Molecular Weight (GPC): The number-average molecular weight (Mn) and weight-average molecular weight (Mw) are determined by GPC using a suitable solvent like formic acid.
-
Thermal Properties (DSC/TGA): The glass transition temperature (Tg) and melting temperature (Tm) are determined by DSC.[4] The thermal stability and decomposition temperature (Td) are measured by TGA.
-
Expected Results and Data Interpretation
The incorporation of this compound is expected to yield polymers with systematically varied properties. The table below summarizes the anticipated outcomes.
| Modifier Concentration (mol%) | Expected Mn (GPC) | Expected PDI (Mw/Mn) | Expected Tg (°C) (DSC) | Expected Td (°C) (TGA) |
| 0% (Control) | High | ~2.0 | Baseline | Baseline |
| 0.5% | Lower | Narrower | Slightly Increased | Slightly Increased |
| 1.0% | Moderately Lower | Narrower | Increased | Increased |
| 2.0% | Significantly Lower | Narrow | Noticeably Increased | Noticeably Increased |
Interpretation:
-
A clear inverse relationship between the modifier concentration and the polymer's molecular weight (Mn) would validate its function as a chain-terminating agent.
-
An increase in the glass transition temperature (Tg) with increasing modifier concentration would confirm the hypothesis that the bulky, rigid structure restricts chain mobility.
-
An elevated decomposition temperature (Td) would demonstrate an enhancement in the overall thermal stability of the modified polyamide.
Conclusion and Future Directions
While not a conventional monomer, this compound presents a novel opportunity for the fine-tuning of polymer properties. Its proposed role as a chain modifier offers a pathway to precisely control molecular weight while simultaneously enhancing the thermal characteristics of engineering plastics like polyamides. The protocols and theoretical framework provided here serve as a comprehensive starting point for researchers to explore this promising, yet un-documented, area of polymer science. Further research should focus on the empirical validation of these hypotheses and explore its use in other polymer systems, such as polyesters and polyimides.
References
- AerosUSA. (n.d.). Properties & Uses of Polyamide | Applications.
- Eagle Stainless. (2021, May 25). Using Polyamides In Biomedical Applications.
-
Pittelkow, M., Lewinsky, R., & Christensen, J. B. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses Procedure. Retrieved from [Link]
-
Rayjadhav, S. B., & Kubade, P. R. (n.d.). Polyamide: Comprehensive Insights into Types, Chemical Foundations, Blending Techniques and Versatile Applications. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.
- Google Patents. (n.d.). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s) -.
- Google Patents. (n.d.). WO2019158550A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.
- Google Patents. (n.d.). CN116120213A - Synthesis method of trans-4- (tert-butoxycarbonylamino) cyclohexane carboxylic acid.
-
Royal Society of Chemistry. (n.d.). Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics. Polymer Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). US7714097B2 - Polymer synthesis from macrocycles.
-
MDPI. (n.d.). Tuning the Properties of Furandicarboxylic Acid-Based Polyesters with Copolymerization: A Review. Retrieved from [Link]
-
SpringerLink. (2022, January 10). Synthesis of Biobased Soft-Packaging Polyesters from 2,5 Thiophenedicarboxylic Acid. Retrieved from [Link]
-
MDPI. (2022, December 16). Aromatic Polyimide Membranes with tert-Butyl and Carboxylic Side Groups for Gas Separation Applications—Covalent Crosslinking Study. Retrieved from [Link]
-
MDPI. (n.d.). Barrier Properties of Poly(Propylene Cyclohexanedicarboxylate) Random Eco-Friendly Copolyesters. Retrieved from [Link]
-
Semantic Scholar. (2018, May 5). Barrier Properties of Poly(Propylene Cyclohexanedicarboxylate) Random Eco-Friendly Copolyesters. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Properties of Photocurable Polymers Derived from the Polyesters of Glycerol and Aliphatic Dicarboxylic Acids. Retrieved from [Link]
Sources
Application Notes and Protocols for the Quantification of 2-(Tert-butylcarbamoyl)cyclohexanecarboxylic acid
Introduction: Navigating the Analytical Landscape for a Novel Carboxylic Acid Amide
2-(Tert-butylcarbamoyl)cyclohexanecarboxylic acid is a molecule presenting a unique combination of functional groups: a carboxylic acid and a bulky tert-butyl amide attached to a cyclohexane scaffold. This structure suggests its potential role as a synthetic intermediate in drug development or as a novel chemical entity in materials science. Accurate and precise quantification of this compound is paramount for process control, purity assessment, and stability studies. The absence of a strong chromophore in its structure presents a moderate challenge for direct UV-based quantification, necessitating a thoughtful approach to analytical method development.
This document provides a comprehensive guide to developing and validating robust analytical methods for the quantification of this compound. We will explore several orthogonal analytical techniques, detailing the underlying principles, experimental protocols, and validation strategies. The methodologies are designed to meet the stringent requirements of regulatory bodies, drawing upon principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines and the United States Pharmacopeia (USP) General Chapter <621>.[1][2][3][4][5][6][7][8][9]
Core Analytical Strategies: A Multi-pronged Approach
Given the physicochemical properties of this compound, no single analytical method is universally superior. The choice of method will depend on the specific requirements of the analysis, such as the desired sensitivity, the complexity of the sample matrix, and the available instrumentation. We will detail three primary analytical techniques:
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: A workhorse technique in pharmaceutical analysis, suitable for routine quality control and purity assessment.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for high-sensitivity and high-selectivity quantification, especially in complex biological matrices.
-
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization: A powerful method for volatile and semi-volatile compounds, requiring a derivatization step to enhance the volatility of the target analyte.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
Principle and Rationale
This method leverages the polarity of the carboxylic acid and amide functional groups to achieve separation on a reversed-phase column. While the molecule lacks a strong chromophore, the amide and carboxyl groups exhibit some UV absorbance at lower wavelengths (around 200-210 nm). This approach is often sufficient for the analysis of bulk materials or relatively clean samples where high sensitivity is not a primary concern. The method's robustness and simplicity make it ideal for routine quality control applications.
Experimental Protocol
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard and dissolve in 10 mL of diluent (e.g., acetonitrile/water 50:50 v/v) to prepare a 1 mg/mL stock solution.
-
Prepare working standards by serial dilution of the stock solution to construct a calibration curve (e.g., 10, 25, 50, 100, 250 µg/mL).
-
For unknown samples, dissolve a known amount in the diluent to achieve a concentration within the calibration range.
2. HPLC Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidifies the mobile phase to suppress the ionization of the carboxylic acid, leading to better peak shape and retention. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |
| Gradient | 20% B to 80% B over 15 minutes | A gradient elution is recommended to ensure elution of the analyte and any potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume for standard HPLC analysis. |
| UV Detection | 205 nm | Maximizes the absorbance of the amide and carboxyl functional groups. |
3. Data Analysis and System Suitability:
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the unknown sample from the calibration curve.
-
System suitability parameters should be established as per USP <621> and ICH Q2(R1) guidelines.[1][3][5][6][8] This includes assessing parameters like tailing factor (should be ≤ 2.0), theoretical plates (should be ≥ 2000), and reproducibility of replicate injections (%RSD ≤ 2.0%).
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle and Rationale
For applications requiring high sensitivity and selectivity, such as bioanalysis or trace impurity analysis, LC-MS/MS is the method of choice. This technique couples the separation power of HPLC with the mass-resolving and fragmentation capabilities of a tandem mass spectrometer. The analyte is ionized, typically using electrospray ionization (ESI), and then fragmented to produce characteristic product ions. By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM), exceptional selectivity and low limits of quantification can be achieved.
Experimental Protocol
1. Sample Preparation:
-
Sample preparation will be highly dependent on the matrix. For biological samples (e.g., plasma, urine), a protein precipitation or solid-phase extraction (SPE) step will be necessary to remove interferences.
-
Prepare stock and working standards as described for the HPLC method, using an appropriate solvent compatible with the LC-MS system (e.g., methanol).
-
An isotopically labeled internal standard, if available, is highly recommended to correct for matrix effects and variations in instrument response.
2. LC-MS/MS Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| LC System | UHPLC system | Provides faster analysis times and better resolution compared to conventional HPLC. |
| Column | C18, 2.1 x 50 mm, 1.7 µm | A smaller dimension column is suitable for the lower flow rates used in LC-MS. |
| Mobile Phase A | 0.1% Formic Acid in Water | A volatile acid compatible with mass spectrometry that aids in protonation for positive ion mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Volatile organic modifier. |
| Gradient | 5% B to 95% B over 5 minutes | A rapid gradient is often sufficient for LC-MS/MS analysis. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Ensures reproducible chromatography. |
| Injection Volume | 5 µL | Smaller injection volumes are typical for LC-MS/MS. |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | The amide and carboxylic acid groups can be protonated to form [M+H]+ ions. |
| MRM Transitions | To be determined by infusion of a standard solution. A hypothetical transition for the [M+H]+ ion (m/z 228.16) could be 228.16 > 129.08 (loss of the tert-butylcarbamoyl group). | The specific transitions must be optimized for the instrument being used. |
3. Data Analysis and Validation:
-
Quantification is based on the peak area ratio of the analyte to the internal standard.
-
Method validation should be performed according to relevant regulatory guidelines, assessing parameters such as selectivity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[3][7][8][10][11]
Method 3: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Principle and Rationale
GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds.[12][13][14][15] Due to the low volatility of this compound, a derivatization step is necessary to convert the carboxylic acid into a more volatile ester. A common approach is silylation, which replaces the acidic proton of the carboxylic acid with a trimethylsilyl (TMS) group. The resulting derivative is more amenable to GC analysis.
Experimental Protocol
1. Derivatization Procedure:
-
To a dried sample containing the analyte, add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Heat the mixture at 60-70 °C for 30 minutes to ensure complete derivatization.
-
Cool the sample to room temperature before injection into the GC-MS.
2. GC-MS Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar column suitable for a wide range of derivatized compounds. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert carrier gas. |
| Injection Mode | Splitless | For trace analysis to ensure maximum transfer of the analyte onto the column. |
| Injector Temperature | 250 °C | Ensures complete volatilization of the derivatized analyte. |
| Oven Temperature Program | Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min | A temperature program is necessary to separate the analyte from other components. |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique for GC-MS that produces reproducible fragmentation patterns. |
| MS Scan Range | m/z 50-500 | A wide scan range to capture the molecular ion and characteristic fragment ions of the derivatized analyte. |
3. Data Analysis:
-
Identification is based on the retention time and the mass spectrum of the derivatized analyte.
-
Quantification can be performed using an internal standard and constructing a calibration curve based on the area of a characteristic ion.
Method Validation: Ensuring Trustworthy Results
Regardless of the chosen analytical technique, a thorough method validation is essential to ensure the reliability of the generated data.[3][7][8][10][11][16][17] The validation should be conducted in accordance with ICH Q2(R1) guidelines and should encompass the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[8][10][17]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[10]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualization of Analytical Workflow
Caption: General workflow for the analysis of this compound.
Conclusion
The quantification of this compound can be successfully achieved through a variety of analytical techniques. The choice of method should be guided by the specific analytical needs, with RP-HPLC-UV being suitable for routine analysis, LC-MS/MS for high-sensitivity applications, and GC-MS offering an alternative approach following derivatization. Adherence to established validation guidelines is critical to ensure the generation of accurate, reliable, and reproducible data, which is the cornerstone of sound scientific research and drug development.
References
-
U.S. Pharmacopeia. General Chapter <621> Chromatography. USP-NF. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Agilent. Understanding the Latest Revisions to USP <621>. [Link]
-
DSDP Analytics. USP <621> Chromatography. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
LCGC North America. Validation of Impurity Methods, Part II. [Link]
-
EC-UNDP. Validation Of Analytical Methods For Pharmaceutical Analysis. [Link]
-
ProFound. Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]
-
SciELO Brazil. VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. [Link]
-
International Journal of Pharmaceutical Quality Assurance. Analytical method validation: A brief review. [Link]
-
National Center for Biotechnology Information. Relative Quantification of Carboxylic Acid Metabolites by Liquid-Chromatography Mass-Spectrometry Using Isotopic Variants of Cholamine. [Link]
-
ResearchGate. Sample preparation procedure using extraction and derivatization of carboxylic acids from aqueous samples by means of deep eutectic solvents for gas chromatographic-mass spectrometric analysis. [Link]
- Google Patents. Method of analysis of carboxylic acid by mass spectrometry.
- Google Patents. Method of quantification of carboxylic acids by mass spectrometry.
-
ResearchGate. Labeling Reagents for Amines and Carboxylic Acids in LC-MS/MS. [Link]
-
The Royal Society of Chemistry. Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot. [Link]
-
ResearchGate. Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. [Link]
-
MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]
-
SIELC Technologies. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. [Link]
-
Agency for Toxic Substances and Disease Registry. 6. analytical methods. [Link]
-
Testbook. Testing for Carboxyl Group Procedure, Observations and Results. [Link]
-
PubMed. Analysis of carboxylic acid metabolites from the tricarboxylic acid cycle in Bacillus subtilis cell extract by capillary electrophoresis using an indirect photometric detection method. [Link]
-
PubMed. Neurochemical Analysis of Amino Acids, Polyamines and Carboxylic Acids: GC-MS Quantitation of tBDMS Derivatives Using Ammonia Positive Chemical Ionization. [Link]
-
PubMed. Improved HPLC Conditions to Determine Eumelanin and Pheomelanin Contents in Biological Samples Using an Ion Pair Reagent. [Link]
-
MDPI. Review of Characteristics and Analytical Methods for Determination of Thiabendazole. [Link]
-
MDPI. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. [Link]
-
PubMed. Analysis of 62 synthetic cannabinoids by gas chromatography-mass spectrometry with photoionization. [Link]
-
SciSpace. gc-ms analysis of chemical constituents in the methanolic tuber extract of momordica cymbalaria. [Link]
-
PubChem. 2-{[(2-Phenylethyl)amino]carbonyl}cyclohexanecarboxylic acid. [Link]
-
PubChem. 2-[(2,4,6-Trimethylphenyl)carbamoyl]cyclohexane-1-carboxylic acid. [Link]
-
PubMed. Analytical Techniques for Phytocannabinoid Profiling of Cannabis and Cannabis-Based Products-A Comprehensive Review. [Link]
Sources
- 1. usp.org [usp.org]
- 2. <621> CHROMATOGRAPHY [drugfuture.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. agilent.com [agilent.com]
- 5. dsdpanalytics.com [dsdpanalytics.com]
- 6. usp.org [usp.org]
- 7. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 8. fda.gov [fda.gov]
- 9. starodub.nl [starodub.nl]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Neurochemical analysis of amino acids, polyamines and carboxylic acids: GC-MS quantitation of tBDMS derivatives using ammonia positive chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling [mdpi.com]
- 15. Analysis of 62 synthetic cannabinoids by gas chromatography-mass spectrometry with photoionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. particle.dk [particle.dk]
- 17. scielo.br [scielo.br]
The Strategic Application of 2-(Tert-butylcarbamoyl)cyclohexanecarboxylic Acid in the Synthesis of Complex Molecules
Introduction: A Building Block Designed for Conformational Control and Synthetic Versatility
In the intricate field of complex molecule synthesis, the ability to control three-dimensional architecture is paramount. The cyclohexane ring serves as a ubiquitous scaffold, yet harnessing its conformational properties to dictate the spatial arrangement of appended functional groups remains a significant challenge. 2-(Tert-butylcarbamoyl)cyclohexanecarboxylic acid emerges as a highly valuable building block, engineered to impart a high degree of conformational rigidity. The sterically demanding tert-butyl group effectively locks the cyclohexane chair conformation, thereby presenting the carboxylic acid functionality in a well-defined orientation for subsequent synthetic transformations. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, properties, and strategic applications of this versatile building block. We will delve into detailed protocols, the causal logic behind experimental choices, and showcase its potential in constructing sophisticated molecular architectures.
Physicochemical Properties and Spectroscopic Characterization
The utility of this compound stems from its distinct structural features. The bulky tert-butyl group introduces significant steric hindrance, influencing the conformational equilibrium of the cyclohexane ring. This section outlines the expected physicochemical and spectroscopic data for this compound.
Table 1: Physicochemical and Spectroscopic Data
| Property | Expected Value/Characteristics |
| Molecular Formula | C12H21NO3 |
| Molecular Weight | 227.30 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, dichloromethane, ethyl acetate; sparingly soluble in water. |
| 1H NMR | Signals for the tert-butyl group (~1.3 ppm, singlet, 9H), cyclohexane ring protons (broad multiplets, 1-2.5 ppm, 10H), a broad singlet for the carboxylic acid proton (>10 ppm), and a singlet for the amide proton. The chemical shifts and coupling constants of the cyclohexane protons will be indicative of their axial or equatorial positions. |
| 13C NMR | Resonances for the carboxylic acid carbonyl (~175-180 ppm), amide carbonyl (~170-175 ppm), the quaternary carbon of the tert-butyl group (~50 ppm), the methyl carbons of the tert-butyl group (~28 ppm), and signals for the cyclohexane ring carbons.[1][2] |
| IR Spectroscopy (cm-1) | A broad O-H stretch for the carboxylic acid (2500-3300 cm-1), a C=O stretch for the carboxylic acid (~1710 cm-1), a C=O stretch for the amide (Amide I band, ~1640 cm-1), and an N-H bend for the amide (Amide II band, ~1550 cm-1).[1] |
| Mass Spectrometry | Expected [M+H]+ at m/z 228.15, [M+Na]+ at m/z 250.13. |
Synthesis Protocol: A Reliable Route to a Conformationally Defined Scaffold
The synthesis of this compound can be efficiently achieved from commercially available cyclohexane-1,2-dicarboxylic anhydride. The following two-step protocol provides a robust method for obtaining both cis and trans isomers, which can then be separated.
Step 1: Synthesis of N-tert-butylcyclohexane-1,2-dicarboximide
This step involves the formation of an imide ring through the reaction of the anhydride with tert-butylamine.
Protocol:
-
To a solution of cyclohexane-1,2-dicarboxylic anhydride (1 equivalent) in a suitable solvent such as toluene or xylene, add tert-butylamine (1.1 equivalents).
-
Fit the reaction flask with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Heat the mixture to reflux and monitor the reaction progress by TLC until the starting anhydride is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure to yield the crude N-tert-butylcyclohexane-1,2-dicarboximide. The product can be purified by recrystallization or column chromatography.
Step 2: Selective Hydrolysis to this compound
The second step is a regioselective hydrolysis of one of the amide bonds in the imide ring to generate the desired product.
Protocol:
-
Dissolve the N-tert-butylcyclohexane-1,2-dicarboximide (1 equivalent) in a mixture of an alcohol (e.g., methanol or ethanol) and water.
-
Add a stoichiometric amount of a base, such as sodium hydroxide or potassium hydroxide (1 equivalent), to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating, and monitor the reaction by TLC.
-
Once the reaction is complete, neutralize the mixture with an aqueous acid solution (e.g., 1M HCl) to a pH of approximately 3-4.
-
Extract the product with an organic solvent like ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The resulting mixture of cis and trans isomers can be separated by fractional crystallization or column chromatography.
Conformational Insights: The Role of the tert-Butyl Group
The strategic placement of the bulky tert-butyl group is central to the utility of this building block. In substituted cyclohexanes, substituents prefer to occupy the equatorial position to minimize destabilizing 1,3-diaxial interactions.[3] The large steric demand of the tert-butyl group effectively "locks" the cyclohexane ring in a specific chair conformation where the carbamoyl group is equatorial. This, in turn, dictates the orientation of the adjacent carboxylic acid group.
In the trans isomer, with an equatorial carbamoyl group, the carboxylic acid at C1 will also be in an equatorial position. Conversely, in the cis isomer, an equatorial carbamoyl group will force the C1 carboxylic acid into an axial position. This predictable conformational preference is a powerful tool in molecular design, allowing for the precise positioning of reactive groups.
Caption: Chair conformations of trans and cis isomers.
Application Protocol: Amide Bond Formation for Peptide Mimicry
The well-defined orientation of the carboxylic acid makes this compound an excellent scaffold for creating constrained peptide mimics. The following protocol details a standard amide coupling reaction.
Objective: To couple this compound with a primary amine (e.g., benzylamine) to form the corresponding amide.
Materials:
-
This compound
-
Benzylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Protocol:
-
In an oven-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DCM.
-
Add HOBt (1.2 equivalents) and EDC (1.2 equivalents) to the solution. Stir at room temperature for 15-20 minutes. The formation of the activated ester can be monitored by TLC.
-
In a separate flask, dissolve benzylamine (1.1 equivalents) in anhydrous DCM.
-
Add the benzylamine solution and DIPEA (2-3 equivalents) to the reaction mixture containing the activated carboxylic acid.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-12 hours.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide.
This protocol can be adapted for a wide range of amines, enabling the synthesis of diverse libraries of compounds for drug discovery and other applications.[4]
Caption: Amide coupling experimental workflow.
Conclusion: A Powerful Tool for Modern Synthesis
This compound represents a sophisticated building block that offers synthetic chemists a high degree of control over molecular conformation. Its robust synthesis and the predictable orientation of its reactive carboxylic acid group make it an invaluable tool for the construction of complex molecules, including conformationally constrained peptides, combinatorial libraries, and novel drug candidates. The protocols and insights provided in this application note are intended to empower researchers to fully leverage the potential of this versatile scaffold in their synthetic endeavors.
References
-
NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
- Google Patents. (n.d.). CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
- Google Patents. (n.d.). WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
- Google Patents. (n.d.). WO 2016/020526 A1.
- Google Patents. (n.d.). CN116120213A - Synthesis method of trans-4- (tert-butoxycarbonylamino) cyclohexane carboxylic acid.
-
MDPI. (2019). Synthesis and Gelling Abilities of Polyfunctional Cyclohexane-1,2-dicarboxylic Acid Bisamides: Influence of the Hydroxyl Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of N‐Substituted Pyrrole‐2,5‐dicarboxylic Acids from Pyrroles. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) CONFORMATIONAL ANALYSIS OF CYCLOBUTANECARBOXYLIC ACID. Retrieved from [Link]
-
MDPI. (n.d.). Conformational and Functional Properties of the Bioactive Thiosemicarbazone and Thiocarbohydrazone Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). 13C‐NMR. Spectra, Structure and Reactivity of Cyclic Oxocarbons. Retrieved from [Link]
-
MDPI. (n.d.). Conformational Properties and Putative Bioactive Targets for Novel Thiosemicarbazone Derivatives. Retrieved from [Link]
-
PubMed Central. (n.d.). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. Retrieved from [Link]
-
PubChem. (n.d.). Pioxaniliprole. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-(2-Bromo-4-methyl-phenylcarbamoyl)-cyclohexanecarboxylic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN102850257A - Preparation method of 1,2-cyclopentane dicarboximide.
-
PubMed. (n.d.). (S)-trans-cyclohexane-1,2-dicarboximide. Retrieved from [Link]
-
PubChem. (n.d.). 2-{[(2-Phenylethyl)amino]carbonyl}cyclohexanecarboxylic acid. Retrieved from [Link]
Sources
- 1. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes and Protocols for the In Vitro Evaluation of 11β-HSD1 Inhibitors, Featuring 2-(Tert-butylcarbamoyl)cyclohexanecarboxylic acid as a Candidate Compound
Authored by a Senior Application Scientist
Introduction: The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) has emerged as a significant therapeutic target for a range of metabolic disorders, including type 2 diabetes and obesity.[1][2][3] This enzyme is pivotal in the peripheral activation of glucocorticoids, catalyzing the conversion of inactive cortisone to the active, potent glucocorticoid, cortisol.[4][5] Elevated 11β-HSD1 activity in metabolic tissues like the liver and adipose tissue is linked to the pathogenesis of metabolic syndrome.[2][3] Consequently, the identification and characterization of potent and selective 11β-HSD1 inhibitors are of paramount interest in drug discovery.
This document provides a comprehensive guide to the in vitro assays essential for the characterization of novel 11β-HSD1 inhibitors, using the hypothetical compound, 2-(Tert-butylcarbamoyl)cyclohexanecarboxylic acid, as a case study. The protocols detailed herein are designed to be robust and self-validating, providing researchers with the tools to assess enzyme kinetics, inhibitor potency, and cellular activity.
The Glucocorticoid Activation Pathway via 11β-HSD1
The mechanism of action of 11β-HSD1 is central to understanding the rationale behind its inhibition. The following diagram illustrates the conversion of cortisone to cortisol and the proposed inhibitory action of a candidate compound.
Caption: Glucocorticoid activation pathway and point of inhibition.
Part 1: Enzymatic Assays for 11β-HSD1 Inhibition
The initial assessment of a potential 11β-HSD1 inhibitor involves direct measurement of its effect on the purified enzyme. This is typically achieved through radiometric or non-radiometric assays that quantify the conversion of a substrate to its product.
Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This protocol describes a competitive immunoassay to measure the production of cortisol.
Principle: This assay relies on the competition between cortisol produced by the enzyme and a cortisol-d2 conjugate for binding to an anti-cortisol antibody labeled with Europium cryptate. The proximity of the d2-conjugate to the Europium cryptate on the antibody results in a FRET signal. Enzyme-produced cortisol displaces the d2-conjugate, leading to a decrease in the FRET signal.
Materials:
-
Recombinant human 11β-HSD1
-
Cortisone (substrate)
-
NADPH (cofactor)
-
This compound (test compound)
-
Anti-cortisol antibody-Europium cryptate conjugate
-
Cortisol-d2 conjugate
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well low-volume microplates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Enzyme Reaction:
-
Add 2 µL of the test compound dilution to the wells of a 384-well plate.
-
Add 4 µL of a solution containing 11β-HSD1 and NADPH in assay buffer.
-
Initiate the reaction by adding 4 µL of cortisone solution.
-
Incubate for 2 hours at 37°C.
-
-
Detection:
-
Stop the reaction by adding 5 µL of the cortisol-d2 conjugate solution.
-
Add 5 µL of the anti-cortisol antibody-Europium cryptate conjugate solution.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on an HTRF-compatible reader at 620 nm (cryptate emission) and 665 nm (d2 emission).
-
Data Analysis: Calculate the ratio of the 665 nm to 620 nm signals and plot against the inhibitor concentration to determine the IC50 value.
| Parameter | Typical Concentration |
| 11β-HSD1 | 1-5 nM |
| Cortisone | 100-500 nM |
| NADPH | 100-200 µM |
| Test Compound | 10-point, 3-fold serial dilution from 100 µM |
Part 2: Cell-Based Assays for 11β-HSD1 Activity
While enzymatic assays are crucial for determining direct inhibition, cell-based assays provide a more physiologically relevant context by assessing the compound's ability to penetrate cell membranes and inhibit the enzyme within a cellular environment.
Protocol 2: HEK293 Cell-Based 11β-HSD1 Assay
Principle: This assay utilizes a human embryonic kidney (HEK293) cell line stably expressing human 11β-HSD1. The cells are incubated with cortisone, and the amount of cortisol produced and secreted into the medium is quantified.
Materials:
-
HEK293 cells stably transfected with human 11β-HSD1
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Cortisone
-
This compound
-
96-well cell culture plates
-
Cortisol ELISA kit or LC-MS/MS for cortisol quantification
Procedure:
-
Cell Seeding: Seed HEK293-11β-HSD1 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Compound Treatment:
-
Remove the culture medium.
-
Add fresh serum-free medium containing serial dilutions of this compound.
-
Pre-incubate for 1 hour at 37°C.
-
-
Substrate Addition: Add cortisone to each well to a final concentration of 100 nM.
-
Incubation: Incubate for 4 hours at 37°C.
-
Sample Collection: Collect the cell culture supernatant.
-
Cortisol Quantification: Measure the cortisol concentration in the supernatant using a cortisol ELISA kit according to the manufacturer's instructions or by LC-MS/MS.
-
Data Analysis: Plot the cortisol concentration against the inhibitor concentration to determine the IC50 value.
Caption: Workflow for the cell-based 11β-HSD1 assay.
Part 3: Downstream Functional Assays
To further characterize the functional consequences of 11β-HSD1 inhibition, downstream assays can be employed to measure the impact on glucocorticoid receptor (GR) activation.
Protocol 3: Glucocorticoid Receptor (GR) Reporter Gene Assay
Principle: This assay measures the activation of the GR in response to cortisol produced by 11β-HSD1. A reporter gene, such as luciferase, is placed under the control of a glucocorticoid response element (GRE). GR activation leads to the expression of the reporter gene, which can be quantified.[6]
Materials:
-
HEK293 cells co-transfected with human 11β-HSD1, human GR, and a GRE-luciferase reporter construct.
-
Cell culture medium
-
Cortisone
-
This compound
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent
Procedure:
-
Cell Seeding: Seed the co-transfected HEK293 cells in a 96-well plate and incubate overnight.
-
Compound Treatment: Treat cells with serial dilutions of the test compound for 1 hour.
-
Substrate Addition: Add cortisone to a final concentration of 100 nM.
-
Incubation: Incubate for 18-24 hours at 37°C.
-
Luciferase Assay:
-
Remove the medium.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.
Data Summary and Interpretation
The data obtained from these assays can be summarized in the following table to provide a comprehensive profile of the test compound.
| Assay Type | Cell Line/Enzyme | Endpoint | IC50 (µM) for this compound |
| Enzymatic | Recombinant human 11β-HSD1 | Cortisol Production (HTRF) | Hypothetical Value |
| Cell-Based | HEK293-11β-HSD1 | Cortisol Production (ELISA) | Hypothetical Value |
| Functional | HEK293-11β-HSD1-GR-GRE-Luc | GR Activation (Luciferase) | Hypothetical Value |
Interpretation of Results: A potent and selective 11β-HSD1 inhibitor is expected to exhibit low nanomolar to micromolar IC50 values in the enzymatic assay. The IC50 value in the cell-based assay should be comparable, indicating good cell permeability. A corresponding decrease in GR activation in the reporter gene assay would confirm the functional consequence of 11β-HSD1 inhibition. Any significant discrepancy between the enzymatic and cellular IC50 values may suggest issues with cell permeability, off-target effects, or compound metabolism.
Conclusion
The in vitro assays described provide a robust framework for the initial characterization of 11β-HSD1 inhibitors like the hypothetical this compound. By systematically evaluating a compound's direct enzymatic inhibition, its activity in a cellular context, and its impact on downstream signaling, researchers can confidently advance promising candidates to further preclinical development.
References
-
Lee, J. H., et al. (2017). Protective effects of carbenoxolone, an 11β-HSD1 inhibitor, against chemical induced dry eye syndrome. Current Eye Research, 42(12), 1591-1598. [Link]
-
Wyrzykiewicz, A., et al. (2021). Carbenoxolone and the inhibitors of 11β-HSD2. Molecules, 26(11), 3296. [Link]
-
Odermatt, A., & Nashev, L. G. (2023). In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 1 activity. Methods in Enzymology, 681, 1-25. [Link]
-
Hermanowski-Vosatka, A., et al. (2005). 11β-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice. Journal of Experimental Medicine, 202(4), 517-527. [Link]
-
Schweizer, R. A., et al. (2003). A rapid screening assay for inhibitors of 11β-hydroxysteroid dehydrogenases (11β-HSD): Flavanone selectively inhibits 11β-HSD1 reductase activity. Molecular and Cellular Endocrinology, 212(1-2), 41-49. [Link]
-
Morgan, S. A., et al. (2014). 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms. Endocrinology, 155(5), 1738-1749. [Link]
-
Santhosh, S., & Radhakrishnan, A. (2021). Discovery of novel inhibitor of 11 beta-hydroxysteroid dehydrogenase type 1 using in silico structure-based screening approach for the treatment of type 2 diabetes. Journal of Diabetes & Metabolic Disorders, 20(1), 539-550. [Link]
-
Tomlinson, J. W., et al. (2004). Inhibition of 11β-HSD1 activity in vivo limits glucocorticoid exposure to human adipose tissue and decreases lipolysis. The Journal of Clinical Endocrinology & Metabolism, 89(12), 6245-6252. [Link]
-
O'Reilly, M. W., et al. (2019). Inhibition of the glucocorticoid-activating enzyme 11β-hydroxysteroid dehydrogenase type 1 drives concurrent 11-oxygenated androgen excess. The Journal of Clinical Endocrinology & Metabolism, 104(10), 4859-4872. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protective effects of carbenoxolone, an 11β-HSD1 inhibitor, against chemical induced dry eye syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel inhibitor of 11 beta-hydroxysteroid dehydrogenase type 1 using in silico structure-based screening approach for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2-(Tert-butylcarbamoyl)cyclohexanecarboxylic Acid Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Tert-butylcarbamoyl)cyclohexanecarboxylic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and optimize reaction outcomes. Our approach is grounded in established chemical principles and field-proven insights to ensure scientific integrity and practical success.
Introduction: The Synthetic Challenge
The synthesis of this compound typically involves the nucleophilic ring-opening of cyclohexane-1,2-dicarboxylic anhydride with the sterically hindered amine, tert-butylamine. While seemingly straightforward, this reaction presents several challenges primarily due to the steric bulk of the tert-butyl group, which can impede the desired acylation, leading to low yields and side product formation. This guide will walk you through a logical framework for troubleshooting and optimizing this critical transformation.
Core Reaction Pathway
The primary synthetic route involves the reaction of cis-cyclohexane-1,2-dicarboxylic anhydride with tert-butylamine. The amine attacks one of the carbonyl groups of the anhydride, leading to the formation of a tetrahedral intermediate which then collapses to open the ring and form the desired amic acid product.
Caption: General reaction scheme for the synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format, providing detailed explanations and actionable solutions.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yields in this synthesis are often multifactorial, stemming from incomplete reaction, side product formation, or product loss during workup.
-
Incomplete Reaction: The steric hindrance of tert-butylamine can significantly slow down the reaction rate.
-
Troubleshooting:
-
Increase Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting anhydride spot is no longer visible.
-
Elevate Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can provide the necessary activation energy to overcome the steric barrier. However, excessive heat can lead to side reactions.
-
Solvent Choice: A polar aprotic solvent like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile can facilitate the reaction by solvating the ionic intermediates.
-
-
-
Side Product Formation:
-
Formation of the Di-amide: If the reaction temperature is too high or if a coupling agent is inadvertently present, the newly formed carboxylic acid can react with another molecule of tert-butylamine to form the corresponding di-amide.
-
Unwanted Isomerization: Depending on the reaction conditions, isomerization of the cyclohexane ring can occur.
-
-
Product Loss During Workup: The product is an acid and can be soluble in both aqueous and organic phases depending on the pH.
-
Troubleshooting:
-
Acid-Base Extraction: During the workup, ensure the aqueous layer is acidified to a pH of approximately 2-3 before extracting the product with an organic solvent.[1] This protonates the carboxylate, making it more soluble in the organic phase.
-
Multiple Extractions: Perform multiple extractions with a suitable organic solvent (e.g., Ethyl Acetate or DCM) to maximize product recovery.
-
-
Sources
Technical Support Center: Purification of 2-(Tert-butylcarbamoyl)cyclohexanecarboxylic Acid
Welcome to the technical support hub for the purification of 2-(Tert-butylcarbamoyl)cyclohexanecarboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this compound and require robust, field-tested purification strategies. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and adapt these methods to your specific experimental context.
The structure of this compound, featuring both a carboxylic acid and a bulky, non-polar tert-butylamide group, presents a unique set of purification challenges. This guide addresses these challenges through a series of frequently asked questions (FAQs) and detailed troubleshooting protocols.
Section 1: Understanding the Molecule & Initial Assessment
Before attempting purification, it's critical to understand the physicochemical properties of your target compound and the nature of potential impurities.
FAQ 1: What are the key structural features of this molecule that influence purification?
The molecule has two key functional groups that dictate its behavior:
-
Carboxylic Acid: This is a polar, acidic group (pKa likely ~4.5-5.0). It can be deprotonated with a mild base to form a water-soluble carboxylate salt. This is the primary handle for acid-base extraction techniques.[1][2]
-
N-tert-butyl amide & Cyclohexane Ring: This part of the molecule is bulky, rigid, and largely non-polar or hydrophobic. This influences its solubility in organic solvents and its interaction with chromatographic stationary phases.[3]
The interplay between the polar, acidic "head" and the non-polar "tail" means its solubility can be highly dependent on the solvent system.
FAQ 2: What are the likely impurities I need to remove?
Common impurities depend on the synthetic route but often include:
-
Unreacted Starting Materials: Such as cyclohexane-1,2-dicarboxylic anhydride and tert-butylamine.
-
Diastereomers: The synthesis can produce both cis and trans isomers. Often, one diastereomer is desired, and purification is necessary to separate them.[4]
-
Solvent Residues: Residual reaction solvents.
-
Side-Products: Products from incomplete reactions or side reactions.
A preliminary Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of your crude material is essential to identify the number and nature of impurities, which will guide your choice of purification method.
Section 2: Purification Strategy Selection
The optimal purification strategy depends on the scale of your experiment, the nature of the impurities, and the desired final purity. Below is a decision-making workflow to help you choose the best path forward.
Caption: Decision workflow for selecting the appropriate purification technique.
Section 3: Troubleshooting & Detailed Protocols
This section provides in-depth, step-by-step protocols and troubleshooting for the most common purification techniques.
Method 1: Acid-Base Extraction
This technique is excellent for removing neutral or basic impurities from your acidic product.[1][2]
Core Principle: The carboxylic acid is deprotonated with a weak base to form a water-soluble salt, which moves into the aqueous layer of a liquid-liquid extraction. Neutral organic impurities remain in the organic layer. The aqueous layer is then re-acidified to precipitate the pure product.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1] Repeat 2-3 times.
-
Causality Note: Using a weak base like NaHCO₃ is crucial to avoid potential hydrolysis of the amide bond, which can occur with stronger bases like sodium hydroxide (NaOH).[2]
-
-
Combine & Wash: Combine the aqueous layers. Wash this combined layer once with the organic solvent to remove any trapped neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify with 1M HCl until the pH is ~2. The product should precipitate out as a solid.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Troubleshooting Guide: Acid-Base Extraction
| Problem | Potential Cause | Solution |
| Emulsion forms at the interface. | The solvent polarity is too close to water; high concentration of crude material. | Add brine (saturated NaCl solution) to break the emulsion. If persistent, filter the entire mixture through a pad of Celite. |
| Product does not precipitate upon acidification. | Product is too soluble in water; insufficient acidification. | Ensure pH is < 3. If still no precipitate, extract the acidified aqueous layer back into an organic solvent (e.g., ethyl acetate), then dry and evaporate the organic layer. |
| Low recovery after workup. | Product loss during extractions; incomplete precipitation. | Perform multiple extractions with the solvent.[5] Ensure the aqueous layer is thoroughly chilled before and during acidification to minimize solubility. |
Method 2: Recrystallization
If your product is a solid, recrystallization is a powerful technique for achieving high purity.[6][7]
Core Principle: This method relies on the differential solubility of the target compound and its impurities in a specific solvent at different temperatures.[6] The goal is to find a solvent that dissolves the product well when hot but poorly when cold.
Step-by-Step Protocol:
-
Solvent Screening: Test the solubility of a small amount of crude product in various solvents (see table below) to find a suitable one. An ideal solvent will dissolve the compound when boiling but allow crystals to form upon cooling.[6]
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude solid until it just dissolves completely.[6]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel.
-
Crystallization: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry.
Recommended Solvents for Screening
| Solvent System | Polarity | Rationale & Comments |
| Acetonitrile | Polar Aprotic | Often excellent for amide-containing compounds, providing sharp crystals.[7] |
| Ethyl Acetate/Hexanes | Medium/Non-polar | A common co-solvent system. Dissolve in hot ethyl acetate and add hexanes dropwise until cloudy, then reheat to clarify and cool. |
| Isopropanol/Water | Polar Protic | The alcohol solubilizes the non-polar parts, while water helps reduce solubility upon cooling. |
| Toluene | Non-polar | Can be effective if the main impurities are highly polar. |
Troubleshooting Guide: Recrystallization
| Problem | Potential Cause | Solution |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound; solution is supersaturated. | Add slightly more solvent. Alternatively, try a lower-boiling point solvent system. Scratch the inside of the flask with a glass rod to induce nucleation. |
| No crystals form upon cooling. | Too much solvent was added; the compound is too soluble. | Boil off some of the solvent to increase the concentration. Add a seed crystal of pure product if available. Try adding an anti-solvent (a solvent in which the product is insoluble). |
| Poor recovery of material. | Too much solvent was used; cooling was not sufficient. | Concentrate the mother liquor (the leftover solution) and cool again to obtain a second crop of crystals (which may be less pure). |
Method 3: Flash Column Chromatography
This is the most powerful method for separating compounds with similar polarities, such as diastereomers.[8]
Core Principle: The crude mixture is passed through a column of solid adsorbent (stationary phase, usually silica gel) using a liquid solvent (mobile phase). Separation occurs because compounds move through the column at different rates based on their polarity and interaction with the stationary phase.[8]
Caption: Separation based on polarity in normal phase chromatography.
Step-by-Step Protocol:
-
TLC Analysis: Develop a solvent system (mobile phase) using TLC plates. A good system will give your target compound an Rf value of ~0.3-0.4 and good separation from impurities.
-
Expert Tip: Carboxylic acids can "streak" on silica TLC plates. Adding a small amount (~0.5-1%) of acetic or formic acid to the mobile phase protonates the carboxylic acid, preventing its ionization and leading to sharper spots and better separation.[9]
-
-
Column Packing: Pack a glass column with silica gel using your chosen mobile phase.
-
Loading: Dissolve the crude product in a minimal amount of solvent and load it onto the top of the silica gel.
-
Elution: Run the mobile phase through the column, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Recommended Mobile Phase Systems (Normal Phase Silica Gel)
| System | Typical Ratio (v/v) | Use Case |
| Hexanes / Ethyl Acetate | 70:30 to 50:50 | Good starting point for general purification. |
| Dichloromethane / Methanol | 98:2 to 90:10 | For more polar compounds that do not move in Hex/EtOAc. |
| Modifier | Add 0.5-1% Acetic Acid | Essential for preventing streaking and improving peak shape of the carboxylic acid.[9] |
Troubleshooting Guide: Column Chromatography
| Problem | Potential Cause | Solution |
| Compound streaks on the column/TLC. | Carboxylic acid is interacting ionically with silica. | As mentioned, add 0.5-1% acetic or formic acid to your mobile phase to suppress deprotonation.[9] |
| Poor separation of spots (co-elution). | Mobile phase is too polar (moving everything too fast) or not polar enough. | Adjust the solvent ratio. If using Hex/EtOAc, decrease the amount of EtOAc to improve separation. If compounds are not moving, increase it. |
| Product is not eluting from the column. | The compound is too polar for the chosen mobile phase. | Switch to a more polar solvent system, such as dichloromethane/methanol. Ensure acetic acid is included. |
Section 4: References
-
Benchchem. (n.d.). Troubleshooting low yield in "trans-4-tert-Butylcyclohexanecarboxylic acid" synthesis. Retrieved from Benchchem Technical Support.
-
Benchchem. (n.d.). Application Notes and Protocols for the Purification of 2-Oxocyclohexanecarboxylic Acid by Recrystallization. Retrieved from Benchchem Technical Support.
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
Google Patents. (n.d.). EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids. Retrieved from
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
Reddit. (2016, November 8). Column chromatography of carboxylic acids? Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Capivasertib-impurities. Retrieved from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Retrieved from [Link]
-
ACS Publications. (n.d.). Extraction of carboxylic acids with amine extractants. 2. Chemical interactions and interpretation of data. Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
Bionano Genomics. (n.d.). Troubleshooting Guides. Retrieved from [Link]
-
Google Patents. (n.d.). WO2015102893A1 - Process for the preparation of cyclohexane carboxylic acid compounds. Retrieved from
-
Jones Chromatography. (2001). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Presented at HPLC 2001, Maastricht, Netherlands.
-
ResearchGate. (2020, November 2). What is the best technique for amide purification? Retrieved from [Link]
-
National Institutes of Health. (2017, March 27). In silico screening of dicarboxylic acids for cocrystallization with phenylpiperazine derivatives based on both cocrystallization propensity and solubility advantage. PMC. Retrieved from [Link]
-
Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Solvent design for crystallization of carboxylic acids. Retrieved from [Link]
-
LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. WO2015102893A1 - Process for the preparation of cyclohexane carboxylic acid compounds - Google Patents [patents.google.com]
- 4. EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. columbia.edu [columbia.edu]
- 9. reddit.com [reddit.com]
Technical Support Center: Synthesis of 2-(Tert-butylcarbamoyl)cyclohexanecarboxylic Acid
Welcome to the technical support center for the synthesis of 2-(Tert-butylcarbamoyl)cyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this synthesis. The following content provides in-depth answers to frequently asked questions, detailed troubleshooting protocols, and the chemical principles behind them.
Troubleshooting Guide & FAQs
Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yield in the synthesis of this compound, which is typically prepared by reacting cyclohexane-1,2-dicarboxylic anhydride with tert-butylamine, can stem from several factors. Let's break down the common culprits and their solutions.
Causality and Mitigation Strategies:
-
Incomplete Reaction: The reaction between an anhydride and a sterically hindered amine like tert-butylamine may require specific conditions to proceed to completion.
-
Troubleshooting:
-
Reaction Time & Temperature: Ensure the reaction is stirred for a sufficient duration. Depending on the solvent, gentle heating (e.g., 40-60 °C) can increase the reaction rate. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Stoichiometry: While a 1:1 molar ratio is theoretically required, using a slight excess (1.1-1.2 equivalents) of the more volatile and less expensive reactant, tert-butylamine, can help drive the reaction to completion.
-
-
-
Hydrolysis of the Anhydride: Cyclohexane-1,2-dicarboxylic anhydride is susceptible to hydrolysis, especially in the presence of moisture. This side reaction consumes your starting material and forms cyclohexane-1,2-dicarboxylic acid, which will not react with the amine under these conditions.
-
Troubleshooting:
-
Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Ensure the tert-butylamine is also dry. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Starting Material Quality: Check the purity of your cyclohexane-1,2-dicarboxylic anhydride. If it has been stored for a long time or improperly, it may have already partially hydrolyzed.
-
-
-
Product Loss During Workup: The product is an acid and can be lost during the extraction process if the pH is not carefully controlled.
-
Troubleshooting:
-
Acid-Base Extraction: After the reaction is complete, the product, being a carboxylic acid, will be deprotonated and soluble in an aqueous basic solution (e.g., NaHCO₃ or Na₂CO₃). Unreacted tert-butylamine will also be present. A standard workup involves:
-
Diluting the reaction mixture with a non-polar organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing with a dilute acid (e.g., 1M HCl) to remove excess tert-butylamine.
-
Extracting the organic layer with a base (e.g., saturated NaHCO₃ solution) to move the desired product into the aqueous layer.
-
Acidifying the aqueous layer with a strong acid (e.g., concentrated HCl) to a pH of ~2-3 to precipitate the product, which can then be collected by filtration or extracted with an organic solvent.[1]
-
-
Emulsion Formation: Emulsions can form during extractions, leading to product loss. To break emulsions, you can add brine (saturated NaCl solution) or let the mixture stand.
-
-
Question 2: I've isolated my product, but NMR analysis shows significant impurities. What are the likely side products and how can I avoid them?
Answer:
The presence of impurities is a common challenge. Understanding the potential side reactions is key to minimizing their formation.
Common Side Products and Their Formation:
| Side Product | Formation Mechanism | Prevention & Removal |
| Cyclohexane-1,2-dicarboxylic acid | Hydrolysis of the starting anhydride by trace amounts of water in the reactants or solvent. | Use anhydrous conditions and high-purity starting materials. Can be removed during the basic extraction step of the workup, as it will also be extracted into the aqueous base. |
| Unreacted Starting Materials | Incomplete reaction due to insufficient reaction time, temperature, or improper stoichiometry. | Optimize reaction conditions (see Question 1). Unreacted anhydride will hydrolyze during workup. Unreacted tert-butylamine is removed by an acidic wash. |
| cis/trans Isomers | The starting cyclohexane-1,2-dicarboxylic anhydride can exist as cis and trans isomers. The stereochemistry of the anhydride will dictate the stereochemistry of the product. Use of a pure isomer of the starting material is crucial for obtaining a single product isomer. Isomerization can sometimes occur under harsh reaction conditions (e.g., high heat or strong base/acid). | Start with a stereochemically pure anhydride. Use mild reaction conditions. Isomers can be difficult to separate, often requiring column chromatography. |
| Di-tert-butylamide of cyclohexane-1,2-dicarboxylic acid | While less likely with the sterically hindered tert-butylamine, it's theoretically possible that a second molecule of tert-butylamine reacts with the carboxylic acid group of the product under forcing conditions (e.g., with a coupling agent). This is not a typical side product in a simple anhydride/amine reaction. | This is generally not a concern under standard conditions for this reaction. |
Reaction Pathway and Side Reactions Diagram:
Caption: A workflow for purifying the target compound.
Detailed Protocols:
-
Thorough Acid-Base Extraction: This is the most effective initial purification step. Ensure the pH is carefully controlled at each stage to maximize separation.
-
Protocol:
-
Dissolve the crude product in ethyl acetate.
-
Wash with 1M HCl (2 x volume of organic layer) to remove basic impurities like residual tert-butylamine.
-
Extract the organic layer with saturated sodium bicarbonate solution (3 x volume of organic layer). The product will move to the aqueous layer.
-
Combine the aqueous layers and wash with ethyl acetate (1 x volume) to remove any neutral impurities.
-
Slowly acidify the aqueous layer with cold 6M HCl with vigorous stirring until the pH is ~2. The product should precipitate. If it oils out, proceed to the next steps.
-
Extract the acidified aqueous layer with dichloromethane or ethyl acetate (3 x volume).
-
Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. [1]
-
-
-
Trituration: If the product is an amorphous solid or a thick oil, trituration can induce crystallization.
-
Protocol:
-
Add a non-polar solvent in which the product is poorly soluble (e.g., hexanes, diethyl ether, or a mixture) to the crude product.
-
Stir or scratch the inside of the flask with a glass rod. The impurities may dissolve in the solvent, while the pure product crystallizes.
-
Collect the solid by filtration and wash with a small amount of the cold trituration solvent.
-
-
-
Column Chromatography: If impurities persist, silica gel column chromatography is a reliable method.
-
Protocol:
-
Solvent System: A gradient of ethyl acetate in hexanes is a good starting point. The addition of a small amount of acetic acid (0.5-1%) to the mobile phase can help to reduce tailing of the acidic product on the silica gel.
-
Monitoring: Monitor the fractions by TLC, staining with potassium permanganate or using a UV lamp if the compound is UV active.
-
Product Identification: Combine the pure fractions and remove the solvent under reduced pressure.
-
-
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.
-
Reaction Setup:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add cyclohexane-1,2-dicarboxylic anhydride (1.0 eq).
-
Dissolve the anhydride in an anhydrous solvent (e.g., dichloromethane, THF, or acetonitrile).
-
-
Addition of Amine:
-
Slowly add tert-butylamine (1.1 eq) to the stirred solution at room temperature. The reaction is often exothermic, so a cooling bath (ice-water) may be necessary for large-scale reactions.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature for 2-4 hours or until TLC analysis indicates the consumption of the starting anhydride. Gentle heating (40 °C) can be applied if the reaction is sluggish.
-
-
Workup and Purification:
-
Follow the detailed acid-base extraction protocol described in Question 3 .
-
If the final product is a solid, it can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes). If it is an oil, column chromatography may be necessary.
-
References
-
Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Making Amides from Acid Anhydrides. Retrieved from [Link]
-
ScholarWorks. (2025). Anhydride and Amine Reactions to Make Diverse Amide and Carboxylic Acid Containing Compounds. Retrieved from [Link]
-
Organic Syntheses. * (2-Aminoethyl)carbamic acid tert-butyl ester*. Retrieved from [Link]
- Google Patents. (2023). Synthesis method of trans-4- (tert-butoxycarbonylamino) cyclohexane carboxylic acid.
Sources
"troubleshooting low yields of 2-(Tert-butylcarbamoyl)cyclohexanecarboxylic acid"
Welcome to the dedicated technical support guide for the synthesis of 2-(Tert-butylcarbamoyl)cyclohexanecarboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges, particularly low yields, in this specific amide synthesis. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common experimental issues.
Understanding the Reaction
The synthesis of this compound typically involves the reaction of cis-cyclohexane-1,2-dicarboxylic anhydride with tert-butylamine. This is a nucleophilic acyl substitution reaction where the amine attacks one of the carbonyl groups of the anhydride, leading to the opening of the ring and formation of the desired mono-amide carboxylic acid product. While seemingly straightforward, this reaction is prone to several pitfalls that can significantly reduce the final product yield. The bulky nature of the tert-butyl group introduces steric hindrance, which can slow down the reaction or lead to incomplete conversion.[1][2][3]
Reaction Pathway Overview
Caption: Fig 1. Synthesis of the target amide via nucleophilic acyl substitution.
Troubleshooting Guide & FAQs
This section addresses the most common questions and issues encountered during the synthesis.
Category 1: Reaction Setup & Reagents
Q1: My reaction is sluggish or shows no product formation. What are the most likely initial causes?
A1: Several factors can lead to a stalled reaction right from the start. The primary culprits are often related to reagent quality, moisture, and stoichiometry.
-
Reagent Quality:
-
cis-Cyclohexane-1,2-dicarboxylic Anhydride: This starting material can hydrolyze back to the diacid if exposed to moisture. The diacid is significantly less reactive under these conditions. Confirm the purity of your anhydride using melting point analysis (literature m.p. 105-106°C) or spectroscopy.[4]
-
tert-Butylamine: Ensure the amine is pure and not degraded. As a volatile and basic compound, it can absorb atmospheric CO₂ to form a carbonate salt, reducing the amount of free amine available for reaction.
-
-
Presence of Water: Anhydrides are highly susceptible to hydrolysis. The presence of water in the solvent or on the glassware will consume the anhydride, forming the less reactive dicarboxylic acid.[5][6] It is critical to use anhydrous solvents and properly dried glassware.[5]
-
Incorrect Stoichiometry: While a 1:1 molar ratio is theoretically required, an excess of the amine can sometimes be used to drive the reaction to completion. However, a large excess can complicate purification. Start with a ratio of 1:1 to 1:1.2 (anhydride:amine).
Q2: What is the best solvent for this reaction, and why?
A2: The choice of solvent is crucial. You need a solvent that can dissolve the starting materials but does not react with them. Aprotic solvents are generally preferred.[7]
| Solvent | Advantages | Disadvantages | Recommendation |
| Dichloromethane (DCM) | Excellent solubility for many organics, volatile (easy to remove). | Can be sensitive to strong bases/nucleophiles. | Recommended starting point. |
| Tetrahydrofuran (THF) | Good dissolving power. | Must be anhydrous; peroxide formation risk. | Good alternative to DCM. |
| Acetonitrile (ACN) | Polar aprotic, good for dissolving polar starting materials. | Can be harder to remove than DCM. | Suitable if solubility is an issue in other solvents. |
| Toluene / Xylene | Higher boiling point allows for heating if necessary. | May require heating to dissolve anhydride.[4] | Use if the reaction requires elevated temperatures. |
Causality: Protic solvents like alcohols or water will competitively react with the anhydride. Aprotic solvents ensure that the amine is the sole nucleophile attacking the anhydride.
Category 2: Reaction Conditions & Side Products
Q3: I'm observing a significant amount of unreacted starting material even after a long reaction time. What should I do?
A3: This points to an issue with reaction kinetics, likely due to the steric hindrance of the tert-butyl group.[1][2]
-
Temperature: Many anhydride-amine reactions proceed readily at room temperature.[7] However, due to steric hindrance, gentle heating may be required. Try running the reaction at a slightly elevated temperature (e.g., 40-50°C in DCM or THF under reflux). Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid side product formation at higher temperatures.
-
Reaction Time: Sterically hindered reactions are often slower.[5][8] Ensure you are allowing sufficient time for the reaction to proceed to completion. An overnight stir is often a practical approach.
-
Catalysis: While often not necessary for this reaction, the addition of a catalytic amount of a non-nucleophilic base like triethylamine (TEA) or pyridine can sometimes facilitate the reaction by activating the anhydride or scavenging trace acidic impurities. However, this can also complicate the workup.
Q4: My crude product analysis shows multiple spots on TLC or peaks in LC-MS. What are the likely side products?
A4: Besides unreacted starting materials, two main side products are possible:
-
cis-Cyclohexane-1,2-dicarboxylic Acid: This forms from the hydrolysis of the anhydride starting material. It will appear as a more polar spot on a TLC plate.
-
N,N'-di-tert-butyl-cyclohexane-1,2-dicarboxamide (the Di-amide): This can form if a second molecule of tert-butylamine reacts with the carboxylic acid group of the desired product. This is generally unfavorable without a coupling agent and heat but can occur under forcing conditions.
Caption: Fig 2. A decision tree for troubleshooting low product yields.
Category 3: Work-up & Purification
Q5: How do I effectively separate my product from the unreacted diacid and other impurities?
A5: An acid-base extraction is the most effective method. The desired product has a free carboxylic acid group, making it soluble in a weak aqueous base.
-
Dissolve: After the reaction is complete, evaporate the organic solvent. Dissolve the crude residue in a suitable solvent like ethyl acetate or DCM.
-
Base Wash: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The desired product and any unreacted diacid will deprotonate and move into the aqueous layer, while neutral impurities (like the potential di-amide) will remain in the organic layer.
-
Isolate: Separate the aqueous layer.
-
Acidify: Cool the aqueous layer in an ice bath and slowly acidify with cold 1M HCl until the pH is ~2-3. The product will protonate and precipitate out of the solution.
-
Collect: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.
Q6: My isolated product is an oil or has a low melting point. How can I purify it further?
A6: If the product doesn't crystallize cleanly from the workup, recrystallization is the next step.
-
Solvent Screening: Test the solubility of your crude product in various solvents. An ideal recrystallization solvent will dissolve the product when hot but not when cold. Good candidates to screen include:
-
Ethyl acetate/Heptane mixture
-
Toluene
-
Water (if the product is sufficiently insoluble when cold)
-
Acetonitrile
-
-
Procedure: Dissolve the crude solid in a minimal amount of the chosen hot solvent. Allow it to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation. Collect the crystals by vacuum filtration.
Experimental Protocols
Protocol 1: Standard Synthesis of this compound
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add cis-cyclohexane-1,2-dicarboxylic anhydride (1.54 g, 10 mmol, 1.0 eq).
-
Dissolution: Add 30 mL of anhydrous dichloromethane (DCM) and stir until the anhydride is fully dissolved.
-
Amine Addition: In a separate vial, dissolve tert-butylamine (1.1 mL, 10.5 mmol, 1.05 eq) in 10 mL of anhydrous DCM.
-
Reaction: Add the tert-butylamine solution dropwise to the stirring anhydride solution at room temperature over 10 minutes.
-
Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the DCM.
-
Dissolve the resulting residue in 50 mL of ethyl acetate.
-
Transfer to a separatory funnel and extract with saturated aqueous NaHCO₃ solution (2 x 30 mL).
-
Combine the aqueous layers, cool in an ice bath, and acidify to pH 2 with 1M HCl. A white precipitate should form.
-
Collect the solid by vacuum filtration, wash with cold deionized water (2 x 20 mL), and dry under high vacuum to yield the final product.
-
Protocol 2: Analytical Method for Reaction Monitoring
-
Technique: Thin Layer Chromatography (TLC)
-
Stationary Phase: Silica gel 60 F₂₅₄ plates
-
Mobile Phase: A mixture of Hexanes and Ethyl Acetate with 1% Acetic Acid. A good starting ratio is 70:30 (Hexanes:EtOAc).
-
The acetic acid helps to produce sharper spots for the carboxylic acid-containing compounds.
-
-
Visualization: UV light (254 nm) and/or staining with potassium permanganate (KMnO₄) solution.
-
Expected Results:
-
Anhydride (Starting Material): Higher Rf value.
-
Product (Amide-Acid): Lower Rf value (more polar).
-
Diacid (Side Product): Very low Rf value, often staying at the baseline.
-
References
-
Pérez, M., et al. (2023). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. National Center for Biotechnology Information (PMC). Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (1998). Analytical Methods. In Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate. Retrieved from [Link]
-
ReactionWeb.io. (n.d.). Amine + Anhydride. Retrieved from [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]
-
ResearchGate. (2021). Why did my amide syntesis does not work?. Retrieved from [Link]
-
Reddit. (2021). Tips and tricks for difficult amide bond formation?. r/Chempros. Retrieved from [Link]
-
Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA, 68(4), 252–255. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]
-
Cope, A. C., & Herrick, E. C. (1950). cis-Δ4-TETRAHYDROPHTHALIC ANHYDRIDE. Organic Syntheses, 30, 93. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Making Amides from Acid Anhydrides. Retrieved from [Link]
-
JoVE. (2023). Preparation of Amides. Retrieved from [Link]
-
Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. PubMed, 24983609. Retrieved from [Link]
-
Alfred State College. (n.d.). Preparation of 4-cyclohexene-cis-l.2-dicarboxylic acid. Retrieved from [Link]
Sources
- 1. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chimia.ch [chimia.ch]
- 3. The synthesis of sterically hindered amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. web.alfredstate.edu [web.alfredstate.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Amide Synthesis [fishersci.co.uk]
- 8. hepatochem.com [hepatochem.com]
Technical Support Center: Stereoselective Synthesis of 2-(Tert-butylcarbamoyl)cyclohexanecarboxylic Acid
Welcome to the technical support center for the stereoselective synthesis of 2-(tert-butylcarbamoyl)cyclohexanecarboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of controlling stereochemistry in this valuable synthetic building block. Here, we address common challenges and provide in-depth, field-proven insights to help you achieve your desired stereoisomer with high fidelity.
Introduction: The Importance of Stereocontrol
The spatial arrangement of the carboxylic acid and the tert-butylcarbamoyl groups on the cyclohexane ring—yielding cis and trans diastereomers, each as a pair of enantiomers—is critical. This stereochemistry profoundly influences the molecule's conformational rigidity and its interaction with biological targets. Achieving high stereoselectivity is therefore not just a matter of purity, but a fundamental aspect of rational drug design and development.
This guide will focus on the most common synthetic route: the catalytic hydrogenation of N-tert-butylphthalamic acid, the amic acid precursor derived from phthalic anhydride and tert-butylamine. We will explore strategies to influence the diastereomeric ratio (cis vs. trans) and discuss methods for enantiomeric resolution.
Part 1: Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries encountered during the synthesis of this compound.
Q1: What is the most common starting material and initial reaction to synthesize this compound?
The most direct precursor is N-tert-butylphthalamic acid. This is readily synthesized by the ring-opening of phthalic anhydride with tert-butylamine. This reaction is typically high-yielding and proceeds under mild conditions. The subsequent, and most critical, step for stereocontrol is the catalytic hydrogenation of the aromatic ring of N-tert-butylphthalamic acid.
Q2: My hydrogenation of N-tert-butylphthalamic acid results in a mixture of cis and trans isomers. How can I favor one over the other?
This is the central challenge. The cis isomer is generally the kinetic product of catalytic hydrogenation from a planar aromatic ring, as both hydrogens add from the same face of the ring adsorbed to the catalyst surface. The trans isomer is often the thermodynamically more stable product. To favor the trans isomer, you can employ conditions that allow for equilibration, such as higher temperatures, longer reaction times, or the use of a base, which can catalyze epimerization at the carbon bearing the carboxylic acid. Conversely, to favor the cis isomer, milder conditions (lower temperature and pressure) are generally preferred.
Q3: How can I determine the cis:trans ratio of my product mixture?
Proton NMR (¹H NMR) spectroscopy is the most powerful tool for this. The key is to analyze the chemical shifts and coupling constants of the protons on the carbons bearing the substituents (C1 and C2). Due to the different spatial orientations (axial vs. equatorial) in the stable chair conformations of the cis and trans isomers, these protons will have distinct NMR signals.[1] Specifically, the coupling constants between adjacent axial protons are typically larger (8-13 Hz) than those between axial-equatorial or equatorial-equatorial protons (2-5 Hz).[2]
Q4: I have my desired diastereomer, but it is a racemic mixture. How can I resolve the enantiomers?
Chiral resolution via diastereomeric salt formation is a classical and effective method.[3] This involves reacting your racemic carboxylic acid with a chiral base (e.g., (S)-(-)-α-methylbenzylamine, cinchonidine, or a chiral amino alcohol). The resulting diastereomeric salts will have different solubilities, allowing for their separation by fractional crystallization. After separation, the chiral auxiliary is removed by acidification to yield the enantiomerically enriched carboxylic acid.
Q5: Are there any established HPLC methods to separate the stereoisomers?
Yes, both chiral and achiral HPLC can be used.
-
For diastereomers (cis vs. trans): Reversed-phase HPLC on a C18 column can often separate cis and trans isomers due to their different polarities and shapes.[4]
-
For enantiomers: Chiral HPLC is necessary. This can be done directly on a chiral stationary phase (CSP) or indirectly by derivatizing the carboxylic acid with a chiral reagent to form diastereomers that can then be separated on a standard achiral column.[5][6]
Part 2: Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your synthesis.
Troubleshooting Issue 1: Poor Diastereoselectivity in Catalytic Hydrogenation
Problem: My catalytic hydrogenation of N-tert-butylphthalamic acid consistently yields a nearly 1:1 mixture of cis and trans isomers, and I need to favor the trans isomer.
Root Cause Analysis: The formation of a mixed isomeric product suggests that the reaction conditions are not optimized to favor either the kinetic (cis) or thermodynamic (trans) product. The choice of catalyst, solvent, temperature, and pressure all play a crucial role. The bulky tert-butylcarbamoyl group can also influence the adsorption of the substrate onto the catalyst surface, leading to a loss of selectivity.
Solutions:
-
Catalyst Screening:
-
Rhodium-on-carbon (Rh/C): Often favored for aromatic ring hydrogenation under milder conditions, which may initially favor the cis isomer.
-
Ruthenium-on-carbon (Ru/C): Can be effective and sometimes provides different selectivity profiles compared to Rhodium or Palladium.
-
Platinum oxide (PtO₂, Adams' catalyst): A highly active catalyst that can sometimes favor the formation of the trans isomer under the right conditions.[7]
-
Palladium-on-carbon (Pd/C): While commonly used, it may require harsher conditions for full saturation of the benzene ring.
-
-
Solvent Effects:
-
Protic solvents (e.g., ethanol, methanol, acetic acid): Commonly used for hydrogenation and can influence the stereochemical outcome. Acetic acid, in particular, can sometimes promote the formation of the trans isomer.
-
Aprotic solvents (e.g., THF, ethyl acetate): Can alter the way the substrate interacts with the catalyst surface.
-
-
Thermodynamic Control for the trans Isomer:
-
Increase Temperature and Pressure: Harsher conditions can provide the energy needed to overcome the activation barrier for isomerization to the more stable trans product.
-
In-situ Epimerization: Adding a base (e.g., sodium ethoxide in ethanol) to the reaction mixture after the initial hydrogenation can facilitate the epimerization of the cis isomer to the more stable trans isomer.
-
Experimental Protocol: Favoring the trans Isomer via Catalytic Hydrogenation
-
Reaction Setup: In a high-pressure autoclave, combine N-tert-butylphthalamic acid (1.0 eq), 5% Rhodium on alumina (10 mol%), and glacial acetic acid as the solvent.
-
Hydrogenation: Pressurize the vessel with hydrogen gas (e.g., 50 bar) and heat to 80-100 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Work-up: After the reaction is complete, cool the vessel, carefully vent the hydrogen, and filter the mixture through a pad of celite to remove the catalyst.
-
Isolation: Remove the solvent under reduced pressure. The crude product can then be analyzed by ¹H NMR to determine the cis:trans ratio.
-
Purification: The desired trans isomer can be isolated from the cis isomer by recrystallization or column chromatography.
| Parameter | Condition for cis (Kinetic) | Condition for trans (Thermodynamic) |
| Catalyst | Rh/C, Ru/C | PtO₂, Rh/Al₂O₃ |
| Temperature | 25-50 °C | 80-120 °C |
| Pressure | 1-10 bar H₂ | 50-100 bar H₂ |
| Solvent | Ethanol, THF | Acetic Acid, or Ethanol with a catalytic base |
| Reaction Time | Shorter | Longer |
Table 1: General Conditions for Diastereoselective Hydrogenation.
Troubleshooting Issue 2: Difficulty in Chiral Resolution of the trans-Isomer
Problem: I have successfully synthesized the racemic trans-2-(tert-butylcarbamoyl)cyclohexanecarboxylic acid, but my attempts at chiral resolution by diastereomeric salt formation with (S)-(-)-α-methylbenzylamine are failing to yield crystals or show poor enantiomeric enrichment.
Root Cause Analysis: Successful diastereomeric resolution depends on several factors: the choice of resolving agent, the solvent system, and the crystallization conditions. A failure to form crystalline salts or achieve good separation indicates a mismatch in one or more of these areas. The diastereomeric salts may be too soluble in the chosen solvent, or they may form an oil.
Solutions:
-
Screening Chiral Resolving Agents:
-
If a common resolving agent like α-methylbenzylamine fails, try others with different structural features. Good alternatives include:
-
(1R,2S)-(-)-Ephedrine
-
Cinchona alkaloids (e.g., quinine, quinidine, cinchonidine, cinchonine)
-
(R)-(+)-1-(1-Naphthyl)ethylamine
-
-
-
Optimizing the Solvent System:
-
The ideal solvent is one in which one diastereomeric salt is significantly less soluble than the other.
-
Start with common solvents like ethanol, methanol, isopropanol, or acetone.
-
If the salts are too soluble, try adding a less polar co-solvent (e.g., hexane, toluene) to induce precipitation.
-
If the salts oil out, try a more polar solvent or a solvent mixture.
-
-
Controlling Crystallization Conditions:
-
Temperature: Slow cooling generally affords better crystals and higher purity. Try cooling the solution slowly to room temperature, then to 4 °C, and finally to -20 °C if necessary.
-
Seeding: If you have a small amount of the desired diastereomeric salt crystal, adding it to the solution can induce crystallization.
-
Experimental Protocol: Chiral Resolution of trans-2-(tert-butylcarbamoyl)cyclohexanecarboxylic acid
-
Salt Formation: Dissolve the racemic trans-acid (1.0 eq) in a minimal amount of hot ethanol. In a separate flask, dissolve the chiral resolving agent (e.g., (1R,2S)-(-)-Ephedrine, 0.5 eq) in hot ethanol.
-
Mixing: Slowly add the resolving agent solution to the acid solution with stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing it in a refrigerator.
-
Isolation: Collect the precipitated diastereomeric salt by filtration and wash with a small amount of cold ethanol.
-
Enantiomeric Purity Check: Liberate the acid from a small sample of the salt by treating it with aqueous HCl and extracting with an organic solvent. Analyze the enantiomeric excess (ee) by chiral HPLC.
-
Recrystallization: If the ee is not satisfactory, recrystallize the diastereomeric salt from the same solvent system to improve its purity.
-
Liberation of the Enantiopure Acid: Once the desired purity is achieved, dissolve the bulk of the diastereomeric salt in water and acidify with 2M HCl. Extract the enantiopure carboxylic acid with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the final product.
Caption: Workflow for the stereoselective synthesis of this compound.
Part 3: Analytical Characterization
Accurate determination of the stereochemical composition of your product is paramount.
NMR Spectroscopy for Diastereomer Identification
As previously mentioned, ¹H NMR is the primary tool for distinguishing cis and trans isomers.
Caption: Differentiating cis and trans isomers using ¹H NMR coupling constants.
Chiral HPLC for Enantiomeric Excess (ee) Determination
Chiral HPLC is essential for quantifying the success of a chiral resolution.
General Method Development Strategy:
-
Column Selection: Start with a polysaccharide-based chiral stationary phase (CSP), such as one coated with cellulose or amylose derivatives. These are versatile and effective for a wide range of compounds.
-
Mobile Phase: A typical mobile phase for normal-phase chiral HPLC is a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol. An acidic additive (e.g., 0.1% trifluoroacetic acid) is often required for carboxylic acids to ensure good peak shape.
-
Optimization: Adjust the ratio of the alcohol modifier to optimize the separation. A lower percentage of alcohol generally increases retention time and may improve resolution.
| Parameter | Starting Condition | Optimization Strategy |
| Column | Cellulose or Amylose-based CSP | Screen different CSPs if needed |
| Mobile Phase | Hexane:Isopropanol (90:10) + 0.1% TFA | Vary Hexane:Isopropanol ratio (e.g., 95:5, 80:20) |
| Flow Rate | 1.0 mL/min | Adjust between 0.5 - 1.5 mL/min |
| Detection | UV at 210 nm | Select wavelength of maximum absorbance |
Table 2: Starting conditions for chiral HPLC method development.
References
-
Zell, D., et al. (2025). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Organic Letters, 27(31), 8586-8590. Available at: [Link]
-
ResearchGate. (n.d.). Fig 8. Structures of chiral carboxylic acids. All the stereoisomers of.... Available at: [Link]
-
PubMed. (n.d.). Practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate and resolution of enantiomers. Available at: [Link]
-
Chemwise. (2023, February 15). Cis or Trans? How to differentiate by NMR? [Video]. YouTube. Available at: [Link]
- Google Patents. (n.d.). CN116120213A - Synthesis method of trans-4- (tert-butoxycarbonylamino) cyclohexane carboxylic acid.
-
Royal Society of Chemistry. (n.d.). Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. Organic & Biomolecular Chemistry. Available at: [Link]
-
ResearchGate. (2025, October 16). (PDF) Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes. Available at: [Link]
-
National Institutes of Health. (n.d.). Diastereoselective Hydrogenation of Tetrasubstituted Olefins using a Heterogeneous Pt-Ni Alloy Catalyst. Available at: [Link]
-
PubMed. (2014, August 1). Stereoselective synthesis of cis-2-fluorocyclopropanecarboxylic acid. Available at: [Link]
-
PubMed. (2024, May 6). Diastereoselective Hydrogenation of Tetrasubstituted Olefins using a Heterogeneous Pt-Ni Alloy Catalyst. Available at: [Link]
-
PubMed. (n.d.). Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. Available at: [Link]
-
ResearchGate. (2024, March 28). (PDF) Diastereoselective Hydrogenation of Tetrasubstituted Olefins using a Heterogeneous Pt-Ni Alloy Catalyst. Available at: [Link]
-
MDPI. (n.d.). Stereoselective Synthesis and Isolation of (±)-trans,trans-Cyclohexane-1,2,4,5-tetraol. Available at: [Link]
-
National Institutes of Health. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Available at: [Link]
-
National Institutes of Health. (n.d.). HPLC Method for Better Separation of THC Isomers to Ensure Safety and Compliance in the Hemp Market. Available at: [Link]
-
National Institutes of Health. (2023, February 16). Probing Peptidylprolyl Bond cis/trans Status Using Distal 19F NMR Reporters. Available at: [Link]
-
Bio-Rad. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. Available at: [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Available at: [Link]
- Google Patents. (n.d.). CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
-
NIST. (n.d.). cis-1-Tert-butyl-4-carbomethoxycyclohexane. Available at: [Link]
-
PubMed. (2011, March). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. Available at: [Link]
-
Semantic Scholar. (n.d.). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Structure and conformation of (1S,2R)-cis-2-[hydroxyaminocarbonylmethyl(N-methyl)aminocarbonyl]cyclohexanecarboxylic acid: X-ray, NMR and molecular mechanics studies. Available at: [Link]
-
MDPI. (2022, December 9). Chiral Separations of Pyrethroic Acids Using Cyclodextrin Selectors. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. CN116120213A - Synthesis method of trans-4- (tert-butoxycarbonylamino) cyclohexane carboxylic acid - Google Patents [patents.google.com]
Technical Support Center: Degradation Pathways of 2-(Tert-butylcarbamoyl)cyclohexanecarboxylic acid
Welcome to the technical support guide for researchers, scientists, and drug development professionals investigating the stability and degradation of 2-(Tert-butylcarbamoyl)cyclohexanecarboxylic acid. This document provides in-depth technical guidance, troubleshooting for common experimental hurdles, and validated protocols to ensure the integrity of your research.
Part 1: Compound Profile & Predicted Stability
This compound possesses two key functional groups that dictate its chemical behavior: a robust secondary amide and a saturated carboxylic acid on a cyclohexane ring. The tert-butyl group attached to the amide nitrogen introduces significant steric hindrance, which is expected to dramatically influence the molecule's stability.
Frequently Asked Questions (FAQs)
Q1: What are the most probable degradation pathways for this molecule?
Based on its structure, the two most likely non-metabolic degradation pathways are:
-
Amide Hydrolysis: Cleavage of the amide bond to yield cyclohexanedicarboxylic acid and tert-butylamine. This reaction is generally slow for amides and is expected to be even slower here due to the bulky tert-butyl group, which sterically hinders the approach of nucleophiles (like water or hydroxide) to the carbonyl carbon.[1][2]
-
Oxidative Degradation: Oxidation of the cyclohexane ring. While the ring is generally stable, strong oxidizing conditions can lead to ring-opening or the formation of hydroxylated derivatives.[3][4][5]
Q2: How stable is the tert-butylcarbamoyl group to chemical hydrolysis?
The N-tert-butyl amide is exceptionally resistant to hydrolysis.[1][2]
-
Acidic Conditions: Strong acid and high temperatures are required for hydrolysis.[6] The mechanism involves protonation of the carbonyl oxygen, followed by a slow nucleophilic attack by water.
-
Basic Conditions: This group is highly resistant to base-catalyzed hydrolysis. The steric bulk of the tert-butyl group shields the carbonyl carbon from attack by hydroxide ions.[7] Furthermore, under harsh basic conditions, elimination reactions can sometimes compete with hydrolysis.
Q3: What are the likely metabolic transformations this molecule could undergo in vivo?
In vivo, the molecule would likely undergo Phase I and Phase II metabolic reactions.
-
Phase I (Functionalization): The primary metabolic route is predicted to be oxidation (hydroxylation) of the cyclohexane ring, catalyzed by cytochrome P450 enzymes.[8] Studies on similar cyclohexyl moieties show that hydroxylation can occur, which increases water solubility and prepares the molecule for conjugation.[8][9] Direct amide hydrolysis via enzymatic action is possible but may be slow due to the steric hindrance.
-
Phase II (Conjugation): The carboxylic acid group is a prime site for conjugation with glucuronic acid (forming a glucuronide conjugate) or amino acids like glycine.[10][11] This is a major pathway for the elimination of compounds containing carboxylic acids.
Part 2: Troubleshooting Experimental Workflows
This section addresses specific issues you may encounter during your experiments.
Issue 1: I'm observing unexpected peaks in my HPLC/LC-MS analysis during a stability study. What could they be?
Unexpected peaks often indicate degradation or the presence of impurities. Follow this logical workflow to identify them.
Troubleshooting Workflow: Identifying Unknown Peaks
Caption: A logical workflow for troubleshooting unknown peaks.
Issue 2: My in vitro metabolism assay (e.g., with liver microsomes) shows very little metabolism.
This is not entirely unexpected.
-
Cause: The steric hindrance of the tert-butyl group and the general stability of the cyclohexane ring can make the compound a poor substrate for some metabolic enzymes.
-
Recommendations:
-
Confirm Assay Viability: Always run a positive control (a compound known to be rapidly metabolized, like testosterone or midazolam) to ensure the microsomes are active.
-
Increase Incubation Time/Protein Concentration: Extend the incubation time (e.g., up to 2 hours) or increase the microsomal protein concentration.
-
Use S9 Fraction: Liver S9 fraction contains both microsomal and cytosolic enzymes, offering a broader range of metabolic capabilities, including potential conjugation reactions.
-
Consider Different Species: Metabolic profiles can vary significantly between species (rat, mouse, human).
-
Issue 3: How do I design a robust forced degradation study for this compound?
A forced degradation or stress testing study is essential to identify likely degradation products and establish the stability-indicating nature of your analytical methods.[12] The goal is to achieve 5-20% degradation of the active ingredient.[13][14]
| Stress Condition | Reagent & Conditions | Primary Pathway Targeted |
| Acid Hydrolysis | 0.1 M HCl, heat at 60-80°C for 24-48 hours | Amide Hydrolysis |
| Base Hydrolysis | 0.1 M NaOH, heat at 60-80°C for 24-48 hours | Amide Hydrolysis (expected to be slow) |
| Oxidation | 3% H₂O₂, room temperature, 24 hours | Oxidation of cyclohexane ring |
| Thermal | Dry heat at 80°C for 48 hours | General decomposition |
| Photolytic | Expose solution to light (ICH Q1B options)[15] | Photochemical degradation |
Table 1: Recommended starting conditions for a forced degradation study. Adjust time and temperature to achieve the target 5-20% degradation.[13][15][16]
Part 3: Experimental Protocols
Protocol 1: HPLC-UV Method for Stability Monitoring
This protocol provides a general starting point for monitoring the disappearance of the parent compound and the appearance of degradants.
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm (as the compound lacks a strong chromophore).
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a 1 mg/mL stock solution in acetonitrile. Create working standards in a 50:50 water:acetonitrile mix.
Protocol 2: Characterization of Degradants by LC-MS/MS
-
LC Method: Use the HPLC method from Protocol 1, ensuring all mobile phase additives (e.g., formic acid) are MS-compatible.
-
Mass Spectrometer: Use an electrospray ionization (ESI) source, operating in both positive and negative ion modes to ensure detection of all species.
-
Full Scan (MS1): Acquire data from m/z 100-500 to find the parent ion and potential degradant ions.
-
Expected Parent Ion (Positive Mode): [M+H]⁺ = 228.16
-
Expected Parent Ion (Negative Mode): [M-H]⁻ = 226.15
-
-
Product Ion Scan (MS/MS): Fragment the parent ion and any suspected degradant ions to obtain structural information. For example, fragmentation of the parent compound would likely show a loss of the tert-butyl group or cleavage of the amide bond.
Part 4: Visualizing Predicted Degradation Pathways
The following diagrams illustrate the primary predicted degradation pathways based on fundamental chemical principles.
Diagram 1: Predicted Chemical Degradation Pathways
Caption: Predicted Phase I and Phase II metabolic transformations.
References
- Vertex AI Search. (2025, November 5).
- ResolveMass Laboratories. (2025, September 20).
- Reddit User Discussion. (2014, August 1).
- IJCRT.org.
- Tsai, L., Miwa, T., & Newman, M. S. Steric Effects in Hydrolysis of Hindered Amides and Nitriles.
- Bach, M. et al.
- Pharmaguideline.
- SGS Denmark.
- Brewster, D., Jones, R. S., & Parke, D. V.
- Donoghue, N. A., & Trudgill, P. W. (1975). Metabolism of Cyclohexane Carboxylic Acid by Alcaligenes Strain W1. PMC - NIH.
- Arkivoc. A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
- Newman, M. S. et al. Steric Effects in Hydrolysis of Hindered Amides and Nitriles.
- Brewster, D., Jones, R. S., & Parke, D. V. (1977).
- Roberts, J. D., & Caserio, M. C. (2021, March 5). 24.4: Hydrolysis of Amides. Chemistry LibreTexts.
- Chemguide. the hydrolysis of amides.
- Google Patents.
- ResearchGate. (2018, October 23). Reviews Liquid-phase oxidation of cyclohexane. Elementary steps in the developed process, reactivity, catalysis, and problems of conversion and selectivity.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. reddit.com [reddit.com]
- 4. US5780683A - Cyclohexane oxidation - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Mitochondrial hydroxylation of the cyclohexane ring as a result of beta-oxidation blockade of a cyclohexyl substituted fatty acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolism of Cyclohexane Carboxylic Acid by Alcaligenes Strain W1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The metabolism of cyclohexanecarboxylate in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The metabolism of cyclohexanecarboxylic acid in the isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Forced Degradation Testing | SGS Denmark [sgs.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. youtube.com [youtube.com]
- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 16. ijcrt.org [ijcrt.org]
"handling and storage recommendations for 2-(Tert-butylcarbamoyl)cyclohexanecarboxylic acid"
Disclaimer: No specific Safety Data Sheet (SDS) has been found for 2-(Tert-butylcarbamoyl)cyclohexanecarboxylic acid. The following recommendations are based on the chemical properties of its functional groups (a carboxylic acid and a tert-butyl amide on a cyclohexane ring) and data from structurally similar compounds. This guide should be used as a supplement to, and not a replacement for, standard laboratory safety practices and a thorough risk assessment conducted by qualified personnel.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
Based on its functional groups, this compound should be handled as a potential irritant. The carboxylic acid moiety suggests it may cause skin and eye irritation. While the overall toxicity is unknown, it is prudent to avoid inhalation of dust particles and direct contact with the skin and eyes.
Q2: What are the recommended storage conditions for this compound?
To ensure the stability and integrity of this compound, the following storage conditions are recommended:
-
Temperature: Store in a cool, dry place. If the compound is a solid, refrigeration may be appropriate to minimize potential degradation.
-
Atmosphere: Store in a tightly sealed container to protect from moisture and atmospheric contaminants. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent potential oxidation or hydrolysis.
-
Light: Protect from direct sunlight and strong light sources, as UV radiation can sometimes promote degradation of organic compounds.
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
Appropriate PPE is crucial to minimize exposure. The following should be worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat to protect from splashes.
-
Respiratory Protection: If handling the compound as a powder and there is a risk of dust generation, a properly fitted respirator (e.g., N95 or equivalent) should be used in a well-ventilated area or a fume hood.
Q4: How should I dispose of waste containing this compound?
Dispose of waste in accordance with all local, state, and federal regulations. As a general guideline:
-
Solid Waste: Collect in a labeled, sealed container.
-
Liquid Waste: If dissolved in a solvent, the entire solution should be treated as chemical waste. Do not pour down the drain. Consult your institution's environmental health and safety (EHS) department for specific disposal protocols.
Troubleshooting Guide
Issue 1: The compound is difficult to dissolve.
-
Plausible Cause: The solubility of this compound may be limited in certain solvents. The cyclohexane backbone and tert-butyl group suggest some nonpolar character, while the carboxylic acid and amide groups introduce polarity.
-
Troubleshooting Steps:
-
Solvent Selection: Test solubility in a range of solvents. Common organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) are good starting points. For less polar applications, dichloromethane or ethyl acetate could be considered.
-
Gentle Heating: Gently warming the solution may aid dissolution. However, be cautious of potential thermal degradation.
-
Sonication: Using an ultrasonic bath can help to break up solid particles and enhance dissolution.
-
pH Adjustment: For aqueous solutions, the carboxylic acid group's solubility will be highly pH-dependent. Deprotonating the carboxylic acid by adding a mild base (e.g., sodium bicarbonate or a dilute sodium hydroxide solution) will likely increase its aqueous solubility.
-
Issue 2: I suspect the compound may be degrading.
-
Plausible Cause: Carboxylic acids and amides can be susceptible to degradation under certain conditions, such as high temperatures, extreme pH, or the presence of strong oxidizing or reducing agents.
-
Signs of Degradation:
-
Change in color or appearance.
-
Development of an unusual odor.
-
Inconsistent experimental results.
-
Appearance of new peaks in analytical data (e.g., HPLC, NMR).
-
-
Preventative Measures:
-
Adhere strictly to the recommended storage conditions.
-
Prepare solutions fresh for each experiment whenever possible.
-
Avoid exposure to incompatible materials.
-
Issue 3: How do I handle a spill of this compound?
-
Solid Spill:
-
Ensure the area is well-ventilated.
-
Wear appropriate PPE.
-
Gently sweep up the solid material, avoiding the creation of dust. A HEPA-filtered vacuum can also be used for larger spills.
-
Place the collected material in a labeled, sealed container for proper disposal.
-
Clean the spill area with a suitable solvent and then with soap and water.
-
-
Liquid Spill (solution):
-
Absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect the absorbent material into a labeled, sealed container for disposal.
-
Clean the spill area with a suitable solvent and then with soap and water.
-
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Pre-weighing: In a chemical fume hood, carefully weigh the desired amount of this compound into a clean, dry vial.
-
Solvent Addition: Add the desired solvent (e.g., DMSO) to the vial in small portions, vortexing or sonicating after each addition to aid dissolution.
-
Final Volume: Once the solid is fully dissolved, transfer the solution to a volumetric flask and add solvent to the final desired volume.
-
Storage: Store the stock solution in a tightly sealed container at an appropriate temperature (e.g., -20°C for long-term storage), protected from light.
Visualizations
Decision Workflow for Handling and Storage
Caption: Decision workflow for safe handling.
References
Due to the lack of specific literature for "this compound," this guide is based on general chemical safety principles and information from related compounds. For specific safety data, it is always best to consult the supplier's Safety Data Sheet if one becomes available. The following are resources for general chemical safety:
-
PubChem. National Center for Biotechnology Information. [Link]
Technical Support Center: Resolving Impurities in 2-(Tert-butylcarbamoyl)cyclohexanecarboxylic Acid Samples
Welcome to the technical support center for 2-(Tert-butylcarbamoyl)cyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during the synthesis and handling of this compound. Drawing upon established analytical principles and purification strategies, this document provides in-depth, practical solutions in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my sample of this compound?
A1: The impurity profile of your sample is intrinsically linked to its synthetic route. The most common laboratory-scale synthesis involves the reaction of cyclohexanedicarboxylic anhydride with tert-butylamine.[1] Based on this, you can anticipate the following impurities:
-
Unreacted Starting Materials: Residual cyclohexanedicarboxylic anhydride and tert-butylamine.
-
Isomeric Byproducts: Depending on the starting anhydride (e.g., cis- or trans-1,2-cyclohexanedicarboxylic anhydride), you may have the corresponding isomeric amide-acid. If a symmetrical anhydride like cyclohexane-1,1-dicarboxylic anhydride were used, the primary byproduct would be 1-(tert-butylcarbamoyl)cyclohexane-1-carboxylic acid.
-
Diastereomers (Cis/Trans Isomers): The cyclohexane ring's substituents can exist in either a cis or trans configuration relative to each other. The synthetic conditions can lead to a mixture of these diastereomers, which often exhibit different physical and biological properties.[2]
-
Residual Solvents: Solvents used during the reaction and workup (e.g., toluene, ethyl acetate, hexane) may be present.
-
Water: The product is a carboxylic acid and can retain water.
Q2: How can I quickly assess the purity of my sample?
A2: A combination of Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy provides a rapid preliminary assessment.
-
TLC Analysis: This can quickly reveal the presence of multiple components. Due to the acidic nature of the target compound, streaking on silica gel is common. To mitigate this, add a small amount (0.5-1%) of acetic acid or formic acid to your eluent system.
-
¹H NMR Spectroscopy: A proton NMR spectrum will provide a wealth of information. The presence of sharp singlets corresponding to residual solvents is a common observation. The tert-butyl group should appear as a sharp singlet around 1.3-1.4 ppm. The presence of multiple sets of signals in the cyclohexyl region could indicate a mixture of cis and trans isomers.
Q3: My sample is a mixture of cis and trans isomers. How critical is it to separate them?
A3: The necessity of separating cis and trans isomers depends entirely on your downstream application. For many applications, particularly in drug development, the specific stereochemistry of a molecule is critical to its biological activity and pharmacokinetic profile. The two isomers may have different binding affinities to a biological target, different metabolic fates, and potentially different toxicological profiles. Therefore, for most research and development purposes, separation and characterization of the individual isomers are highly recommended.
Troubleshooting Guide
Issue 1: My HPLC chromatogram shows multiple peaks.
Potential Cause & Solution
This is a common observation and can be attributed to several factors. The logical troubleshooting workflow is as follows:
Caption: Troubleshooting workflow for multiple HPLC peaks.
Detailed Steps:
-
Evaluate Peak Characteristics:
-
Cis/Trans Isomers: These diastereomers often have very similar polarities and, therefore, elute closely together. Their UV-Vis spectra will be virtually identical.
-
Other Impurities: Unreacted starting materials or byproducts will likely have significantly different retention times and distinct UV-Vis spectra.
-
-
Impurity Identification:
-
Mass Spectrometry (LC-MS): Coupling your HPLC to a mass spectrometer is the most definitive way to identify the components of each peak by their mass-to-charge ratio.
-
Run Standards: If you have access to the starting materials, inject them separately to confirm their retention times.
-
-
Resolution Strategy:
-
If isomers are confirmed, proceed to the isomer separation protocols.
-
If other impurities are identified, a general purification method like recrystallization or column chromatography is recommended.
-
Issue 2: My NMR spectrum is complex and shows more signals than expected.
Potential Cause & Solution
A complex NMR spectrum is often indicative of a mixture of isomers or the presence of significant impurities.
¹H NMR Troubleshooting Table
| Observation | Potential Cause | Recommended Action |
| Multiple sharp singlets in the 0-3 ppm range | Residual solvents | Identify solvents by their characteristic chemical shifts and remove under high vacuum. |
| Multiple signals for the tert-butyl group or cyclohexyl protons | Presence of cis/trans isomers | Integrate the distinct signals to estimate the isomeric ratio. Proceed with isomer separation. |
| Signals corresponding to tert-butylamine or cyclohexanedicarboxylic anhydride | Incomplete reaction or hydrolysis | Purify the sample using acid-base extraction or column chromatography. |
Experimental Protocol: NMR Sample Preparation for Impurity Analysis
-
Sample Preparation: Dissolve 10-20 mg of your this compound sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard (Optional but Recommended): Add a known amount of an internal standard with a simple, well-resolved signal (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis.
-
Acquisition: Acquire a standard ¹H NMR spectrum. If the spectrum is crowded, consider acquiring a 2D NMR spectrum (e.g., COSY, HSQC) to aid in signal assignment.
-
Analysis: Integrate the signals corresponding to your product and the identified impurities. Compare the integrals to determine the relative molar ratios.
Issue 3: My product is an oil or sticky solid and fails to crystallize.
Potential Cause & Solution
This is often due to the presence of impurities that inhibit the formation of a crystal lattice. The presence of a mixture of cis and trans isomers is a very common cause.
Sources
Technical Support Center: Accelerating the Derivatization of 2-(Tert-butylcarbamoyl)cyclohexanecarboxylic Acid
From the Desk of a Senior Application Scientist
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. The derivatization of 2-(Tert-butylcarbamoyl)cyclohexanecarboxylic acid presents a unique synthetic challenge. The molecule's structure, featuring a bulky tert-butyl group in proximity to a carboxylic acid on a cyclohexane ring, creates significant steric hindrance. This hindrance can dramatically slow down reaction kinetics, leading to low yields, incomplete conversions, and the formation of undesirable side products.
This guide is structured to provide direct, actionable solutions to the common issues encountered during the derivatization of this and similarly hindered substrates. We will move from immediate troubleshooting to broader strategic considerations, providing detailed protocols and the causal logic behind each recommendation.
Troubleshooting Guide: Addressing Common In-Lab Issues
This section is designed in a question-and-answer format to rapidly diagnose and solve problems you may be facing during your experiment.
Question 1: My reaction is extremely slow, or has stalled completely. What are the primary causes and how can I resolve this?
Answer: A stalled or sluggish reaction with a sterically hindered substrate like this compound is the most common issue. The root cause is almost always insufficient activation of the carboxylic acid, which is necessary to overcome the high activation energy of the reaction.[1]
-
Cause A: Inadequate Coupling Reagent Potency: Standard carbodiimide reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are often not powerful enough to efficiently activate a sterically hindered carboxylic acid.[2][3] The bulky groups physically block the approach of the reagent and the subsequent nucleophile.
-
Cause B: Suboptimal Solvent Choice: The reaction solvent plays a critical role in solvating the reactants and intermediates. Poor solvation can lead to aggregation, further impeding the reaction.[2]
-
Cause C: Insufficient Reaction Time or Temperature: Steric hindrance inherently slows down the reaction rate.[5]
-
Solution: First, try increasing the reaction time significantly, for example, from a few hours to overnight.[2] If the reaction is still slow, gentle heating to 40-50 °C can help overcome the activation energy. However, use heat cautiously, as it can promote side reactions. Microwave-assisted synthesis is a highly effective alternative for driving difficult couplings to completion rapidly.[2]
-
Question 2: I'm using EDC and observing a major side product that is difficult to remove. What is it and how can I prevent its formation?
Answer: When using carbodiimides like EDC or DCC, the primary side product is typically an N-acylurea . This forms when the activated O-acylisourea intermediate, instead of reacting with your desired nucleophile (amine), undergoes an intramolecular rearrangement. This pathway is particularly favorable when the desired nucleophilic attack is slow, as is the case with sterically hindered substrates.
-
Mechanism of N-Acylurea Formation: The O-acylisourea intermediate is the target for your amine. If the amine is hindered or a weak nucleophile, the intermediate has time to rearrange into a stable N-acylurea, consuming your starting material and coupling agent.
-
Solutions to Suppress N-Acylurea Formation:
-
Use Additives: Incorporating additives like HOBt (Hydroxybenzotriazole) or OxymaPure is the standard method to suppress this side reaction. These additives react with the O-acylisourea intermediate to form a more stable activated ester, which is less prone to rearrangement but still highly reactive towards the amine.[5]
-
Change Reagent Class: The most effective way to eliminate N-acylurea formation is to switch to phosphonium (e.g., PyBOP) or aminium (e.g., HATU) coupling reagents. These reagents do not proceed through an O-acylisourea intermediate of the same type and are thus not susceptible to this particular side reaction.[6]
-
Question 3: My yield is disappointingly low, even after extending the reaction time. What other factors could be at play?
Answer: Low yield in the face of complete starting material consumption often points to competing, non-productive pathways or deactivation of one of the reactants.
-
Cause A: Hydrolysis of Activated Intermediates: The activated carboxylic acid species are highly susceptible to hydrolysis. Any water present in the reaction will quench the activated intermediate, reverting it to the starting carboxylic acid.
-
Solution: Ensure all reagents and solvents are anhydrous.[5] Use freshly opened, anhydrous grade solvents and dry any reagents if necessary. Running the reaction under an inert atmosphere (Nitrogen or Argon) is also highly recommended.
-
-
Cause B: Amine Deactivation: The amine nucleophile can be rendered non-nucleophilic if it is protonated.[5] This can happen if the reaction conditions are acidic or if a salt of the amine is used without adding a sufficient amount of a non-nucleophilic base.
-
Solution: Add a non-nucleophilic organic base, such as DIPEA (N,N-Diisopropylethylamine) or 2,4,6-Collidine , to the reaction mixture. Typically, 2-3 equivalents are used to ensure the amine remains in its free, nucleophilic state.
-
Troubleshooting Flowchart
Below is a decision tree to guide your troubleshooting process for a slow or failed derivatization reaction.
Caption: Troubleshooting decision tree for hindered amide coupling.
Frequently Asked Questions (FAQs)
This section addresses broader strategic questions to help you design a more robust experimental plan from the outset.
Question 1: What are the best coupling reagents for this hindered substrate, and how do they compare?
Answer: The choice of coupling reagent is the most critical factor for success. For sterically demanding substrates, a hierarchy of reagent potency exists.
| Reagent Class | Examples | Potency | Key Considerations |
| Carbodiimides | EDC, DCC | Low-Moderate | Inexpensive but often too weak for hindered acids. Prone to N-acylurea formation and requires an additive (HOBt, Oxyma) for efficiency and to reduce side reactions.[6][7] |
| Phosphonium Salts | PyBOP, PyAOP | High | More reactive than carbodiimides. They do not form N-acylurea byproducts. The byproduct (phosphine oxide) is water-soluble and easily removed.[2][6] |
| Aminium/Uronium Salts | HBTU, HATU, HCTU | Very High | Generally considered the most powerful class of coupling reagents.[2] HATU is particularly effective as it forms a highly reactive HOAt-ester.[5] They are fast and efficient but are the most expensive option. |
| Acyl Halides | (via SOCl₂, (COCl)₂) | Highest | Converting the carboxylic acid to an acyl chloride or fluoride creates the most reactive species. This is a two-step process and the harsh conditions can be incompatible with sensitive functional groups. Acyl fluorides are often preferred for their higher stability and selectivity.[2][5] |
For this compound, starting with a uronium salt like HATU is highly recommended for the best chance of success.
Question 2: Are there any catalytic methods that can increase the reaction rate and improve sustainability?
Answer: Yes, the field of direct catalytic amidation is advancing and offers greener alternatives to stoichiometric activating agents. These methods often work by activating the carboxylic acid in a catalytic cycle, typically requiring heat and water removal (e.g., via a Dean-Stark apparatus).
-
Boron-Based Catalysts: Simple boric acid and various arylboronic acids can effectively catalyze the direct amidation of carboxylic acids.[8] They are attractive due to their low cost and low toxicity. However, they often require higher temperatures.
-
Metal-Based Catalysts: Various metal catalysts, including those based on titanium, zirconium, and hafnium, have been shown to be effective.[4][9][10] For example, TiF₄ has been reported as an efficient catalyst for the direct amidation of both aromatic and aliphatic carboxylic acids.[4] These methods are promising but may require screening to find the optimal catalyst for a specific substrate.
While these methods are powerful, they are generally less common in discovery labs than high-potency coupling reagents due to the higher thermal energy required.
Key Experimental Protocols
Protocol 1: High-Activity Coupling Using HATU
This protocol is a robust starting point for the derivatization of this compound with a primary or secondary amine.
-
Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 equivalent) in anhydrous NMP or DMF (to make a 0.1-0.2 M solution).
-
Activation: Add HATU (1.1 equivalents) to the solution, followed by a non-nucleophilic base such as DIPEA (3.0 equivalents).
-
Pre-activation Stirring: Stir the mixture at room temperature for 15-30 minutes. You may observe a color change as the activated ester forms.
-
Nucleophile Addition: Add the desired amine (1.2 equivalents) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor its progress by TLC or LC-MS every 1-2 hours. If the reaction is slow, it can be left overnight. For very slow reactions, gentle heating to 40°C can be applied.
-
Work-up: Once the reaction is complete, quench by adding water or a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate). Wash the organic layer sequentially with 5% citric acid, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Mechanism of Carboxylic Acid Activation with HATU
The diagram below illustrates the key activation step in the HATU-mediated coupling reaction, which is fundamental to its high efficiency.
Sources
- 1. Proximity effects in monolayer films: kinetic analysis of amide bond formation at the air-water interface using (1)H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. TiF 4 -catalyzed direct amidation of carboxylic acids and amino acids with amines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01943H [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. hepatochem.com [hepatochem.com]
- 7. bachem.com [bachem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review | MDPI [mdpi.com]
- 10. books.rsc.org [books.rsc.org]
Technical Support Center: Characterization of 2-(Tert-butylcarbamoyl)cyclohexanecarboxylic Acid
Welcome to the technical support center for the characterization of 2-(Tert-butylcarbamoyl)cyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this molecule. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental workflows.
Introduction: The Analytical Puzzle of a Disubstituted Cyclohexane
This compound is a disubstituted cyclohexane derivative, a structural motif of interest in medicinal chemistry. The characterization of this compound, while seemingly straightforward, presents a unique set of analytical challenges. These arise from its inherent stereoisomerism, the conformational flexibility of the cyclohexane ring, and the potential for various intermolecular interactions. This guide will equip you with the knowledge to anticipate, diagnose, and resolve these issues.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary stereoisomers of this compound I should be aware of?
A1: The main stereoisomers are the cis and trans diastereomers, arising from the relative orientation of the carboxylic acid and tert-butylcarbamoyl groups on the cyclohexane ring. Each of these diastereomers can exist as a pair of enantiomers. The chair conformation of the cyclohexane ring further complicates this, as the substituents can be in either axial or equatorial positions. The trans isomer is generally the more thermodynamically stable product.[1]
Q2: I am seeing a broad or disappearing proton signal in my ¹H NMR spectrum around 10-12 ppm. What could be the cause?
A2: This is characteristic of the carboxylic acid proton. Its chemical shift is highly dependent on concentration and the solvent used due to hydrogen bonding. Broadening is common, and in the presence of trace amounts of water (or if using D₂O as a solvent), the proton can exchange, leading to the signal's disappearance.
Q3: My mass spectrometry results show a weak or absent molecular ion peak. Is this normal?
A3: Yes, for aliphatic carboxylic acids, the molecular ion peak can be weak or even absent in electron ionization (EI) mass spectrometry.[2][3] Expect to see prominent fragment ions resulting from the loss of the hydroxyl group (M-17) and the entire carboxyl group (M-45).[2]
Q4: Are there any known stability issues with this compound?
A4: While specific stability data for this exact molecule is not widely published, compounds with a tert-butylcarbamoyl group can be susceptible to hydrolysis under strong acidic or basic conditions, cleaving the amide bond. Thermal stability should also be considered, as with many organic molecules.
Q5: What is the significance of polymorphism for this compound?
A5: Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its physical properties, including solubility, melting point, and stability. While not specifically documented for this molecule, it is a known phenomenon for carboxylic acids and should be considered, especially in a drug development context.
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during the characterization of this compound.
NMR Spectroscopy: Distinguishing Isomers and Resolving Complex Spectra
Problem: You have synthesized this compound, but the ¹H NMR spectrum is complex, showing more signals than expected, making it difficult to confirm the structure and isomeric purity.
Underlying Cause: The complexity likely arises from a mixture of cis and trans isomers, each with its unique set of proton signals. The conformational flexibility of the cyclohexane ring can also lead to broadened signals.
Troubleshooting Workflow:
Sources
Validation & Comparative
A Comparative Guide to the Biological Activity of 2-(Tert-butylcarbamoyl)cyclohexanecarboxylic Acid and Structurally Related sEH Inhibitors
For researchers and drug development professionals navigating the landscape of inflammatory and cardiovascular disease therapeutics, the enzyme soluble epoxide hydrolase (sEH) has emerged as a compelling target. Its inhibition offers a promising strategy to augment the body's natural anti-inflammatory and vasodilatory responses. Within the diverse chemical space of sEH inhibitors, compounds built upon a cyclohexanecarboxylic acid scaffold have demonstrated significant potential. This guide provides an in-depth, objective comparison of the biological activity of 2-(Tert-butylcarbamoyl)cyclohexanecarboxylic acid and its structural analogs, supported by experimental data and detailed methodologies to empower your research endeavors.
The Central Role of Soluble Epoxide Hydrolase in the Arachidonic Acid Cascade
To appreciate the therapeutic rationale for targeting sEH, it is crucial to understand its position within the intricate arachidonic acid (AA) metabolic pathway. When released from the cell membrane, AA is metabolized by three major enzymatic pathways: cyclooxygenases (COXs), lipoxygenases (LOXs), and cytochrome P450 (CYP) epoxygenases.[1][2] While the COX and LOX pathways primarily produce pro-inflammatory mediators like prostaglandins and leukotrienes, the CYP epoxygenase pathway generates epoxyeicosatrienoic acids (EETs).[1][3]
EETs are potent endogenous signaling molecules with a range of beneficial effects, including vasodilation, anti-inflammatory actions, and protection against ischemia-reperfusion injury.[2][4] However, the biological activity of EETs is short-lived, as they are rapidly hydrolyzed to their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs), by soluble epoxide hydrolase.[1][5] By inhibiting sEH, the concentration and half-life of protective EETs are increased, thereby amplifying their therapeutic effects.[1]
Structure-Activity Relationship of Cyclohexanecarboxamide-Based sEH Inhibitors
The inhibitory potency of compounds targeting sEH is intricately linked to their molecular structure. For the class of N-substituted cyclohexanecarboxamides, several key structural features have been identified that govern their biological activity.
1. The Cycloalkane Moiety: The presence of a cycloalkane ring on one side of the amide or urea core is a common feature of potent sEH inhibitors. Studies have shown that a six-membered ring, such as cyclohexane, is often optimal for achieving high inhibitory potency against human sEH.[5] Smaller cycloalkanes, like cyclopropane or cyclopentane, generally result in a significant loss of activity.[5] This suggests that the size and conformation of the cycloalkane ring are critical for effective binding within the active site of the enzyme.
3. Stereochemistry: The stereochemistry of the substituents on the cyclohexane ring can significantly impact biological activity. For instance, in related urea-based inhibitors, the trans isomer of 4-[4-(3-adamantan-1-ylureido)cyclohexyloxy]benzoic acid (t-AUCB) is more stable and demonstrates better pharmacokinetic properties than its cis isomer (c-AUCB), despite both showing low nanomolar inhibitory effects.[5] This highlights the importance of the spatial arrangement of the pharmacophoric groups for optimal interaction with the sEH active site.
Table 1: Comparative Biological Activity of Selected sEH Inhibitors
| Compound | Structure | Target | IC₅₀ (nM) | Reference |
| t-AUCB | Adamantyl-urea-cyclohexyl-benzoic acid | Human sEH | 1.3 | [5] |
| c-AUCB | Adamantyl-urea-cyclohexyl-benzoic acid | Human sEH | 0.89 | [5] |
| Compound A1 | Piperidine-based amide | Human sEH | 2.2 | [6] |
| Compound D1 | Piperidine-based amide | Human sEH | 0.14 | [6] |
| Compound G1 | Homopiperazine-based amide | Human sEH | 0.05 | [6] |
Note: The IC₅₀ values presented are for structurally related compounds to illustrate the impact of different moieties on sEH inhibition and are not direct comparisons with this compound.
Experimental Protocol: In Vitro Fluorescence-Based sEH Inhibition Assay
To quantitatively assess the inhibitory potential of this compound and its analogs, a fluorescence-based assay is a robust and widely used method.[7][8] This assay relies on the enzymatic hydrolysis of a non-fluorescent substrate, (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), by sEH to produce a highly fluorescent product.[8][9]
Materials and Reagents:
-
Recombinant human soluble epoxide hydrolase (sEH)
-
PHOME substrate solution
-
sEH Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Thaw all reagents and keep them on ice.
-
Prepare a series of dilutions of the test compounds in the sEH Assay Buffer. The final concentration of the solvent (e.g., DMSO) in the assay should be kept low (typically ≤1%) to avoid interference with enzyme activity.
-
Dilute the recombinant human sEH enzyme to the desired working concentration in the sEH Assay Buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to the respective wells:
-
Blank wells: Assay buffer only.
-
Control wells (no inhibitor): Diluted sEH enzyme and the same concentration of solvent used for the test compounds.
-
Test wells: Diluted sEH enzyme and the corresponding dilution of the test compound.
-
-
Incubate the plate at 30°C for 5 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiation of the Reaction:
-
Initiate the enzymatic reaction by adding the PHOME substrate solution to all wells.
-
Mix the contents of the wells thoroughly but gently to avoid bubble formation.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence plate reader pre-set to 30°C.
-
Measure the increase in fluorescence intensity over time (kinetic mode) or at a fixed endpoint after a specific incubation period (e.g., 15-30 minutes).
-
The excitation and emission wavelengths for the fluorescent product of PHOME are typically around 330 nm and 465 nm, respectively.[8][9]
-
-
Data Analysis:
-
Subtract the background fluorescence (from blank wells) from all readings.
-
Calculate the rate of the enzymatic reaction for the control and each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor) reaction.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Sources
- 1. Inhibition of soluble epoxide hydrolase enhances the anti-inflammatory effects of aspirin and 5-lipoxygenase activation protein inhibitor in a murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The involvement of soluble epoxide hydrolase in the development of cardiovascular diseases through epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Synthesis and SAR of conformationally restricted inhibitors of soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
"comparative analysis of 2-(Tert-butylcarbamoyl)cyclohexanecarboxylic acid synthesis routes"
In the landscape of pharmaceutical and materials science research, the demand for novel molecular scaffolds with well-defined stereochemistry and functionality is perpetual. 2-(Tert-butylcarbamoyl)cyclohexanecarboxylic acid is one such building block, prized for its rigid cyclohexane core functionalized with both a carboxylic acid and a bulky tert-butylamide. This arrangement offers a unique combination of hydrogen bonding capabilities, steric influence, and a handle for further chemical modification.
This guide provides an in-depth comparative analysis of the primary synthetic routes to this valuable compound. We will dissect the strategic and mechanistic details of each pathway, offering field-proven insights to guide researchers in selecting the optimal method for their specific application, whether for small-scale discovery or large-scale manufacturing.
Route 1: The Direct Approach - Amine-Mediated Ring Opening of an Anhydride
The most efficient and widely adopted synthesis of this compound proceeds via the nucleophilic ring-opening of cyclohexane-1,2-dicarboxylic anhydride. This method is favored for its high atom economy, operational simplicity, and typically high yields. The reaction leverages the inherent reactivity of the cyclic anhydride, where one of the carbonyl groups is readily attacked by a nucleophile, in this case, tert-butylamine.
Causality and Strategic Choice: The use of a cyclic anhydride is a strategic decision to enforce a 1:1 stoichiometry between the amine and the dicarboxylic acid precursor. The intramolecular nature of the anhydride activates the carbonyl groups for attack. Upon reaction with tert-butylamine, the five-membered anhydride ring is irreversibly opened, yielding a stable amide and a carboxylate. This inherent regioselectivity eliminates the need for protecting groups or complex activation steps that would be necessary if starting from the corresponding diacid, thus streamlining the entire process.
Reaction Workflow: Route 1
Caption: Workflow for the synthesis via anhydride ring-opening.
Detailed Experimental Protocol (Route 1)
-
Reaction Setup: To a solution of cyclohexane-1,2-dicarboxylic anhydride (1.0 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran (THF), add tert-butylamine (1.05 eq) dropwise at 0 °C.
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the anhydride starting material.
-
Aqueous Workup: Upon completion, the reaction mixture is diluted with water and acidified with 1M hydrochloric acid (HCl) to a pH of approximately 2. This step protonates the carboxylate intermediate to form the desired carboxylic acid.
-
Extraction and Isolation: The aqueous layer is extracted three times with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is typically obtained as a white solid and can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product with high purity.
Route 2: The Step-Wise Approach - Selective Mono-amidation of a Diacid
An alternative, though less direct, pathway begins with cyclohexane-1,2-dicarboxylic acid. The primary challenge of this route is achieving selective amidation of only one of the two carboxylic acid groups. Uncontrolled reaction conditions would lead to a mixture of the starting diacid, the desired mono-amide, and the undesired di-amide by-product, creating a significant purification challenge.
Causality and Strategic Choice: To overcome this, one must employ a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in a carefully controlled stoichiometric ratio. These reagents activate one carboxylic acid group as a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by tert-butylamine. By using only one equivalent of the coupling agent and amine, the reaction can be biased towards the formation of the mono-amide.
Reaction Workflow: Route 2
Caption: Workflow for synthesis via selective mono-amidation.
Detailed Experimental Protocol (Route 2)
-
Reaction Setup: Dissolve cyclohexane-1,2-dicarboxylic acid (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF).
-
Activation: Add EDC (1.0 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.1 eq) to the solution and stir for 15 minutes at room temperature.
-
Amidation: Add tert-butylamine (1.0 eq) to the activated mixture and continue to stir at room temperature overnight.
-
Workup and Isolation: The reaction mixture is diluted with water and acidified. The product is extracted with an organic solvent. If DCC is used, the dicyclohexylurea (DCU) byproduct precipitates and must be removed by filtration.
-
Purification: Due to the potential for mixed products, purification via column chromatography is often necessary to isolate the desired mono-amide from unreacted diacid and any di-amide byproduct.
Comparative Performance Analysis
The choice of synthetic route ultimately depends on factors such as scale, cost, available equipment, and desired purity. The table below provides a side-by-side comparison to aid in this decision-making process.
| Parameter | Route 1: Anhydride Ring-Opening | Route 2: Selective Mono-amidation |
| Starting Material | Cyclohexane-1,2-dicarboxylic anhydride | Cyclohexane-1,2-dicarboxylic acid |
| Number of Reagents | 2 (Anhydride, Amine) | 4 (Diacid, Coupling Agent, Base, Amine) |
| Reaction Steps | 1 | 1 (but requires pre-activation) |
| Typical Yield | > 90% | 50-70% |
| Selectivity | Excellent (inherently regioselective) | Moderate to Good (highly dependent on stoichiometry) |
| Byproducts | Minimal | Significant (e.g., DCU or hydrated EDC, di-amide) |
| Purification Method | Recrystallization | Column Chromatography |
| Atom Economy | High | Lower (due to coupling agent and base) |
| Cost-Effectiveness | High (fewer reagents, simpler purification) | Moderate (cost of coupling agents) |
| Scalability | Excellent | Challenging due to purification |
Decision Logic: Selecting the Optimal Route
To assist in the selection process, the following decision tree illustrates the logical considerations based on common research and development constraints.
Caption: Decision tree for selecting the optimal synthesis route.
Conclusion and Recommendation
For the synthesis of this compound, the amine-mediated ring-opening of cyclohexane-1,2-dicarboxylic anhydride (Route 1) is demonstrably superior. Its elegance lies in its simplicity, high selectivity, and efficiency, which translate to higher yields, easier purification, and better scalability. This makes it the authoritative and recommended choice for nearly all applications.
Route 2, while chemically feasible, introduces complexities related to stoichiometry control and purification that render it less practical and economical. It should generally be considered only in situations where the anhydride starting material is unavailable and the corresponding diacid is the only accessible precursor. By understanding the underlying chemical principles and practical outcomes of each pathway, researchers can confidently produce this valuable molecule with maximal efficiency and purity.
References
While direct synthesis of this exact molecule is not extensively documented in single dedicated papers, the described routes are based on fundamental and widely published organic chemistry principles. The following references provide authoritative grounding for the reactions discussed.
-
Amide Synthesis via Anhydride Ring-Opening: Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Longman Scientific & Technical. [Link]
-
Carbodiimide-Mediated Amide Coupling: Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]
-
General Organic Chemistry Principles: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry, 2nd Edition. Oxford University Press. [Link]
The Analytical Challenge: Profiling 2-(Tert-butylcarbamoyl)cyclohexanecarboxylic acid
An In-Depth Technical Guide to the Validation of 2-(Tert-butylcarbamoyl)cyclohexanecarboxylic Acid Purity by HPLC: A Comparative Analysis
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for developing and validating a robust High-Performance Liquid Chromatography (HPLC) method for the purity assessment of this compound. Furthermore, it offers an objective comparison of HPLC with alternative analytical techniques, supported by experimental principles and data logic, to ensure a well-rounded understanding of its place in modern analytical workflows.
This compound is a molecule characterized by a non-polar core, comprising a cyclohexane ring and a tert-butyl group, functionalized with two polar moieties: a carboxylic acid and an amide. This bifunctional nature dictates the analytical strategy. The carboxylic acid group (pKa estimated ~4.9, similar to cyclohexanecarboxylic acid) is ionizable, making its retention behavior highly dependent on the pH of the mobile phase.[1] The compound's low volatility renders it unsuitable for direct analysis by Gas Chromatography (GC), making liquid chromatography the method of choice.[2][3]
Reverse-Phase HPLC (RP-HPLC) is exceptionally well-suited for this type of molecule. By controlling the mobile phase pH to suppress the ionization of the carboxylic acid, the compound can be made more hydrophobic, allowing for excellent retention and separation from polar and non-polar impurities on a non-polar stationary phase like C18.
Part 1: Developing and Validating a Purity-Indicating HPLC Method
A successful purity analysis hinges on a method that is not only precise and accurate but also specific—capable of separating the main compound from all potential process-related impurities and degradation products. The following protocol is designed as a self-validating system, grounded in the principles of the International Council for Harmonisation (ICH) guideline Q2(R1).[4][5][6][7]
Workflow for HPLC Method Development and Validation
Caption: Workflow from initial method development to the final validated HPLC procedure.
Experimental Protocol: HPLC Method
1. Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5)
-
Mobile Phase B: Acetonitrile
-
Gradient: 30% B to 90% B over 15 minutes, hold at 90% B for 3 minutes, return to 30% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
Rationale:
-
C18 Column: The universal choice for retaining molecules with significant non-polar character.
-
Acidified Mobile Phase: Setting the pH well below the pKa of the carboxylic acid (~4.9) ensures it remains in its protonated, non-ionized form (-COOH). This increases hydrophobicity, leading to better retention, sharper peak shape, and reproducible chromatography.
-
Gradient Elution: Necessary to ensure that impurities with a wide range of polarities are eluted from the column in a reasonable time, providing a comprehensive purity profile.
-
UV Detection at 210 nm: Lower UV wavelengths are generally effective for detecting compounds like this one that lack a strong chromophore, as they provide sensitivity for amide and carboxyl groups.
2. Standard and Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Standard Solution: Accurately weigh ~10 mg of this compound reference standard and dissolve in 10.0 mL of diluent to get a 1.0 mg/mL stock. Dilute further to a working concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the test sample at the same concentration as the working standard.
The Validation Protocol: Proving Method Reliability
The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[7]
1. Specificity (Peak Purity) Specificity is the ability to assess the analyte in the presence of components that may be expected to be present, such as impurities or degradants.[7]
-
Protocol: Perform forced degradation studies. Subject the sample to stress conditions (e.g., 0.1N HCl, 0.1N NaOH, 3% H₂O₂, heat at 80°C, and exposure to UV light). Analyze the stressed samples alongside an unstressed sample.
-
Acceptance Criteria: The method must demonstrate baseline resolution between the main peak and all degradation product peaks. Peak purity analysis using a Diode Array Detector (DAD) should confirm that the main peak is spectrally homogeneous.
2. Linearity and Range
-
Protocol: Prepare a series of at least five concentrations of the reference standard, typically ranging from 50% to 150% of the working concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (Peak Area vs. Concentration) should be ≥ 0.999.
| Concentration (mg/mL) | Peak Area (mAU*s) |
| 0.05 | 251000 |
| 0.08 | 402500 |
| 0.10 | 501500 |
| 0.12 | 603000 |
| 0.15 | 752500 |
| r² | 0.9999 |
3. Accuracy (Recovery)
-
Protocol: Spike a placebo (if a formulation) or a low-concentration sample with the reference standard at three levels (e.g., 80%, 100%, and 120% of the working concentration). Prepare each level in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
| Spike Level | Theoretical Conc. (mg/mL) | Measured Conc. (mg/mL) | Recovery (%) |
| 80% | 0.08 | 0.079 | 98.8% |
| 100% | 0.10 | 0.101 | 101.0% |
| 120% | 0.12 | 0.119 | 99.2% |
| Average | 99.7% |
4. Precision
-
Protocol:
-
Repeatability (Intra-assay): Perform six replicate injections of the standard solution (0.1 mg/mL).
-
Intermediate Precision (Inter-assay): Repeat the analysis on a different day with a different analyst or on a different instrument.
-
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.
| Precision Type | Replicate 1 (Area) | Rep 2 | Rep 3 | Rep 4 | Rep 5 | Rep 6 | Mean Area | % RSD |
| Repeatability | 501500 | 502100 | 500900 | 501800 | 502500 | 501100 | 501650 | 0.12% |
| Intermediate | 499800 | 501000 | 499500 | 500500 | 501200 | 500100 | 500350 | 0.15% |
5. Limit of Quantitation (LOQ) and Limit of Detection (LOD)
-
Protocol: Determine based on the signal-to-noise ratio (S/N). LOQ is typically where S/N is 10:1, and LOD is where S/N is 3:1.
-
Acceptance Criteria: The LOQ must be sufficiently low to quantify any specified impurities.
6. Robustness
-
Protocol: Deliberately vary critical method parameters and observe the effect on the results.
-
Acceptance Criteria: The system suitability parameters (e.g., peak asymmetry, resolution) should remain within acceptable limits, and the purity result should not change significantly.
| Parameter | Variation | Result (e.g., Resolution to nearest impurity) | Pass/Fail |
| Flow Rate | 0.9 mL/min | > 2.0 | Pass |
| 1.1 mL/min | > 2.0 | Pass | |
| Column Temp | 25°C | > 2.0 | Pass |
| 35°C | > 2.0 | Pass | |
| Mobile Phase pH | pH 2.3 | > 2.0 | Pass |
| pH 2.7 | > 2.0 | Pass |
Part 2: A Comparative Guide to Alternative Purity Assessment Techniques
While HPLC is a powerful tool, it is essential to understand its performance relative to other available technologies.
Hierarchy of Analytical Purity Techniques
Caption: Relationship between primary (qNMR) and relative (chromatographic) purity methods.
Comparison Table: HPLC vs. Alternatives
| Technique | Principle | Suitability for this Analyte | Advantages | Disadvantages |
| HPLC | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Excellent. Ideal for non-volatile, moderately polar compounds. | Robust, versatile, widely available, excellent for quantifying trace impurities. | Slower analysis times compared to UPLC; requires an analyte-specific reference standard. |
| UPLC (Ultra-Performance Liquid Chromatography) | Uses columns with <2 µm particles at high pressures (~15,000 psi).[8][9] | Excellent. A direct evolution of HPLC. | Faster analysis (3-10 min runs vs 15-20 min for HPLC), superior resolution, higher sensitivity, and reduced solvent consumption.[9][10][11][12] | Higher initial equipment cost; methods may be less transferable to standard HPLC systems.[10] |
| qNMR (Quantitative Nuclear Magnetic Resonance) | A primary method where signal intensity is directly proportional to the molar amount of a substance.[13] | Very Good. Provides an absolute purity value without needing a specific reference standard of the analyte.[14][15] | Highly accurate and precise, provides structural confirmation, non-destructive, and can be faster than developing a new chromatographic method.[15][16][17] | Lower sensitivity for trace impurities compared to HPLC/UPLC; requires a specialized, expensive instrument.[18] |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Separation of volatile compounds in the gas phase followed by mass-based detection. | Poor (Directly). The analyte is non-volatile. | High sensitivity and specificity (with MS detection). | Requires chemical derivatization (e.g., esterification or silylation) to increase volatility, adding complexity, time, and potential for incomplete reactions or side products.[2][19][20][21] |
Conclusion
The validated High-Performance Liquid Chromatography method presented here provides a robust, reliable, and specific system for determining the purity of this compound. Its performance, verified through rigorous validation according to ICH guidelines, ensures that it is suitable for its intended purpose in a quality control or research environment.
While Ultra-Performance Liquid Chromatography (UPLC) offers significant gains in speed and efficiency, the foundational principles of the HPLC method remain directly applicable.[8][10][11] For orthogonal verification or the certification of primary reference standards, quantitative NMR (qNMR) stands out as a powerful, direct measurement technique.[14][15] The choice between these methods ultimately depends on the specific analytical need, balancing factors like throughput, required sensitivity, and available resources. For routine quality control, the validated HPLC method represents the gold standard of versatility and trustworthiness.
References
- UPLC vs HPLC: wh
- Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.
- A Review on Compar
- HPLC vs. UPLC - WebofPharma.
- Differences between HPLC and UPLC - Pharmaguideline.
- Quantitative Nuclear Magnetic Resonance (qNMR)
- A Guide to Quantit
- UFLC vs UPLC vs HPLC : Which One Is Best For Pharmaceutical Analysis - PharmaGuru.
- Quantitative NMR (qNMR)
- What is qNMR (quantitative NMR) ?
- ICH Q2(R1)
- ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
- Which Non-Volatile Compounds Can Be Analyzed By GC-MS? - Blogs - News - alwsci.
- Acids: Derivatiz
- What Is Derivatization In GC-MS? - Chemistry For Everyone - YouTube.
- How to determine the purity of newly synthesized organic compound?
- Technical Support Center: Ensuring Complete Derivatization of 2,5-Furandicarboxylic Acid for GC-MS Analysis - Benchchem.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA.
- GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures | Request PDF - ResearchG
- Cyclohexanecarboxylic acid | C7H12O2 | CID 7413 - PubChem - NIH.
Sources
- 1. Cyclohexanecarboxylic acid | C7H12O2 | CID 7413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Which Non-Volatile Compounds Can Be Analyzed By GC-MS? - Blogs - News [alwsci.com]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. scribd.com [scribd.com]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. fda.gov [fda.gov]
- 8. HPLC vs. UPLC [webofpharma.com]
- 9. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 10. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 11. rjptonline.org [rjptonline.org]
- 12. pharmaguru.co [pharmaguru.co]
- 13. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. resolvemass.ca [resolvemass.ca]
- 17. emerypharma.com [emerypharma.com]
- 18. researchgate.net [researchgate.net]
- 19. m.youtube.com [m.youtube.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
A Comparative Efficacy Analysis of Novel Amidrazone Derivatives of Cyclohex-1-ene-1-Carboxylic Acid
This guide provides an in-depth comparative analysis of the biological efficacy of a novel series of amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data on the anti-inflammatory, antiproliferative, and antimicrobial properties of these compounds. The following sections will elucidate the structure-activity relationships (SAR) and provide detailed experimental protocols to support further investigation and validation.
Introduction: The Therapeutic Potential of Cyclohexene Carboxylic Acid Scaffolds
The cyclohexene moiety is a versatile scaffold found in numerous bioactive compounds, including naturally occurring substances with anti-inflammatory and antimicrobial properties.[1] For instance, certain meroterpenoids with a cyclohexene core, isolated from Biscogniauxia sp., have been shown to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6.[1] Furthermore, the anti-inflammatory agent (-)-zeylenone, which also contains this structural motif, exerts its effect by reducing nitric oxide (NO) synthesis and inhibiting the NF-κB signaling pathway.[1] Amidrazone derivatives are also recognized for their broad spectrum of biological activities, including anti-inflammatory and antiproliferative effects, primarily through the modulation of key cytokines.[1] This guide focuses on a series of six novel acyl derivatives (designated 2a-2f) that merge the cyclohex-1-ene-1-carboxylic acid backbone with various substituted amidrazones, creating a unique chemical space for therapeutic exploration.
Comparative Biological Efficacy
The synthesized amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid were subjected to a battery of in vitro assays to determine their anti-inflammatory, antiproliferative, and antimicrobial efficacy. The results are summarized in the tables below, providing a clear comparison of their performance.
Anti-inflammatory and Antiproliferative Activity
The anti-inflammatory potential of the derivatives was assessed by measuring their ability to inhibit the secretion of key cytokines (TNF-α, IL-6, and IL-10) in mitogen-stimulated peripheral blood mononuclear cells (PBMCs). Their antiproliferative effects were also evaluated against these same cells.
Table 1: Comparative Anti-inflammatory and Antiproliferative Efficacy of Amidrazone Derivatives (2a-2f)
| Compound | R¹ Substituent | R² Substituent | Inhibition of TNF-α (% at 100 µg/mL) | Inhibition of IL-6 (% at 100 µg/mL) | Inhibition of IL-10 (% at 100 µg/mL) | Antiproliferative Activity (% Inhibition at 100 µg/mL) |
| 2a | 2-pyridyl | 4-chlorophenyl | ~50% | Not significant | Not significant | >50% (more effective than ibuprofen) |
| 2b | 2-pyridyl | 2-pyridyl | ~99% | ~92% | ~98% | Not specified as most potent |
| 2c | 2-pyridyl | 4-methylphenyl | Not specified as most potent | Not significant | Not significant | Not specified as most potent |
| 2d | 2-pyridyl | 4-nitrophenyl | Not specified as most potent | Not significant | Not significant | >50% (more effective than ibuprofen) |
| 2e | 4-chlorophenyl | 4-chlorophenyl | Not specified as most potent | Not significant | Not significant | Not specified as most potent |
| 2f | 2-pyridyl | 2,4-dichlorophenyl | ~81% (consistent across all doses) | Not significant | Not significant | >50% (more effective than ibuprofen) |
| Ibuprofen | - | - | Not specified | Not specified | Not specified | <50% |
Data synthesized from a study on new amidrazone derivatives containing cyclohex-1-ene-1-carboxylic acid.[1]
Antimicrobial Activity
The antimicrobial efficacy of the compounds was determined by their minimum inhibitory concentration (MIC) against a panel of bacterial and fungal strains.
Table 2: Comparative Antimicrobial Efficacy (MIC in µg/mL) of Amidrazone Derivatives (2a-2f)
| Compound | Staphylococcus aureus | Mycobacterium smegmatis | Escherichia coli | Yersinia enterocolitica | Klebsiella pneumoniae | Candida albicans |
| 2a | >256 | >256 | >256 | >256 | >256 | >256 |
| 2b | >256 | >256 | 256 | 64 | 256 | >256 |
| 2c | 128 | 128 | >256 | >256 | >256 | >256 |
| 2d | >256 | >256 | >256 | >256 | >256 | >256 |
| 2e | >256 | >256 | >256 | >256 | >256 | >256 |
| 2f | >256 | >256 | >256 | 128 | >256 | 256 |
Data synthesized from a study on new amidrazone derivatives containing cyclohex-1-ene-1-carboxylic acid.[1]
Structure-Activity Relationship (SAR) Analysis
The observed biological activities of the amidrazone derivatives allow for the elucidation of key structure-activity relationships:
-
Crucial Role of the 2-pyridyl Substituent (R¹): The presence of a 2-pyridyl group at the R¹ position appears to be critical for both antiproliferative and antibacterial activities.[1]
-
Enhancement of Antiproliferative Activity: The antiproliferative effects are further enhanced by the presence of a 4-nitrophenyl or 4-methylphenyl substituent at the R² position.[1] The double bond within the cyclohex-1-ene ring also contributes positively to this activity.[1]
-
Potent Cytokine Inhibition: For broad and potent inhibition of pro-inflammatory cytokines (TNF-α, IL-6, and IL-10), the presence of two pyridyl substituents at both R¹ and R² positions (as in compound 2b ) is the most effective configuration.[1]
-
Selective TNF-α Inhibition: Compound 2f , with a 2,4-dichlorophenyl group at R², demonstrated strong and consistent inhibition of TNF-α across all tested concentrations, suggesting that specific substitution patterns can lead to selective cytokine modulation.[1]
-
Influence of Cyclohexane Ring Saturation: Saturation of the cyclohexane ring generally enhances the inhibitory effect on TNF-α levels.[1]
Mechanistic Insights: The NF-κB Signaling Pathway
The anti-inflammatory effects of these compounds are likely mediated, at least in part, through the inhibition of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.[2][3] Its activation is a central event in the inflammatory response.[4] Inhibition of this pathway would lead to a downstream reduction in the production of these inflammatory mediators, consistent with the experimental observations.
Caption: Simplified NF-κB signaling pathway in inflammation.
Experimental Methodologies
To ensure the reproducibility and validation of the presented findings, detailed protocols for the key biological assays are provided below.
Synthesis of Amidrazone Derivatives (General Procedure)
The synthesis of the target amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid is a critical first step for any comparative study.
Caption: General synthesis workflow for the amidrazone derivatives.
In Vitro Anti-inflammatory and Antiproliferative Assays
1. Peripheral Blood Mononuclear Cell (PBMC) Isolation:
-
Dilute whole blood from healthy donors 1:1 with sterile phosphate-buffered saline (PBS).[5]
-
Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque).[5]
-
Centrifuge at 1000 x g for 20 minutes at room temperature with the brake off.[5]
-
Aspirate the PBMC layer (the "buffy coat") and transfer to a new tube.[6]
-
Wash the cells with PBS and centrifuge at 300g for 10 minutes. Repeat the wash step.[6]
-
Resuspend the PBMC pellet in complete culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics).
2. Cytokine Release Assay:
-
Plate the isolated PBMCs in a 96-well plate at a density of 2 x 10^5 cells per well.[7]
-
Add the test compounds at various concentrations. Include appropriate vehicle controls and a positive control (e.g., lipopolysaccharide, LPS).[7]
-
Incubate the plate for 24-48 hours in a humidified incubator at 37°C with 5% CO₂.[7][8]
-
After incubation, centrifuge the plate and collect the supernatants.
-
Quantify the concentration of TNF-α, IL-6, and IL-10 in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
3. Antiproliferative Assay (MTT Assay):
-
Seed PBMCs in a 96-well plate at a density of 1 x 10^5 to 5 x 10^5 cells per well.[9]
-
Add serial dilutions of the test compounds and incubate for 24-48 hours.[9]
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[10]
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11][12]
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[13]
-
Measure the absorbance at 570 nm using a microplate reader.[10][13]
-
Calculate the percentage of cell viability relative to the untreated control cells.
Antimicrobial Assay (Minimum Inhibitory Concentration - MIC)
1. Preparation of Inoculum:
-
Prepare a bacterial or fungal suspension in a suitable broth and adjust the turbidity to a 0.5 McFarland standard.[14]
2. Broth Microdilution Method:
-
Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing Mueller-Hinton broth.[14][15]
-
Inoculate each well with the prepared microbial suspension.[14]
-
Include a positive control (broth with microorganisms, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[16]
Conclusion and Future Directions
The amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid presented in this guide demonstrate significant and varied biological activities. Compound 2b emerges as a potent and broad-spectrum anti-inflammatory agent, while compound 2f shows promise as a selective TNF-α inhibitor. The antiproliferative activity of compounds 2a , 2d , and 2f surpasses that of ibuprofen, highlighting their potential in this therapeutic area. The antimicrobial data, although modest for most derivatives, indicates that compound 2b has notable activity against Y. enterocolitica.
The structure-activity relationships delineated here provide a rational basis for the future design of more potent and selective analogs. Further investigations should focus on in vivo efficacy studies of the most promising candidates and a more detailed exploration of their mechanism of action, including their effects on the NF-κB signaling pathway and other inflammatory cascades. The detailed protocols provided herein offer a standardized framework for such future research endeavors.
References
-
Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. Available at: [Link]
-
The Nuclear Factor NF-κB Pathway in Inflammation. PMC - NIH. Available at: [Link]
-
Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids. Arzneimittelforschung. Available at: [Link]
-
The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC - NIH. Available at: [Link]
-
Preparation of blood and PBMC for cytokine secretion. ResearchGate. Available at: [Link]
-
How to set up a MTT assay for PBMC? ResearchGate. Available at: [Link]
-
The NF-kB Signaling Pathway. Creative Diagnostics. Available at: [Link]
-
Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. Available at: [Link]
-
Synthesis and anti-inflammatory activity of some benzimidazole-2-carboxylic acids. ResearchGate. Available at: [Link]
-
NF-κB: a key role in inflammatory diseases. Journal of Clinical Investigation. Available at: [Link]
-
Preparation of blood and PBMC for cytokine secretion. EUNCL. Available at: [Link]
-
The minimum inhibitory concentration of antibiotics. BMG LABTECH. Available at: [Link]
-
Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. Available at: [Link]
-
Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. Available at: [Link]
-
Synthesis and antiinflammatory and analgesic activity of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and related compounds. PubMed. Available at: [Link]
-
NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology. Available at: [Link]
-
How to isolate PBMCs from whole blood using density gradient centrifugation. Cellular Technology Limited. Available at: [Link]
-
NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. Available at: [Link]
-
13.5A: Minimal Inhibitory Concentration (MIC). Biology LibreTexts. Available at: [Link]
-
DEVELOPMENT OF CYTOKINE RELEASE ASSAY AS A PREDICTION OF IMMUNOSAFETY. University of Helsinki. Available at: [Link]
-
Cell Viability Assays. NCBI Bookshelf. Available at: [Link]
-
Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC Publishing. Available at: [Link]
-
Synthesis and Characterization of N-(Arylcarbamothioyl)-cyclohexanecarboxamide Derivatives: The Crystal Structure of N-(Naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide. MDPI. Available at: [Link]
-
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. Available at: [Link]
-
Synthesis, Antioxidant, and Anti-inflammatory Activity of Morpholine Mannich base of AMACs ((2E, 6E)-2-({4-hydroxy-3 - Journal of Applied Pharmaceutical Science. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
N-arylanthranilic acid derivatives with anti-inflammatory activity. ResearchGate. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JCI - NF-κB: a key role in inflammatory diseases [jci.org]
- 5. reprocell.com [reprocell.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. DSpace [helda.helsinki.fi]
- 8. brd.nci.nih.gov [brd.nci.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. atcc.org [atcc.org]
- 11. researchhub.com [researchhub.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. youtube.com [youtube.com]
- 15. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio.libretexts.org [bio.libretexts.org]
Comparative Guide to the Structure-Activity Relationship of 2-(Tert-butylcarbamoyl)cyclohexanecarboxylic Acid Analogs as Soluble Epoxide Hydrolase Inhibitors
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 2-(tert-butylcarbamoyl)cyclohexanecarboxylic acid, a scaffold with significant potential in the development of soluble epoxide hydrolase (sEH) inhibitors. We will delve into the rationale behind experimental design, compare the performance of various structural modifications with supporting data from analogous series, and provide detailed experimental protocols for researchers in drug discovery and development.
Introduction: Targeting Soluble Epoxide Hydrolase
Soluble epoxide hydrolase (sEH) is a critical enzyme in the arachidonic acid cascade, responsible for the hydrolysis of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active dihydroxyeicosatrienoic acid (DHET) counterparts.[1] By inhibiting sEH, the endogenous levels of EETs can be elevated, offering a promising therapeutic strategy for a range of cardiovascular and inflammatory diseases, including hypertension, atherosclerosis, and pain.[2][3]
The core of many potent sEH inhibitors is a urea or amide pharmacophore that mimics the transition state of the epoxide ring-opening reaction.[1][4] These inhibitors typically feature hydrophobic moieties that occupy specific pockets within the L-shaped active site of the enzyme.[4] The this compound scaffold represents a promising class of such inhibitors, combining a central amide pharmacophore with a substituted cyclohexyl ring system. Understanding the SAR of this scaffold is crucial for optimizing potency, selectivity, and pharmacokinetic properties.
The this compound Scaffold: A Framework for Potent sEH Inhibition
The this compound scaffold contains several key features that can be systematically modified to probe the SAR:
-
The Cyclohexyl Ring: This lipophilic group is expected to occupy a hydrophobic pocket in the sEH active site. Its stereochemistry and substitution pattern are critical for optimal binding.
-
The Amide Pharmacophore: The amide bond is designed to interact with the catalytic triad of the enzyme, typically forming hydrogen bonds with key residues such as Tyr381, Tyr465, and Asp333.[2][4]
-
The Tert-butyl Group: This bulky hydrophobic group is positioned to interact with another hydrophobic region of the active site.
-
The Carboxylic Acid: The presence and position of the carboxylic acid group can significantly influence solubility, metabolic stability, and binding orientation.
Structure-Activity Relationship (SAR) Analysis of Analogous Compounds
While a dedicated SAR study on the exact this compound scaffold is not extensively available in the public domain, we can infer the SAR from closely related cycloalkylamide and cyclohexylurea derivatives that have been thoroughly investigated as sEH inhibitors. The following analysis is a synthesis of these findings, providing a predictive framework for the optimization of the target scaffold.
Impact of the Cyclohexyl Ring and its Substituents
The hydrophobicity and size of the cycloalkane ring are crucial for potent sEH inhibition. Studies on cycloalkylamide derivatives have shown that a C6 ring (cyclohexane) is the minimum requirement for reasonable inhibitory activity.[5][6] Smaller rings like cyclopropane and cyclopentane result in a significant loss of potency.[6]
The position of substituents on the cyclohexyl ring also plays a critical role. For instance, in a series of 4-(methoxycarbonyl)-cyclohexanecarboxamides, the ester group at the 4-position was found to be effective for potent inhibition, whereas an ester at the 2-position, being closer to the primary amide pharmacophore, was detrimental to activity.[5] This suggests that bulky or polar groups at the 2-position of the cyclohexyl ring in our target scaffold might interfere with the optimal binding of the amide to the catalytic site.
The stereochemistry of the cyclohexyl ring is another important factor. In a study of 1,4-disubstituted cyclohexane-containing urea inhibitors, both cis and trans isomers showed similar high potencies, but the trans isomers exhibited greater metabolic stability in human liver microsomes.[7] This highlights the importance of synthesizing and evaluating stereoisomers separately.
Modifications of the Amide and Tert-butyl Groups
The amide group is a key pharmacophore, and its replacement or modification can have a significant impact on activity. In general, urea-based inhibitors tend to be more potent than their corresponding amide analogs, though amides often exhibit improved physicochemical properties such as solubility.[1][8]
Regarding the N-substituent, bulky, hydrophobic groups are generally favored. The tert-butyl group in the target scaffold is a good example. While direct comparisons are limited, studies on related N-substituted ureas and amides show that large hydrophobic groups like adamantyl or bulky aryl groups often lead to high potency.[9][10] It is likely that the tert-butyl group occupies a similar hydrophobic pocket.
The Role of the Carboxylic Acid Moiety
The carboxylic acid group can have a dual role. It can introduce a polar handle to improve aqueous solubility, a common challenge with early lipophilic sEH inhibitors.[7] However, its position and charge state can also influence binding. In a study of 4-(3-cyclohexylureido)-carboxylic acids, the length of the alkyl chain connecting the carboxylic acid to the urea moiety was found to be critical for activity, with longer chains sometimes leading to alternative binding modes within the active site.[4][11] For the this compound scaffold, the proximity of the carboxylic acid to the primary amide pharmacophore could potentially lead to intramolecular hydrogen bonding, which may destabilize the binding to the enzyme.[2] Esterification of the carboxylic acid is a common strategy to mitigate this and can sometimes lead to increased potency.[2]
Comparative Data of Analogous sEH Inhibitors
The following table summarizes the inhibitory potencies of representative cycloalkylamide and cyclohexylurea sEH inhibitors from the literature. This data, while not directly from the target scaffold, provides valuable insights into the SAR trends discussed above.
| Compound/Analog Type | Modification | Target Enzyme | IC50 (nM) | Reference |
| Cyclohexylureas | N,N'-Dicyclohexylurea (DCU) | Murine sEH | 22 | [9] |
| N-Adamantyl-N'-cyclohexylurea (ACU) | Human sEH | ~5 | [3] | |
| trans-4-[4-(3-adamantan-1-ylureido)cyclohexyloxy]benzoic acid (t-AUCB) | Human sEH | 1.3 | [7] | |
| Cycloalkylamides | 4-(methoxycarbonyl)cyclohexane-1-carboxamide derivative | Benzylamide | Human sEH | 32 |
| 2-(methoxycarbonyl)cyclohexane-1-carboxamide derivative | Benzylamide | Human sEH | >10,000 | |
| Adamantylamide derivative | - | Human sEH | ~10-20 fold less potent than urea analog |
Experimental Methodologies
To enable researchers to evaluate their own this compound analogs, we provide a detailed protocol for a common and sensitive in vitro sEH inhibition assay.
In Vitro sEH Inhibition Assay (Fluorescence-Based)
This assay measures the enzymatic activity of recombinant human sEH by monitoring the hydrolysis of a non-fluorescent substrate, cyano(6-methoxy-2-naphthalenyl)methyl trans-((3-phenyl)oxiranyl)methyl carbonate (CMNPC), to a highly fluorescent product, 6-methoxy-2-naphthaldehyde (6MNA).
Materials:
-
Recombinant human sEH
-
sEH assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL bovine serum albumin)
-
CMNPC substrate
-
Test compounds (dissolved in DMSO)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: 330 nm, Emission: 465 nm)
Step-by-Step Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM. Then, create intermediate dilutions in the sEH assay buffer. The final concentration of DMSO in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
Enzyme Preparation: Dilute the recombinant human sEH in cold sEH assay buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Assay Setup:
-
Add 100 µL of sEH assay buffer to each well of a 96-well black microplate.
-
Add 1 µL of the diluted test compound or DMSO (for control wells) to the respective wells.
-
Add 20 µL of the diluted sEH enzyme solution to all wells except the "no enzyme" control wells.
-
Incubate the plate at 30°C for 5 minutes to allow the compounds to interact with the enzyme.
-
-
Reaction Initiation:
-
Prepare a working solution of the CMNPC substrate in the assay buffer.
-
Initiate the enzymatic reaction by adding 20 µL of the CMNPC solution to each well.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a pre-warmed (30°C) fluorescence plate reader.
-
Measure the increase in fluorescence intensity (Excitation: 330 nm, Emission: 465 nm) over time (e.g., every minute for 15-30 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence intensity versus time curve) for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Diagram of Key SAR Findings for Cyclohexyl-based sEH Inhibitors:
Caption: Workflow for the fluorescence-based sEH inhibition assay.
Conclusion
The this compound scaffold holds considerable promise for the development of novel sEH inhibitors. Based on the analysis of analogous compound series, key structural modifications can be proposed to optimize the inhibitory potency and drug-like properties of these molecules. Specifically, maintaining the hydrophobicity of the cyclohexyl ring, exploring the trans stereochemistry of disubstituted analogs, and carefully considering the position and potential esterification of the carboxylic acid moiety are critical for advancing this chemical series. The provided experimental protocol offers a robust method for evaluating the efficacy of newly synthesized analogs, enabling a data-driven approach to the design of next-generation sEH inhibitors for the treatment of cardiovascular and inflammatory diseases.
References
-
Kim, I. W., et al. (2004). Human soluble epoxide hydrolase: Structural basis of inhibition by 4-(3-cyclohexylureido)-carboxylic acids. Proteins: Structure, Function, and Bioinformatics, 58(3), 698-707. [Link]
-
Gomez, G. A., et al. (2004). Human soluble epoxide hydrolase: structural basis of inhibition by 4-(3-cyclohexylureido)-carboxylic acids. Journal of medicinal chemistry, 47(20), 4849-4857. [Link]
-
Morisseau, C., et al. (1999). Potent urea and carbamate inhibitors of soluble epoxide hydrolases. Proceedings of the National Academy of Sciences, 96(16), 8849-8854. [Link]
-
Li, R., et al. (2021). Discovery of soluble epoxide hydrolase inhibitors through DNA-encoded library technology (ELT). Bioorganic & Medicinal Chemistry, 41, 116216. [Link]
-
Kim, I. W., et al. (2005). Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors. Journal of Medicinal Chemistry, 48(8), 2914-2925. [Link]
-
Kim, I. W., et al. (2011). Structure activity relationships of cycloalkylamide derivatives as inhibitors of the soluble epoxide hydrolase. Journal of Medicinal Chemistry, 54(6), 1846-1859. [Link]
-
Shen, H. C., & Hammock, B. D. (2022). Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. Journal of Medicinal Chemistry, 65(1), 13-43. [Link]
-
Hwang, S. H., et al. (2021). General SAR for amide and urea-based sEH inhibitors. ResearchGate. [Link]
-
Kim, I. W., et al. (2007). Optimization of Amide-Based Inhibitors of Soluble Epoxide Hydrolase with Improved Water Solubility. Journal of Medicinal Chemistry, 50(22), 5435-5445. [Link]
-
Shen, H. C. (2012). Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications. Journal of Medicinal Chemistry, 55(17), 7392-7408. [Link]
-
Chen, G., et al. (2023). Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflammatory diseases. Journal of Medicinal Chemistry, 66(5), 3447-3464. [Link]
-
Jones, P. D., et al. (2006). Synthesis and SAR of conformationally restricted inhibitors of soluble epoxide hydrolase. Bioorganic & Medicinal Chemistry Letters, 16(21), 5649-5652. [Link]
-
Hwang, S. H., et al. (2018). Further Exploration of the Structure-Activity Relationship of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors. Journal of Medicinal Chemistry, 61(15), 6649-6663. [Link]
-
Kim, I. W., et al. (2011). Structure-activity relationships of cycloalkylamide derivatives as inhibitors of the soluble epoxide hydrolase. Journal of medicinal chemistry, 54(6), 1846-1859. [Link]
Sources
- 1. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR of conformationally restricted inhibitors of soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Further Exploration of the Structure-Activity Relationship of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human soluble epoxide hydrolase: Structural basis of inhibition by 4-(3-cyclohexylureido)-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure activity relationships of cycloalkylamide derivatives as inhibitors of the soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of cycloalkylamide derivatives as inhibitors of the soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of Amide-Based Inhibitors of Soluble Epoxide Hydrolase with Improved Water Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human soluble epoxide hydrolase: structural basis of inhibition by 4-(3-cyclohexylureido)-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of 2-(Tert-butylcarbamoyl)cyclohexanecarboxylic Acid in Biological Assays
Introduction: The Quest for Selective sEH Inhibitors
The enzyme soluble epoxide hydrolase (sEH) has emerged as a critical therapeutic target for a range of inflammatory and cardiovascular diseases.[1][2] By metabolizing anti-inflammatory epoxyeicosatrienoic acids (EETs) into their less active diol counterparts, sEH plays a pivotal role in regulating inflammation, blood pressure, and pain.[1][2][3] Consequently, the development of potent and selective sEH inhibitors is an area of intense research.
This guide focuses on a putative sEH inhibitor, 2-(Tert-butylcarbamoyl)cyclohexanecarboxylic acid . While direct biological data for this specific compound is not extensively published, its structural features—a carboxylic acid for potential interaction with the catalytic triad and a bulky hydrophobic tert-butyl group to occupy a hydrophobic pocket in the enzyme's active site—suggest a potential inhibitory activity against sEH.[4]
As with any potential therapeutic agent, selectivity is paramount. Cross-reactivity with other enzymes, particularly those within the arachidonic acid cascade such as cyclooxygenases (COX) and lipoxygenases (LOX), can lead to unintended side effects.[5] This guide provides a framework for researchers to evaluate the cross-reactivity of this compound, comparing its hypothetical performance against a well-characterized sEH inhibitor and a common non-steroidal anti-inflammatory drug (NSAID). We will detail the necessary experimental protocols and data interpretation to build a comprehensive selectivity profile.
The Rationale for Cross-Reactivity Screening
The arachidonic acid cascade is a complex network of enzymatic pathways that produce a variety of bioactive lipids, including prostaglandins, leukotrienes, and EETs. While sEH inhibitors aim to increase the levels of beneficial EETs, off-target inhibition of COX or LOX enzymes can disrupt the delicate balance of this cascade, potentially leading to gastrointestinal or cardiovascular side effects. Therefore, a thorough cross-reactivity assessment is a critical step in the preclinical development of any novel sEH inhibitor.
Below is a diagram illustrating the experimental workflow for assessing the selectivity of a putative sEH inhibitor.
Caption: Experimental workflow for assessing the selectivity of a putative sEH inhibitor.
Experimental Protocols
To objectively assess the cross-reactivity of this compound, a series of well-defined in vitro enzyme inhibition assays should be performed.
Primary Target Assay: Soluble Epoxide Hydrolase (sEH) Inhibition
The potency of the test compound against its intended target, human sEH, is determined using a fluorescence-based assay. This assay measures the hydrolysis of a non-fluorescent substrate into a highly fluorescent product.[3][6]
Step-by-Step Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Create a serial dilution series in assay buffer (e.g., 100 mM sodium phosphate, pH 7.4, with 0.1 mg/mL bovine serum albumin) to achieve final concentrations ranging from 1 nM to 100 µM.
-
Enzyme and Substrate: Use recombinant human sEH. The substrate, (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), is a common choice.[6]
-
Assay Procedure (96-well plate format):
-
Add 2 µL of each compound dilution to respective wells.
-
Add 178 µL of assay buffer.
-
Add 10 µL of recombinant human sEH enzyme solution.
-
Incubate for 5 minutes at 30°C.
-
Initiate the reaction by adding 10 µL of the PHOME substrate.
-
-
Data Acquisition: Measure the increase in fluorescence intensity over time using a fluorescence plate reader with excitation at 330 nm and emission at 465 nm.[3][6]
-
Data Analysis: Calculate the rate of reaction for each compound concentration. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Cross-Reactivity Assays: COX-1 and COX-2 Inhibition
To assess off-target effects on the cyclooxygenase pathway, commercially available colorimetric or fluorescent COX inhibitor screening assays are recommended. These assays typically measure the peroxidase component of COX activity.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound as described for the sEH assay.
-
Enzyme and Substrate: Use purified ovine or human COX-1 and COX-2 enzymes. A common chromogenic substrate is N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).
-
Assay Procedure (96-well plate format):
-
Add test compound, assay buffer, and heme to the wells.
-
Add the respective COX-1 or COX-2 enzyme to initiate the reaction.
-
Incubate for a specified time at room temperature.
-
Add arachidonic acid to start the peroxidase reaction, followed by the colorimetric substrate.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 590 nm) using a microplate reader.
-
Data Analysis: Calculate the IC50 values as described for the sEH assay.
Cross-Reactivity Assay: 5-Lipoxygenase (5-LOX) Inhibition
Inhibition of 5-LOX, a key enzyme in the leukotriene pathway, can be assessed using a colorimetric or chemiluminescence-based assay that measures the formation of 5-hydroperoxyeicosatetraenoic acid (5-HPETE) or subsequent leukotrienes.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound.
-
Enzyme and Substrate: Use recombinant human 5-LOX and arachidonic acid as the substrate.
-
Assay Procedure: The specific steps will vary depending on the commercial kit used. Generally, the enzyme, substrate, and test compound are incubated together, and the product formation is measured.
-
Data Acquisition: Measure the output signal (absorbance or luminescence) with a microplate reader.
-
Data Analysis: Determine the IC50 values as previously described.
Comparative Data Analysis
The selectivity of this compound can be quantified by comparing its IC50 values against the primary target and the off-targets. This data should be presented alongside data for control compounds to provide context.
Table 1: Comparative Inhibitory Activity (IC50 Values)
| Compound | sEH (nM) | COX-1 (nM) | COX-2 (nM) | 5-LOX (nM) |
| This compound | Hypothetical Value | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| trans-4-[4-(3-Adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (t-AUCB) | ~1-5 | >10,000 | >10,000 | >10,000 |
| Ibuprofen | >50,000 | ~1,000 | ~10,000 | >50,000 |
Note: The values for t-AUCB and Ibuprofen are representative values from the literature and may vary depending on assay conditions.[1]
Selectivity Index:
A key metric for quantifying selectivity is the Selectivity Index (SI), calculated as:
SI = IC50 (Off-Target) / IC50 (Primary Target)
A higher SI value indicates greater selectivity for the primary target. For a promising sEH inhibitor, the SI for COX-1, COX-2, and 5-LOX should be significantly greater than 1, ideally in the hundreds or thousands.
Interpreting the Results and Future Directions
The hypothetical data in Table 1 would be used to position this compound within the landscape of sEH inhibitors. If the experimental results show a low nanomolar IC50 for sEH and IC50 values for the off-targets that are several orders of magnitude higher, this would suggest that the compound is a potent and selective sEH inhibitor.
The following diagram illustrates the desired selectivity profile for a novel sEH inhibitor.
Caption: Desired selectivity profile of a novel sEH inhibitor.
Should this compound prove to be a potent and selective sEH inhibitor in these initial in vitro assays, further studies would be warranted. These would include:
-
In-cell and in vivo efficacy studies: To confirm its biological activity in a more complex physiological environment.
-
Pharmacokinetic profiling: To assess its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Broader off-target screening: To evaluate its activity against a wider panel of receptors and enzymes to identify any other potential cross-reactivities.
By following the systematic approach outlined in this guide, researchers can build a robust data package to support the continued development of this compound as a potential therapeutic agent.
References
-
Shen, H. C., & Ding, C. Z. (2010). Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications. Journal of Medicinal Chemistry, 53(16), 5675-5688. [Link]
-
Gomez, L., et al. (2018). Screening and Biological Evaluation of Soluble Epoxide Hydrolase Inhibitors: Assessing the Role of Hydrophobicity in the Pharmacophore-Guided Search of Novel Hits. Journal of Chemical Information and Modeling, 58(11), 2344-2355. [Link]
-
Screening and Biological Evaluation of Soluble Epoxide Hydrolase Inhibitors: Assessing the Role of Hydrophobicity in the Pharmacophore-Guided Search of Novel Hits. ACS Publications. [Link]
-
Soluble Epoxide Hydrolase Inhibitor Screening Assay Kit. Bertin Bioreagent. [Link]
-
Zhang, L., et al. (2013). Inhibition of soluble epoxide hydrolase enhances the anti-inflammatory effects of aspirin and 5-lipoxygenase activation protein inhibitor in a murine model. PLoS One, 8(5), e65123. [Link]
-
Shen, H. C. (2019). Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. Molecules, 24(18), 3362. [Link]
-
Reaction Mechanism of Soluble Epoxide Hydrolase: Insights from Molecular Dynamics Simulations. ACS Publications. [Link]
-
Small Molecule Soluble Epoxide Hydrolase Inhibitors in Multitarget and Combination Therapies for Inflammation and Cancer. MDPI. [Link]
-
Discovery of Soluble Epoxide Hydrolase Inhibitors Using High-Throughput Screening. Agilent. [Link]
Sources
- 1. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Soluble Epoxide Hydrolase Inhibitor Screening Assay Kit - Assay Kits - CAT N°: 10011671 [bertin-bioreagent.com]
- 4. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of soluble epoxide hydrolase enhances the anti-inflammatory effects of aspirin and 5-lipoxygenase activation protein inhibitor in a murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
Benchmarking Novel Soluble Epoxide Hydrolase Inhibitors: A Comparative Guide for Drug Development Professionals
This guide provides a comprehensive framework for benchmarking novel chemical entities targeting soluble epoxide hydrolase (sEH), a critical enzyme in the metabolism of anti-inflammatory lipid mediators. For the purpose of this illustrative guide, we will focus on the well-characterized inhibitor, 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (TPPU) , and compare its performance against other established sEH inhibitors. The methodologies and principles outlined herein are broadly applicable to the evaluation of other novel sEH modulators, such as 2-(Tert-butylcarbamoyl)cyclohexanecarboxylic acid and its analogs.
Introduction: The Therapeutic Promise of Soluble Epoxide Hydrolase Inhibition
Soluble epoxide hydrolase (sEH) is a key enzyme in the arachidonic acid cascade, responsible for the degradation of epoxyeicosatrienoic acids (EETs).[1][2][3] EETs are lipid signaling molecules with potent anti-inflammatory, vasodilatory, and analgesic properties.[4][5][6][7] By hydrolyzing EETs to their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs), sEH effectively dampens these beneficial effects.[1][8][9] Consequently, the inhibition of sEH has emerged as a promising therapeutic strategy for a multitude of inflammatory and cardiovascular diseases, including hypertension, atherosclerosis, and neuropathic pain.[3][5][6][8][10]
The development of potent and selective sEH inhibitors is an active area of research.[1][5][10] Novel chemical entities must be rigorously benchmarked against existing inhibitors to ascertain their therapeutic potential. This guide provides a systematic approach to this comparative analysis, focusing on in vitro potency, cellular efficacy, and pharmacokinetic properties.
The Arachidonic Acid Signaling Pathway and the Role of sEH
The metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases leads to the formation of four regioisomers of EETs. These molecules exert their biological effects through various downstream signaling pathways, contributing to the resolution of inflammation and maintenance of cardiovascular homeostasis. The enzymatic action of sEH represents a critical control point in this pathway, making it an attractive target for therapeutic intervention.
Caption: Simplified Arachidonic Acid Signaling Pathway.
Comparative Analysis of sEH Inhibitors
A thorough evaluation of a novel sEH inhibitor requires a direct comparison with well-established compounds. This section provides a comparative overview of TPPU against other notable sEH inhibitors, focusing on key performance metrics.
| Inhibitor | Chemical Class | IC50 (human sEH) | IC50 (murine sEH) | Oral Bioavailability (Species) | Key Features & References |
| TPPU | Piperidyl Urea | 3.7 nM | - | High (Monkey) | Good pharmacokinetic profile.[6][11] |
| trans-AUCB | Adamantyl Urea | 1.3 nM | 8 nM | 98% (Dog) | Potent and orally bioavailable.[7][10][11][12] |
| AR9281 (APAU) | Piperidyl Urea | 13.8 nM | 1.7 nM | - | Advanced to clinical trials.[2][11] |
| AUDA | Adamantyl Urea | 69 nM | 18 nM | Low | Early generation inhibitor, widely used as a research tool.[7][10][11] |
| GSK2256294A | Triazine derivative | 27 pM | 189 pM | High (Human) | Highly potent, developed for clinical investigation.[11][13] |
IC50 values can vary between different assay conditions and laboratories.
Experimental Protocols for Benchmarking sEH Inhibitors
To ensure data integrity and facilitate cross-study comparisons, standardized and well-validated assays are paramount. This section details a robust in vitro protocol for determining the inhibitory potency of novel compounds against sEH.
In Vitro sEH Inhibition Assay (Fluorometric)
This assay measures the enzymatic activity of recombinant sEH by monitoring the hydrolysis of a fluorogenic substrate. The decrease in signal in the presence of an inhibitor allows for the determination of its IC50 value.
Workflow for In Vitro sEH Inhibition Assay:
Caption: Experimental workflow for the in vitro sEH inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and a series of dilutions in assay buffer.
-
Dilute recombinant human sEH to the desired concentration in assay buffer.
-
Prepare the fluorogenic substrate solution in an appropriate solvent. Commercially available kits often provide optimized reagents and protocols.[14][15][16][17]
-
-
Assay Procedure:
-
Add a small volume of the test compound dilutions to the wells of a 96-well plate. Include wells for positive (no inhibitor) and negative (no enzyme) controls.
-
Add the diluted sEH enzyme to all wells except the negative control.
-
Pre-incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), protected from light.
-
-
Data Analysis:
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the chosen substrate.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Cell-Based sEH Activity Assay
To assess the efficacy of inhibitors in a more physiologically relevant context, cell-based assays are crucial. These assays measure the ability of a compound to inhibit sEH activity within intact cells.
Principle:
Cell-based sEH assays typically involve the use of cell lines that endogenously express sEH or have been engineered to overexpress the enzyme.[18][19] The cells are treated with the test compound, and the sEH activity is then measured, often by quantifying the conversion of a substrate to its product using techniques like fluorescence polarization or ELISA.[18][19]
Key Considerations for Cell-Based Assays:
-
Cell Permeability: This assay format inherently assesses the ability of the compound to cross the cell membrane and reach its intracellular target.
-
Metabolic Stability: The observed potency in a cell-based assay can be influenced by the metabolic stability of the compound within the cellular environment.
-
Off-Target Effects: Cellular assays provide an opportunity to observe potential off-target effects or cytotoxicity of the compound.
Pharmacokinetic Profiling
A potent inhibitor with poor pharmacokinetic properties is unlikely to succeed as a therapeutic agent. Therefore, early assessment of key pharmacokinetic parameters is essential.
Key Pharmacokinetic Parameters:
-
Absorption: The extent and rate at which the compound enters the systemic circulation. Oral bioavailability is a critical parameter.[7][20]
-
Distribution: The reversible transfer of a compound from the systemic circulation to various tissues.
-
Metabolism: The enzymatic conversion of the compound into other chemical species (metabolites).
-
Excretion: The irreversible removal of the compound and its metabolites from the body.
-
Half-life (T½): The time required for the concentration of the compound in the body to be reduced by half.[21]
In vivo studies in animal models, such as mice or rats, are necessary to determine these parameters.[6][7] The choice of animal model should be carefully considered based on the conservation of the sEH enzyme and its metabolic pathways between the model species and humans.[22]
Conclusion and Future Directions
The systematic benchmarking of novel sEH inhibitors against established compounds is a critical step in the drug discovery and development process. By employing a multi-faceted approach that encompasses in vitro potency, cellular efficacy, and pharmacokinetic profiling, researchers can gain a comprehensive understanding of a compound's therapeutic potential. The methodologies outlined in this guide, using TPPU as an exemplar, provide a robust framework for the evaluation of new chemical entities targeting soluble epoxide hydrolase. Future investigations should also consider in vivo efficacy studies in relevant disease models to further validate the therapeutic promise of lead candidates.
References
- Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade. (2022-04-12).
- Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and N
- Inhibition of soluble epoxide hydrolase modulates inflammation and autophagy in obese adipose tissue and liver: Role for omega-3 epoxides. (2015-01-13).
- Inhibitors of soluble epoxide hydrolase attenuate vascular smooth muscle cell proliferation.
- Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. (2020-12-28). Journal of Medicinal Chemistry.
- Soluble Epoxide Hydrolase as a Therapeutic Target for Pain, Inflammatory and Neurodegener
- Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys. PubMed Central.
- Soluble epoxide hydrolase is a therapeutic target for acute inflamm
- Pharmacokinetic optimization of four soluble epoxide hydrolase inhibitors for use in a murine model of inflamm
- Development of a high throughput cell-based assay for soluble epoxide hydrolase using BacMam technology. (2010-04-01). PubMed.
- Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indic
- Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy.
- Soluble Epoxide Hydrolase Cell-Based Assay Kit. Cayman Chemical.
- Inhibition of soluble epoxide hydrolase modulates inflammation and autophagy in obese adipose tissue and liver: role for omega-3 epoxides. (2015-01-13). PubMed.
- Impact of Soluble Epoxide Hydrolase and Epoxyeicosanoids on Human Health. PubMed Central.
- Examples of advanced sEH inhibitors (1−4)..
- Development of a High Throughput Cell-Based Assay for Soluble Epoxide Hydrolase Using BacMam Technology. Semantic Scholar.
- comparing the pharmacokinetic profiles of different sEH inhibitors. Benchchem.
- Soluble Epoxide Hydrolase Assay Kit (ab240999). Abcam.
- Pharmacokinetics, pharmacodynamics and adverse event profile of GSK2256294, a novel soluble epoxide hydrolase inhibitor. PubMed Central.
- Development of a high-throughput screen for soluble epoxide hydrolase inhibition.
- Soluble Epoxide Hydrolase Inhibitor Screening Assay Kit. Cayman Chemical.
- Soluble Epoxide Hydrolase Inhibitor Screening Assay Kit - 96 Well. Lifev.
- Epoxide Hydrolase | Inhibitors. MedchemExpress.com.
- Potent urea and carbamate inhibitors of soluble epoxide hydrolases. PubMed Central.
- Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors. PubMed Central.
Sources
- 1. Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of Soluble Epoxide Hydrolase and Epoxyeicosanoids on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic optimization of four soluble epoxide hydrolase inhibitors for use in a murine model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Soluble Epoxide Hydrolase as a Therapeutic Target for Pain, Inflammatory and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Soluble epoxide hydrolase is a therapeutic target for acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics, pharmacodynamics and adverse event profile of GSK2256294, a novel soluble epoxide hydrolase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. caymanchem.com [caymanchem.com]
- 15. Soluble Epoxide Hydrolase Assay Kit (ab240999) | Abcam [abcam.com]
- 16. caymanchem.com [caymanchem.com]
- 17. Soluble Epoxide Hydrolase Inhibitor Screening Assay Kit - 96 Well | Lifev [lifev.org]
- 18. Development of a high throughput cell-based assay for soluble epoxide hydrolase using BacMam technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Development of a High Throughput Cell-Based Assay for Soluble Epoxide Hydrolase Using BacMam Technology | Semantic Scholar [semanticscholar.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Potent urea and carbamate inhibitors of soluble epoxide hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigma: A Comparative Guide to Elucidating the Mechanism of Action of 2-(Tert-butylcarbamoyl)cyclohexanecarboxylic Acid
For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a well-characterized therapeutic candidate is paved with rigorous mechanistic studies. This guide provides a comprehensive framework for confirming the mechanism of action of 2-(Tert-butylcarbamoyl)cyclohexanecarboxylic acid, a compound of interest whose biological activity warrants deeper investigation. We will navigate the essential experimental workflows, from initial target identification to downstream pathway analysis, and compare potential findings with established mechanisms of structurally or functionally analogous compounds.
Initial Hypothesis Generation: Clues from Chemical Structure
The structure of this compound itself offers preliminary clues to its potential biological targets. The presence of a carboxylic acid group suggests potential interactions with binding sites that accommodate acidic moieties, such as the active sites of certain enzymes or receptor ligand-binding pockets. The bulky tert-butyl group and the cyclohexyl scaffold contribute to the molecule's lipophilicity and overall shape, which will govern its interactions with protein targets.
One might hypothesize that this compound could act as an enzyme inhibitor, given that many drugs with carboxylic acid functionalities target enzymes.[1][2] For instance, the drug Nitisinone (NTBC), which also contains a cyclohexanedione core, inhibits 4-hydroxyphenylpyruvate dioxygenase.[3] Alternatively, the compound could modulate receptor activity or interfere with protein-protein interactions.
The Crucial First Step: Identifying the Molecular Target
A definitive understanding of a compound's mechanism of action begins with identifying its direct molecular target(s). A multi-pronged approach employing both unbiased and hypothesis-driven methods is recommended for robust target identification.
Unbiased, Proteome-Wide Screening
Chemical Proteomics: This powerful technique aims to identify protein interactors of a small molecule directly from a complex biological sample, such as a cell lysate.[4] A common approach is affinity chromatography, where the compound of interest is immobilized on a solid support (beads) and used to "pull down" its binding partners from the lysate. These captured proteins are then identified by mass spectrometry.
A particularly effective chemical proteomics method for kinase inhibitors, which could be adapted here, is the kinobeads competition binding assay .[4][5][6][7][8] In this assay, cell lysates are incubated with increasing concentrations of the free compound before being exposed to beads coated with broad-spectrum kinase inhibitors.[5] A compound that binds to a particular kinase will compete with the beads, leading to a dose-dependent decrease in the amount of that kinase pulled down. This method can be adapted using a broader affinity matrix to capture a wider range of potential protein targets beyond kinases.
Target Engagement Confirmation in a Cellular Context
Identifying a potential binding partner is only the first step. It is crucial to confirm that the compound engages this target within a living cell. The Cellular Thermal Shift Assay (CETSA) is a gold-standard biophysical assay for verifying target engagement in situ.[9][10][11][12][13]
The principle behind CETSA is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[9][11] In a typical CETSA experiment, cells are treated with the compound or a vehicle control and then heated to various temperatures.[12] After lysis, the soluble protein fraction is separated from the aggregated, denatured proteins. The amount of the target protein remaining in the soluble fraction at each temperature is then quantified, typically by Western blot or mass spectrometry.[10] A shift in the melting curve to a higher temperature in the presence of the compound provides strong evidence of direct target engagement in a physiological environment.[11]
Experimental Workflow 1: Target Identification and Validation
Caption: Workflow for target identification and validation.
Delving Deeper: Characterizing the Functional Consequences
Once a direct target is identified and validated, the next critical phase is to understand the functional consequences of this interaction. This involves characterizing the nature of the binding and its impact on downstream cellular signaling pathways.
Biochemical Validation: Enzyme Inhibition Assays
If the identified target is an enzyme, a series of in vitro biochemical assays are essential to characterize the inhibitory activity of this compound. These assays measure the rate of the enzymatic reaction in the presence of varying concentrations of the inhibitor.[1][14][15]
Key Parameters to Determine:
| Parameter | Description | Significance |
| IC50 | The concentration of an inhibitor required to reduce enzyme activity by 50%. | A primary measure of the inhibitor's potency. |
| Ki | The inhibition constant, representing the dissociation constant of the enzyme-inhibitor complex. | Provides a more absolute measure of binding affinity than IC50. |
| Mode of Inhibition | Competitive, non-competitive, uncompetitive, or mixed. | Elucidates how the inhibitor interacts with the enzyme and its substrate. |
These parameters are determined by measuring enzyme kinetics at different substrate and inhibitor concentrations and fitting the data to established models, such as the Michaelis-Menten and Cheng-Prusoff equations.[16]
Protocol: In Vitro Enzyme Inhibition Assay
-
Reagent Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions to cover a wide concentration range. Prepare assay buffer, substrate, and purified enzyme solutions.
-
Assay Setup: In a microplate, add the assay buffer, the inhibitor at various concentrations (and a vehicle control), and the enzyme. Allow for a pre-incubation period for the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Signal Detection: Measure the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Plot the initial reaction rates against the inhibitor concentrations to determine the IC50 value. Further kinetic experiments varying both substrate and inhibitor concentrations can be performed to determine the Ki and the mode of inhibition.
Mapping the Cellular Response: Phosphoproteomics
To understand how target engagement by this compound affects cellular signaling, a global analysis of protein phosphorylation is highly informative. Phosphorylation is a key post-translational modification that regulates a vast array of cellular processes.[17][18] A change in the phosphorylation status of key proteins can reveal the signaling pathways modulated by the compound.
Mass spectrometry-based phosphoproteomics allows for the identification and quantification of thousands of phosphorylation sites in a single experiment.[19][20] In a typical workflow, cells are treated with the compound, and proteins are extracted and digested into peptides.[21] Phosphopeptides are then enriched from the complex peptide mixture and analyzed by LC-MS/MS.[19] By comparing the phosphoproteomes of compound-treated and control cells, one can identify significantly up- or down-regulated phosphorylation events, thereby mapping the affected signaling pathways.
Experimental Workflow 2: Downstream Pathway Analysis
Caption: Workflow for phosphoproteomic analysis.
Comparative Analysis: Placing the Mechanism in Context
The data gathered from the above experiments will allow for a robust characterization of the mechanism of action of this compound. This new knowledge should then be compared with the mechanisms of other relevant compounds.
Potential Scenarios and Comparative Compounds:
| Potential Mechanism of Action | Comparative Compound(s) | Rationale for Comparison |
| Enzyme Inhibition (e.g., targeting a metabolic enzyme) | Nitisinone (NTBC) | Shares a cyclohexyl core and inhibits an enzyme in a metabolic pathway.[3] |
| Modulation of a Cell Surface Receptor | To be determined based on target identification. | Comparison would focus on receptor subtype selectivity, downstream signaling, and potential for agonism versus antagonism. |
| Inhibition of a Protein Kinase | Dasatinib, Imatinib | Well-characterized kinase inhibitors with established profiles of on- and off-target effects.[4] |
| Disruption of a Protein-Protein Interaction | To be determined based on target identification. | Comparison would involve the specificity of the interaction disrupted and the functional consequences. |
For example, if this compound is found to be a kinase inhibitor, its selectivity profile across the kinome, as determined by a kinobeads assay, can be directly compared to the profiles of known clinical kinase inhibitors. This comparative analysis is crucial for understanding the compound's potential for therapeutic efficacy and off-target effects.
Conclusion
Confirming the mechanism of action of a novel compound like this compound is a systematic process that requires a combination of cutting-edge techniques. By employing an integrated approach of chemical proteomics for target identification, CETSA for in-cell target engagement, biochemical assays for functional characterization, and phosphoproteomics for pathway analysis, researchers can build a comprehensive and validated model of how this molecule exerts its biological effects. This detailed mechanistic understanding is the bedrock upon which successful drug development programs are built.
References
-
Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Methods in Molecular Biology (Vol. 1475, pp. 141-160). [Link]
-
La Tora, S., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2269–2278. [Link]
-
Klaeger, S., et al. (2016). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 15(7), 2203–2213. [Link]
-
Jafari, R., et al. (2014). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 55, 141-161. [Link]
-
Wu, Z., et al. (2023). A basic phosphoproteomic-DIA workflow integrating precise quantification of phosphosites in systems biology. STAR Protocols, 4(2), 102251. [Link]
-
Krassowski, M., et al. (2022). Phosphoproteomics: a valuable tool for uncovering molecular signaling in cancer cells. Journal of Hematology & Oncology, 15(1), 101. [Link]
-
Potel, C. M., et al. (2018). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Scientific Reports, 8(1), 17359. [Link]
-
Biobide. What is an Inhibition Assay?. [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]
-
Pelago Bioscience. CETSA. [Link]
-
BellBrook Labs. (2023). Enzyme Assays: The Foundation of Modern Drug Discovery. [Link]
-
Bantscheff, M., et al. (2017). Optimized chemical proteomics assay for kinase inhibitor profiling. Semantic Scholar. [Link]
-
UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. [Link]
-
Klaeger, S., et al. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Nature Chemical Biology, 19(10), 1238–1247. [Link]
-
Chen, Y. X., et al. (2024). A Rapid One-Pot Workflow for Sensitive Microscale Phosphoproteomics. Journal of Proteome Research, 23(7), 2533–2543. [Link]
-
Li, Y., et al. (2020). An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. Analyst, 145(10), 3583–3590. [Link]
-
Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(10), 2575. [Link]
-
Sobańska, K., et al. (2022). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 27(18), 5853. [Link]
-
Comley, J. C., et al. (1989). Activity, mechanism of action and pharmacokinetics of 2-tert-butylbenzothiazole and CGP 6140 (amocarzine) antifilarial drugs. Tropical Medicine and Parasitology, 40(3), 291-298. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 162483615, Pioxaniliprole. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 307088, 2-[(2,4,6-Trimethylphenyl)carbamoyl]cyclohexane-1-carboxylic acid. [Link]
-
da Silva, J. B. P., et al. (2025). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers in Pharmacology, 16, 1621059. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 5210026, 2-[(Propylamino)carbonyl]cyclohexanecarboxylic acid. [Link]
-
Lock, E. A., et al. (1998). The discovery of the mode of action of 2-(2-nitro-4-trifluoromethylbenzoyl)-1,3-cyclohexanedione (NTBC), its toxicology and development as a drug. Journal of Inherited Metabolic Disease, 21(5), 498-506. [Link]
-
University of Hertfordshire. Pioxaniliprole. [Link]
-
Compendium of Pesticide Common Names. pioxaniliprole data sheet. [Link]
Sources
- 1. blog.biobide.com [blog.biobide.com]
- 2. Activity Measurement of Inhibitors in Ligand-Based Design [creative-enzymes.com]
- 3. From toxicological problem to therapeutic use: the discovery of the mode of action of 2-(2-nitro-4-trifluoromethylbenzoyl)-1,3-cyclohexanedione (NTBC), its toxicology and development as a drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]
- 8. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. annualreviews.org [annualreviews.org]
- 12. news-medical.net [news-medical.net]
- 13. CETSA [cetsa.org]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors - Analyst (RSC Publishing) DOI:10.1039/D0AN00721H [pubs.rsc.org]
- 17. Phosphoproteomics Workflow Explained: From Sample to Data - Creative Proteomics [creative-proteomics.com]
- 18. Phosphoproteomics: a valuable tool for uncovering molecular signaling in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A basic phosphoproteomic-DIA workflow integrating precise quantification of phosphosites in systems biology - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Sample Preparation for Phosphoproteomics: Best Practices and Tips - Creative Proteomics [creative-proteomics.com]
A Researcher's Guide to Ensuring Reproducibility in sEH Inhibition Assays: A Comparative Analysis Centered on Carboxamide Derivatives
This guide provides an in-depth analysis of the factors influencing the reproducibility of experiments involving inhibitors of soluble epoxide hydrolase (sEH), with a specific focus on compounds structurally related to 2-(Tert-butylcarbamoyl)cyclohexanecarboxylic acid. For researchers and drug development professionals, ensuring the reliability and consistency of experimental data is paramount. This document offers a comparative look at alternative sEH inhibitors, detailed experimental protocols, and insights into potential sources of variability, thereby serving as a critical resource for robust drug discovery efforts.
The Critical Role of Soluble Epoxide Hydrolase (sEH) in Disease and Therapeutics
Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of arachidonic acid.[1][2] Specifically, it converts anti-inflammatory epoxyeicosatrienoic acids (EETs) into their less active dihydroxyeicosatrienoic acids (DHETs).[2] By inhibiting sEH, the levels of beneficial EETs can be maintained, which has shown therapeutic potential in a range of conditions including hypertension, inflammation, and pain.[3][4] This has led to the development of numerous sEH inhibitors, many of which are based on urea, carbamate, and amide scaffolds.[2][5]
The compound this compound represents a class of amide-based sEH inhibitors. Its structure, featuring a cyclohexane ring and a carboxamide group, is designed to interact with the active site of the sEH enzyme. The reproducibility of experiments with this and similar molecules is crucial for accurately determining their therapeutic potential.
Navigating the Challenges of Experimental Reproducibility
Several factors can contribute to a lack of reproducibility in in-vitro studies of sEH inhibitors. These can be broadly categorized into compound-specific properties, assay-dependent variables, and general laboratory practices.
Compound-Specific Properties
-
Solubility: Many potent sEH inhibitors suffer from low aqueous solubility, which can significantly impact the accuracy of experimental results.[3] Poorly soluble compounds may precipitate in assay buffers, leading to an underestimation of their true potency.
-
Stability: The chemical stability of an inhibitor in the assay medium is another critical factor. Degradation of the compound over the course of an experiment will lead to inconsistent results.
-
Purity: The presence of impurities can lead to off-target effects or interfere with the assay signal, making it essential to use highly purified compounds.
Assay-Dependent Variables
The choice of assay format can have a profound impact on the observed inhibitor potency and the reproducibility of the data.
-
Biochemical vs. Cell-Based Assays: Biochemical assays, which use purified enzymes, are ideal for determining the direct inhibitory activity (IC50) and binding affinity (Ki) of a compound.[6] However, they do not provide information on cell permeability or metabolism. Cell-based assays offer a more physiologically relevant context but can be influenced by a multitude of cellular factors.[6] Discrepancies between these two assay types are common and can provide valuable insights into a compound's properties.[6]
-
Assay Components and Conditions: Factors such as enzyme concentration, substrate concentration, buffer composition, and incubation time can all influence the outcome of an inhibition assay. It is crucial to carefully optimize and standardize these parameters.
-
High Background Fluorescence: Some test compounds may exhibit intrinsic fluorescence, which can interfere with fluorescent-based assays.[6] Running appropriate controls is necessary to correct for this.[6]
General Laboratory Practices
Even with well-characterized compounds and optimized assays, poor laboratory practices can undermine reproducibility.
-
Inconsistent Pipetting: Inaccurate or inconsistent pipetting can introduce significant errors, particularly in high-throughput screening formats.[6]
-
Cell Culture Conditions: In cell-based assays, variations in cell seeding density, passage number, and media composition can lead to significant differences in experimental outcomes.[7]
-
Data Normalization: The methods used for data normalization and the calculation of IC50 values should be clearly defined and consistently applied.[7]
A Comparative Look at sEH Inhibitors
A variety of sEH inhibitors with different chemical scaffolds have been developed. The following table provides a comparison of key parameters for some of the most well-characterized examples, against which a novel compound like this compound could be benchmarked.
| Inhibitor | Scaffold | Human sEH IC50 (nM) | Key Features | References |
| AUDA | Urea | ~20 | One of the early, potent sEH inhibitors; limited by low oral bioavailability. | [3] |
| t-AUCB | Carbamate | ~1.5 | Highly potent and frequently used as a reference compound in in-vivo studies. | [8] |
| TPPU | Urea | ~3 | Good in-vivo activity and has been investigated in clinical trials. | [1] |
| Compound G1 | Piperidine derivative | 0.05 | A highly potent, picomolar-level inhibitor. | [9] |
| RLC14 | Disulfide-containing | 6.8 | A novel inhibitor that forms a covalent adduct with the enzyme. | [10] |
Experimental Protocols for Ensuring Reproducibility
To minimize variability and ensure the generation of high-quality, reproducible data, the following detailed protocols are recommended.
Protocol 1: Biochemical Assay for sEH Inhibition
This protocol describes a fluorescent-based assay for determining the IC50 of an sEH inhibitor using a purified recombinant human sEH enzyme.
Materials:
-
Recombinant human sEH (HsEH)
-
(3-Phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME) substrate
-
Assay buffer: 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL bovine serum albumin (BSA)
-
Test compound (e.g., this compound)
-
96-well, non-binding surface microplate
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in DMSO to generate a concentration-response curve.
-
Assay Plate Setup:
-
Add 2 µL of the diluted test compound or DMSO (for control wells) to the appropriate wells of the microplate.
-
Add 100 µL of assay buffer to all wells.
-
Add 50 µL of a pre-diluted solution of HsEH in assay buffer to all wells except the "no enzyme" control wells.
-
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 50 µL of a pre-diluted solution of the PHOME substrate in assay buffer to all wells to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 330 nm and an emission wavelength of 465 nm.
-
Data Analysis:
-
Subtract the background fluorescence from the "no enzyme" control wells.
-
Normalize the data to the "vehicle control" (DMSO) wells (representing 100% activity).
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the sEH metabolic pathway and a typical experimental workflow for assessing sEH inhibitors.
Caption: The metabolic pathway of arachidonic acid showing the role of sEH and its inhibition.
Caption: A typical experimental workflow for determining the IC50 of an sEH inhibitor.
Conclusion and Future Directions
The development of potent and selective sEH inhibitors holds significant promise for the treatment of a variety of human diseases. However, the successful translation of these compounds from the laboratory to the clinic depends on the generation of robust and reproducible data. By understanding the potential sources of experimental variability and implementing rigorous, standardized protocols, researchers can have greater confidence in their findings. The principles and methodologies outlined in this guide are intended to serve as a valuable resource for the scientific community, ultimately contributing to the development of novel and effective sEH-targeted therapeutics.
References
- A novel inhibitor of soluble epoxide hydrolase that adducts C521 is cardioprotective. (2025). Source Not Specified.
- Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications.
- Potent urea and carbamate inhibitors of soluble epoxide hydrolases.
- Human sEH inhibition data and some physicochemical characteristics of t-AUCB analogs 9 and 10. (Date Not Specified).
- Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflammatory diseases.
- Assessing the Selectivity of Novel sEH Inhibitors. (2025). BenchChem.
- Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products.
- Development of a high-throughput screen for soluble epoxide hydrolase inhibition. (Date Not Specified).
- Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade. (2022). Source Not Specified.
- Inhibition of soluble epoxide hydrolase by fulvestrant and sulfoxides.
- In Vitro Research Reproducibility: Keeping Up High Standards.
Sources
- 1. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potent urea and carbamate inhibitors of soluble epoxide hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. In Vitro Research Reproducibility: Keeping Up High Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of soluble epoxide hydrolase by fulvestrant and sulfoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel inhibitor of soluble epoxide hydrolase that adducts C521 is cardioprotective - PubMed [pubmed.ncbi.nlm.nih.gov]
"literature review of 2-(Tert-butylcarbamoyl)cyclohexanecarboxylic acid applications"
An In-Depth Technical Guide to the Applications of Substituted Cyclohexanecarboxylic Acids in Drug Discovery, with a Focus on the 2-(Tert-butylcarbamoyl) Cyclohexanecarboxylic Acid Motif
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of a Versatile Scaffold
In the landscape of medicinal chemistry and drug development, the discovery of novel molecular scaffolds that can be readily modified to interact with a variety of biological targets is a paramount objective. The cyclohexanecarboxylic acid framework represents one such privileged scaffold, offering a rigid, three-dimensional structure that can be strategically functionalized. While specific data on "2-(Tert-butylcarbamoyl)cyclohexanecarboxylic acid" is not extensively available in public literature, its constituent parts—the cyclohexanecarboxylic acid core and the tert-butylcarbamoyl moiety—are well-represented in a range of biologically active molecules.
This guide, therefore, takes a broader, more instructive approach. We will dissect the known applications of closely related analogues to build a comprehensive understanding of the potential utility of the this compound structure. By comparing these related compounds, we can infer the likely physicochemical properties, potential biological activities, and synthetic strategies that would be relevant to the title compound. This comparative analysis will provide researchers with a solid foundation for exploring this and similar chemical entities in their own drug discovery programs.
The Cyclohexanecarboxylic Acid Core: A Building Block for Therapeutics
The cyclohexane ring is a common motif in drug design due to its conformational rigidity, which can help in the precise positioning of functional groups for optimal target engagement. The carboxylic acid group adds a key interaction point, often serving as a hydrogen bond donor and acceptor, or as a handle for further chemical modification.
Several derivatives of cyclohexanecarboxylic acid have been highlighted as crucial intermediates in the synthesis of pharmaceuticals. For instance, trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid is recognized as an important building block for constructing active drugs, particularly in the synthesis of peptides and multi-cyclic compounds[1]. Similarly, the stereoselective synthesis of (1R,2R)-2-(4-Bromobenzoyl)cyclohexanecarboxylic acid has been developed as a key step in the manufacture of drug candidates, underscoring the industrial relevance of this scaffold[2]. Furthermore, various derivatives of cyclohexanecarboxylic acid have been patented for potential use as anti-ulcer agents, showcasing the therapeutic potential of this chemical class[3].
The Tert-butylcarbamoyl Group: Modulating Physicochemical and Pharmacokinetic Properties
The "tert-butylcarbamoyl" group [(CH₃)₃C-NH-C(=O)-] is another significant functional group in medicinal chemistry. The bulky tert-butyl group can provide steric hindrance, which can influence a molecule's binding selectivity and metabolic stability. The carbamoyl (amide) linkage is a common feature in many drugs, contributing to their structural integrity and ability to form hydrogen bonds with biological targets.
While not directly attached to a cyclohexane ring in all examples, the tert-butylcarbamoyl moiety is present in various bioactive compounds. For example, it is a key feature of the insecticide Pioxaniliprole, a complex molecule where this group is crucial for its biological activity[4]. In other contexts, related structures like tert-butyloxycarbonyl (tBoc) protected amines are pivotal intermediates in complex syntheses, such as in the preparation of Edoxaban, an oral anticoagulant[5]. The presence of a tert-butyl group is also seen in antioxidant compounds, suggesting a role in modulating electronic properties and reactivity[6].
Comparative Analysis of Related Cyclohexanecarboxylic Acid Derivatives
To provide a clearer picture of the potential applications of this compound, the following table compares several related compounds for which public information is available. This comparison highlights the versatility of the cyclohexanecarboxylic acid scaffold and the diverse roles of different N-acyl substitutions.
| Compound Name | Known Application/Context | Reference |
| Trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid | Important building block for active drugs. | [1] |
| (1R,2R)-2-(4-Bromobenzoyl)cyclohexanecarboxylic acid | Key building block for drug candidates. | [2] |
| Phenyl trans-4-guanidinomethylcyclohexanecarboxylate | Investigated as an anti-ulcer agent. | [3] |
| 2-[(Propylamino)carbonyl]cyclohexanecarboxylic acid | Listed as a chemical intermediate. | [7] |
| 2-{[(2-Phenylethyl)amino]carbonyl}cyclohexanecarboxylic acid | Research chemical. | [8] |
| 2-(N-(3-Pyridylmethyl)carbamoyl)cyclohexane-carboxylic acid | Research chemical. | [9] |
| 11-(3,5-di-tert-butyl-2-hydroxyphenylcarbamoyl)undecanoic acid | Amphiphilic antioxidant. | [6] |
This comparative data suggests that N-acylated cyclohexanecarboxylic acids are primarily valued as versatile intermediates in the synthesis of more complex drug molecules. The specific nature of the N-acyl group dictates the final application, ranging from peptidic structures to compounds with specific therapeutic activities like anti-ulcer or antioxidant effects.
Hypothetical Screening Workflow for Novel Cyclohexanecarboxylic Acid Derivatives
For a novel compound such as this compound, a systematic approach to identifying its biological activity is crucial. The following is a proposed experimental workflow for initial screening and characterization.
Step-by-Step Protocol:
-
Synthesis and Purification:
-
Synthesize the target compound, for example, by reacting a suitable cyclohexanecarboxylic anhydride or diacid with tert-butylamine.
-
Purify the product using techniques such as recrystallization or column chromatography.
-
Confirm the structure and purity using NMR, Mass Spectrometry, and HPLC.
-
-
Initial High-Throughput Screening (HTS):
-
Screen the compound against a diverse panel of biological targets (e.g., enzymes, receptors, ion channels) to identify potential hits.
-
Utilize commercially available HTS assays relevant to therapeutic areas of interest (e.g., oncology, inflammation, metabolic diseases).
-
-
Hit Validation and Dose-Response Analysis:
-
For any identified "hits," perform confirmatory assays to rule out false positives.
-
Conduct dose-response studies to determine the potency (e.g., IC₅₀ or EC₅₀) of the compound against the validated target.
-
-
Mechanism of Action (MoA) Studies:
-
Based on the validated target, design experiments to elucidate the mechanism by which the compound exerts its effect. This could involve enzyme kinetics, binding assays, or cellular signaling pathway analysis.
-
-
Lead Optimization:
-
If the compound shows promising activity, initiate a medicinal chemistry program to synthesize analogues with improved potency, selectivity, and pharmacokinetic properties.
-
Caption: Hypothetical workflow for the discovery and development of a novel cyclohexanecarboxylic acid derivative.
Visualizing the Chemical Space
To better appreciate the structural diversity within this class of compounds, the following diagram illustrates the core scaffold and the various substitutions discussed in this guide.
Caption: Relationship between the core scaffold and various 'R' group substitutions.
Conclusion and Future Directions
While a comprehensive profile of this compound is yet to be established in the public domain, a thorough analysis of its constituent motifs and related analogues provides a strong foundation for future research. The cyclohexanecarboxylic acid scaffold is a proven and versatile starting point for the development of novel therapeutics. The inclusion of a tert-butylcarbamoyl group offers a strategic means to influence the pharmacokinetic and pharmacodynamic properties of the resulting molecule.
It is our hope that this comparative guide will serve as a valuable resource for researchers in the field, enabling them to make informed decisions in the design and execution of their experimental plans. The true potential of this compound and its derivatives will only be unlocked through systematic synthesis, screening, and biological characterization.
References
-
PubChem. 2-[(Propylamino)carbonyl]cyclohexanecarboxylic acid. [Link]
- Google Patents. CN116120213A - Synthesis method of trans-4-(tert-butoxycarbonylamino) cyclohexane carboxylic acid.
-
ResearchGate. A Practical Telescoped Three-Step Sequence for the Preparation of (1R,2R)-2-(4-Bromobenzoyl)cyclohexanecarboxylic Acid: A Key Building Block Used in One of Our Drug Development Projects. [Link]
- Google Patents. CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)
-
PubMed. Synthesis and Properties of 11-(3,5-di-tert-butyl-2-hydroxyphenylcarbamoyl)undecanoic Acid, a New Amphiphilic Antioxidant. [Link]
- Google Patents.
-
PubChem. 2-{[(2-Phenylethyl)amino]carbonyl}cyclohexanecarboxylic acid. [Link]
-
PubChem. 2-[(2,4,6-Trimethylphenyl)carbamoyl]cyclohexane-1-carboxylic acid. [Link]
-
MDPI. 2-((Diphenylmethylene)amino)ethyl N-(Cyclohexyl)carbamate. [Link]
-
PubChem. Cyclohexanecarboxylic acid. [Link]
-
PubMed. Applications of Physiologically Based Biopharmaceutics Modeling (PBBM) to Support Drug Product Quality: A Workshop Summary Report. [Link]
-
PubMed Central. Cyclodextrin-based rotaxanes as a versatile platform for biological and medicinal applications. [Link]
-
PubChem. Pioxaniliprole. [Link]
Sources
- 1. CN116120213A - Synthesis method of trans-4- (tert-butoxycarbonylamino) cyclohexane carboxylic acid - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. US4348410A - Cyclohexane carboxylic acid derivatives - Google Patents [patents.google.com]
- 4. Pioxaniliprole | C24H25Cl2N5O5S | CID 162483615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
- 6. Synthesis and properties of 11-(3,5-di-tert-butyl-2-hydroxyphenylcarbamoyl)undecanoic acid, a new amphiphilic antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-[(Propylamino)carbonyl]cyclohexanecarboxylic acid | C11H19NO3 | CID 5210026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-{[(2-Phenylethyl)amino]carbonyl}cyclohexanecarboxylic acid | C16H21NO3 | CID 2841922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
Safety Operating Guide
Navigating the Uncharted: A Step-by-Step Guide to the Proper Disposal of 2-(Tert-butylcarbamoyl)cyclohexanecarboxylic Acid
The Imperative of Proper Disposal: Beyond the Bench
The proper disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For novel or less-common compounds like 2-(Tert-butylcarbamoyl)cyclohexanecarboxylic acid, where a dedicated Safety Data Sheet (SDS) may not exist, the responsibility for a thorough hazard assessment and compliant disposal plan falls squarely on the generator of the waste. This guide will walk you through that process, ensuring you are in alignment with the United States Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration's (OSHA) Laboratory Standard (29 CFR 1910.1450).[1][2][3][4][5]
Part 1: Hazardous Waste Determination - A Critical First Step
Before any disposal actions are taken, you must first determine if this compound waste is considered hazardous under RCRA. This is the most critical step, as it dictates the entire disposal pathway. Since a specific SDS is not available, we will proceed with a conservative evaluation based on the chemical's structure—an aliphatic carboxylic acid with an amide functional group.
A waste is deemed hazardous if it is either a "listed" waste or exhibits one or more "characteristic" hazardous properties.
1. Is it a "Listed" Waste?
The EPA maintains lists of specific hazardous wastes (F, K, P, and U lists).[6] A review of these lists indicates that this compound is not a specifically listed hazardous waste. These lists are typically reserved for chemicals from specific industrial processes or certain unused commercial chemical products.[7]
2. Does it Exhibit Hazardous Characteristics?
In the absence of a listing, you must assess the waste for the four characteristics of hazardous waste: ignitability, corrosivity, reactivity, and toxicity.[7]
Table 1: Hazardous Waste Characteristic Assessment for this compound
| Characteristic | RCRA Threshold | Assessment for this compound | Hazardous? |
| Ignitability (D001) | Liquid with a flash point < 60°C (140°F). | Based on similar long-chain aliphatic carboxylic acids, the flash point is likely to be well above 60°C. However, if dissolved in a flammable solvent, the entire solution could be ignitable. | Unlikely as a pure solid, but the waste matrix must be considered. |
| Corrosivity (D002) | Aqueous solution with a pH ≤ 2 or ≥ 12.5. | As a carboxylic acid, it is acidic. A saturated aqueous solution could potentially have a pH at or below 2. This must be tested with a pH meter or pH paper. | Potentially. |
| Reactivity (D003) | Unstable, reacts violently with water, forms toxic gases when mixed with water, or is a cyanide or sulfide-bearing waste. | The molecule does not contain functional groups typically associated with high reactivity (e.g., peroxides, azides, cyanides, sulfides). It is expected to be stable under normal conditions. | Unlikely. |
| Toxicity (D043) | When tested via the Toxicity Characteristic Leaching Procedure (TCLP), the extract contains contaminants at or above specified concentrations. | Specific toxicity data is unavailable. Carboxylic acids can exhibit aquatic toxicity.[8] Without data, a conservative assumption of potential toxicity is prudent. | Potentially. |
Given the potential for corrosivity and the lack of toxicity data, a conservative approach dictates that waste containing this compound should be managed as hazardous waste . This ensures the highest level of safety and regulatory compliance.
Conclusion: A Culture of Safety and Responsibility
The proper disposal of this compound, especially in the absence of specific safety data, is a testament to a laboratory's commitment to safety and environmental responsibility. By following this guide, you are not just adhering to regulations; you are actively participating in a culture of safety that protects you, your colleagues, and the world beyond the lab. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines, as they may have additional requirements.
References
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Vanderbilt University Medical Center. (2023, October). Laboratory Guide for Managing Chemical Waste.
- University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
- Laboratory Waste Guide 2025. (n.d.).
- University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines.
- All Clean. (2024, August 8). Disposal Of Hazardous Waste: How To Choose The Right Partner.
- IDR Environmental Services. (2019, July 22). How To Find A Hazardous Waste Disposal Company in Los Angeles.
- Hazardous Waste Experts. (2017, May 22). Pick a Hazardous Waste Management Company—8 Tips for GA Manufacturers.
- Boczkaj, G., & Fernandes, A. (2017). Wastewater treatment by means of advanced oxidation processes at basic pH conditions: a review. Chemical Engineering Journal, 320, 608–633.
- Environmental Safety, Sustainability and Risk - ESSR. EPA Hazardous Waste Codes.
- WM. Industrial and Hazardous Waste Solutions.
- Minnesota Pollution Control Agency. U List of Hazardous Wastes.
- WM. Commercial Waste Disposal & Recycling Pickup.
- U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
- Fisher Scientific. (2025, December 20).
- U.S. Environmental Protection Agency. RCRA Appendix VIII - List Details - SRS.
- U.S. Environmental Protection Agency. Waste Code - RCRAInfo.
- Allen Institute. Amides- Classification, Preparation, Applications and FAQs.
- National Institutes of Health. PubChem Compound Summary for CID 7413, Cyclohexanecarboxylic acid.
- Wikipedia. Cyclohexanecarboxylic acid.
- ALS Global. (2023, July 21). Waste Characterization Regulations: A Guide to Compliance with the RCRA.
- ECETOC.
- Bauman, J., et al. (2015).
- Metcalf, R. L., & Sanborn, J. R. (1975). Environmental fate and biodegradability of benzene derivatives as studied in a model aquatic ecosystem. Environmental Health Perspectives, 10, 269–284.
- Kern, S., et al. (2010). Structure-based interpretation of biotransformation pathways of amide-containing compounds in sludge-seeded bioreactors. PubMed.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
